Ozagrel hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045506 | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78712-43-3 | |
| Record name | Ozagrel hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78712-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ozagrel hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078712433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, hydrochloride (1:1), (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OZAGREL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W222U960HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ozagrel Hydrochloride: A Technical Guide to its Mechanism of Action
1. Executive Summary
Ozagrel hydrochloride is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase, an enzyme critical to the arachidonic acid cascade.[1][2][3] By blocking the synthesis of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, Ozagrel exerts significant antithrombotic and vasodilatory effects.[4][5][6] Its mechanism also involves the redirection of the precursor prostaglandin H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action restores a favorable balance between pro-thrombotic and anti-thrombotic factors.[4] These properties underpin its clinical application in improving outcomes for patients with ischemic stroke, cerebral thrombosis, and asthma.[2][4][7] This guide provides an in-depth examination of its molecular mechanism, supported by quantitative data and experimental methodologies.
2. Core Mechanism of Action: Inhibition of Thromboxane A2 Synthase
The primary mechanism of this compound is the selective inhibition of thromboxane A2 (TXA2) synthase.[3] This enzyme is a key component of the eicosanoid biosynthesis pathway. The process begins with the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into the unstable intermediate, prostaglandin H2 (PGH2).
PGH2 serves as a substrate for several enzymes, including TXA2 synthase and prostacyclin (PGI2) synthase.
-
TXA2 Pathway: In platelets, TXA2 synthase metabolizes PGH2 into TXA2. TXA2 then acts as a potent vasoconstrictor and promoter of platelet aggregation, contributing to thrombus formation.[5][8]
-
PGI2 Pathway: In endothelial cells, PGI2 synthase converts PGH2 into PGI2 (prostacyclin), which has opposing effects: it is a strong vasodilator and inhibitor of platelet aggregation.[2][3]
This compound specifically binds to and inhibits TXA2 synthase, leading to a significant reduction in TXA2 production.[8] A crucial consequence of this inhibition is the shunting of the PGH2 substrate towards the PGI2 synthase pathway, resulting in an increased production of beneficial PGI2.[2][4] This rebalancing of the TXA2/PGI2 ratio is central to Ozagrel's therapeutic effects.
3. Pharmacodynamic Effects
Ozagrel's primary mechanism translates into several significant downstream pharmacodynamic effects.
-
Anti-platelet and Antithrombotic Activity: By drastically reducing TXA2 levels, Ozagrel inhibits platelet activation and aggregation, which is a critical step in the formation of blood clots.[4][6] This makes it effective in treating and preventing thrombotic disorders.[6]
-
Vasodilation and Improved Microcirculation: The combined effect of decreased TXA2 (a vasoconstrictor) and increased PGI2 (a vasodilator) leads to the relaxation of blood vessels.[5][8] This improves blood flow, enhances microcirculation in tissues like the brain, and helps restore oxygen supply, which is particularly critical in ischemic conditions.[4]
-
Anti-inflammatory and Cytoprotective Effects: Beyond its vascular effects, Ozagrel exhibits anti-inflammatory properties.[2][8] In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.[2] It also provides hepatoprotective effects by inhibiting the expression of cell death-related genes like Jun, Fos, and CHOP.[1][9] Furthermore, Ozagrel has been identified as an inhibitor of Mitogen-activated protein kinase 14 (MAPK14), a key enzyme in cellular stress and inflammatory responses.[10]
4. Quantitative Pharmacological Data
The activity of Ozagrel has been quantified in various in vitro and in vivo models, demonstrating its potency and efficacy.
| Parameter | Value | Model System | Reference |
| IC₅₀ for TXA2 Synthase | 11 nM | Rabbit Platelets | [2][3] |
| IC₅₀ for Platelet Aggregation | 53.12 µM | Arachidonic Acid-Induced | [2] |
| Species | Model | Dosage | Key Outcomes | Reference |
| Rat | Ischemia-reperfusion of middle cerebral artery | 3 mg/kg | Decreased area and volume of cortical infarction; suppressed neurological deficits. | [3] |
| Rat | L-Methionine-induced endothelial dysfunction | 10-20 mg/kg, p.o. daily | Improved endothelial dysfunction; reduced cerebral TBARS; decreased TNF-α and IL-6. | [2] |
| Guinea Pig | Oleic acid-induced lung injury | 80 mg/kg, i.v. | Attenuated lung injury; decreased monocyte chemoattractant protein-1 and IL-8 mRNA expression. | [2] |
| Mouse | Acetaminophen overdose-induced liver injury | 200 mg/kg | Attenuated mortality, hepatic necrosis, and DNA fragmentation; inhibited expression of Jun, Fos, and CHOP. | [1][9] |
| Condition | Dosage | Duration | Key Outcomes | Reference |
| Stable Asthma | 200 mg, twice daily | 4 weeks | Morning Peak Expiratory Flow (PEF) significantly increased from 313.5 L/min to 340.0 L/min. | [7] |
| Acute Ischemic Stroke | Standard clinical dose | In-hospital | In Ozagrel monotherapy group (n=99), patients with mild symptoms (m-RS 0-1) increased from 15% to 45%. Significant improvement in NIHSS scores. | [11] |
5. Key Experimental Protocols
The characterization of Ozagrel's mechanism and effects relies on established preclinical and clinical research models.
5.1. Protocol: Evaluation of Hepatoprotective Effects in an Acetaminophen Overdose Model This protocol was adapted from a study investigating Ozagrel's effects on drug-induced liver injury.[9]
-
Model Induction: Male ICR mice are administered a hepatotoxic intraperitoneal injection of acetaminophen (APAP) at a dose of 330 mg/kg.
-
Treatment: A separate cohort of mice receives this compound (200 mg/kg) 30 minutes following the APAP injection.
-
Evaluation Parameters:
-
Mortality: Survival rates are monitored over a set period.
-
Biochemical Analysis: Serum is collected to measure alanine aminotransferase (ALT) levels as a marker of liver damage.
-
Histopathology: Liver tissues are harvested, fixed, and stained (e.g., with H&E) to assess the extent of centrilobular necrosis and hemorrhaging.
-
Molecular Analysis: Hepatic tissue is analyzed for DNA fragmentation (a marker of apoptosis), total glutathione content, and mRNA expression levels of key cell death-related genes (e.g., Jun, Fos, CHOP) via qPCR.[9]
-
5.2. Protocol: Assessment of Anti-Asthmatic Effects in a Clinical Setting This protocol is based on a randomized, placebo-controlled, single-blinded study in stable asthmatics.[7]
-
Patient Population: 70 stable asthmatic patients currently receiving beclomethasone dipropionate inhalation therapy (800 µ g/day ).
-
Randomization: Patients are randomly assigned to one of two groups:
-
Ozagrel Group (n=35): Receives oral this compound (200 mg twice a day).
-
Placebo Group (n=35): Receives a matching placebo.
-
-
Treatment Duration: 4 weeks.
-
Primary Endpoint: The primary efficacy measure is the change in morning and evening Peak Expiratory Flow (PEF), measured daily by the patients.
-
Analysis: The change in PEF from baseline is compared between the Ozagrel and placebo groups at weekly intervals over the 4-week study period.[7]
This compound's mechanism of action is centered on the selective inhibition of thromboxane A2 synthase. This targeted action not only curtails the production of the pro-thrombotic and vasoconstrictive agent TXA2 but also beneficially increases levels of the anti-thrombotic and vasodilatory mediator PGI2. This dual effect, complemented by anti-inflammatory and cytoprotective properties, provides a robust pharmacological basis for its use in the management of ischemic and inflammatory conditions. For drug development professionals, Ozagrel serves as a successful example of a targeted therapy that modulates a critical enzymatic chokepoint in a key physiological cascade.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 5. What is this compound Hydrate used for? [synapse.patsnap.com]
- 6. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 9. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]
Ozagrel Hydrochloride: A Deep Dive into Thromboxane A2 Synthase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, represents a targeted therapeutic approach in the management of thrombotic and vasospastic conditions. By specifically targeting the final enzymatic step in the synthesis of the potent platelet agonist and vasoconstrictor, TXA2, Ozagrel offers a distinct mechanism of action with significant implications for cardiovascular and cerebrovascular diseases. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its quantitative effects.
Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
This compound is a highly selective and orally active inhibitor of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1] This inhibition is the cornerstone of its therapeutic effects. By blocking the production of TXA2, Ozagrel effectively reduces platelet aggregation and vasoconstriction, two key processes in the pathophysiology of thrombosis and vasospasm.[2]
A notable consequence of inhibiting TXA2 synthase is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, particularly prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[3][4] This dual action of reducing a pro-thrombotic and vasoconstrictive agent while increasing an anti-thrombotic and vasodilatory one underscores the therapeutic potential of Ozagrel.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of Ozagrel
| Parameter | Species/System | Value | Reference(s) |
| IC50 (TXA2 Synthase) | Rabbit Platelets | 11 nM | [5] |
| IC50 (TXA2 Synthase) | Imidazole & Pyridine Derivatives | 1.1 x 10⁻⁸ M & 3 x 10⁻⁹ M | [6] |
| IC50 (Platelet Aggregation) | Arachidonic Acid-induced | 53.12 µM | [1] |
| ID50 (Blood TXA2 Generation) | Rat (oral) | 0.3 mg/kg | [7] |
| ID50 (Platelet Aggregation) | Rat (oral, Arachidonic Acid-induced) | 0.92 mg/kg | [7] |
| ED50 (Thrombosis) | Rat (intravenous) | 0.066 mg/kg | [7] |
Table 2: Pharmacokinetic Parameters of Ozagrel in Animals
| Parameter | Species | Dose | Route | Value | Reference(s) |
| Terminal Half-life (t1/2β) | Rat | 15 mg/kg | IV | 0.173 h | [8] |
| Terminal Half-life (t1/2β) | Rat | 45 mg/kg | IV | 0.160 h | [8] |
| Tmax | Rabbit | 50 mg & 200 mg | Rectal | 20 min | [9] |
| Bioavailability | Rabbit | 50 mg & 200 mg | Rectal | 100% | [9] |
Table 3: Clinical Efficacy of Ozagrel in Human Studies
| Indication | Study Design | Key Finding | Reference(s) |
| Acute Ischemic Stroke | Meta-analysis of RCTs | Significant improvement in neurological impairment (MESSS MD = -4.17). | [2][8] |
| Acute Ischemic Stroke | Meta-analysis of RCTs | Doses of 80 and 160 mg/day showed increased improvement in neurological impairment. | [2][8] |
| Aneurysmal Subarachnoid Hemorrhage | Retrospective analysis | 71.4% of patients with preoperative angiographic vasospasm showed improvement after Ozagrel administration. | [9] |
| Aneurysmal Subarachnoid Hemorrhage | Retrospective analysis | Favorable outcome at discharge in 85.7% of patients receiving Ozagrel. | [9] |
| Cerebral Vasospasm after SAH | Comparative Study | Combination with fasudil was significantly more effective in reducing low-density areas on CT scans compared to Ozagrel alone. | [10] |
Experimental Protocols
Thromboxane A2 Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of Ozagrel on TXA2 synthase.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Microsomal fractions from human or horse platelets are commonly used as a source of thromboxane A2 synthase.[11] The protein concentration of the microsomal preparation should be determined using a standard method like the Bradford assay.
-
Substrate: Prostaglandin H2 (PGH2) is the direct substrate for TXA2 synthase. PGH2 is unstable and should be prepared fresh or stored appropriately.[12]
2. Assay Procedure:
-
In a reaction tube, combine the microsomal enzyme preparation with a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add the test compound (this compound) at various concentrations. A vehicle control (without the inhibitor) should be run in parallel.
-
Pre-incubate the enzyme and inhibitor for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding a known concentration of PGH2.
-
Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at 37°C.
-
Terminate the reaction by adding a stopping solution, such as a cold solution of ferric chloride or citric acid.
3. Detection of Thromboxane B2 (TXB2):
-
TXA2 is highly unstable and rapidly hydrolyzes to the more stable Thromboxane B2 (TXB2). Therefore, the activity of TXA2 synthase is indirectly measured by quantifying the amount of TXB2 produced.
-
TXB2 levels can be quantified using a validated method such as a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of Ozagrel compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Platelet Aggregation Assay (Arachidonic Acid-Induced)
This protocol outlines a method to assess the functional effect of Ozagrel on platelet aggregation induced by arachidonic acid, the precursor of TXA2.
1. Sample Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.
2. Assay Procedure:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Place a small stir bar in a cuvette containing the PRP and pre-warm to 37°C in an aggregometer.
-
Add the test compound (this compound) at various concentrations to the PRP and incubate for a few minutes. A vehicle control should be run in parallel.
-
Initiate platelet aggregation by adding a solution of arachidonic acid to the PRP.
-
Record the change in light transmittance through the PRP suspension over time using the aggregometer. As platelets aggregate, the turbidity of the PRP decreases, leading to an increase in light transmittance.
3. Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of Ozagrel and the vehicle control.
-
Calculate the percentage of inhibition of platelet aggregation for each Ozagrel concentration.
-
Determine the IC50 value for the inhibition of platelet aggregation by plotting the percentage of inhibition against the logarithm of the Ozagrel concentration.
Visualizations
Signaling Pathway of Thromboxane A2 and Inhibition by Ozagrel
Caption: Thromboxane A2 signaling pathway and its inhibition by this compound.
Experimental Workflow for Ozagrel Evaluation
Caption: A typical experimental workflow for the evaluation of a thromboxane A2 synthase inhibitor.
Logical Relationship of Ozagrel's Therapeutic Action
Caption: Logical flow from Ozagrel administration to its therapeutic effects.
Conclusion
This compound's targeted inhibition of thromboxane A2 synthase provides a well-defined mechanism for its anti-platelet and vasodilatory effects. The quantitative data from in vitro, animal, and clinical studies support its therapeutic potential in conditions characterized by excessive TXA2 production and platelet activation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of TXA2 synthase inhibitors. The visualizations of the signaling pathway, experimental workflow, and logical relationships serve to clarify the complex pharmacology of Ozagrel and its place in modern therapeutics. This in-depth technical guide is intended to be a valuable resource for researchers and drug development professionals working to advance the understanding and application of this important class of therapeutic agents.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. Thromboxane A2 synthase activity in platelet free human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]
- 4. selleckchem.com [selleckchem.com]
- 5. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uh-ir.tdl.org [uh-ir.tdl.org]
- 7. Pharmacokinetics of ozagrel and its metabolites after intravenous and oral administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane synthetase inhibition as antithrombotic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mmv.org [mmv.org]
- 11. Prostaglandin H2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Ozagrel Hydrochloride for Ischemic Stroke Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ischemic stroke, characterized by the disruption of cerebral blood flow, stands as a leading cause of mortality and long-term disability worldwide.[1] The pathophysiology is complex, involving excitotoxicity, oxidative stress, and neuroinflammation.[1] A critical event in the acute phase of ischemic stroke is the activation of platelets, which release neurotoxic and thrombogenic agents, exacerbating brain damage.[2][3] Central to this process is Thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[4][5]
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 synthase, the enzyme responsible for TXA2 production.[4][6] By targeting this key pathological mediator, Ozagrel has been investigated as a therapeutic agent to mitigate the downstream consequences of cerebral ischemia. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical and clinical evidence, and the experimental protocols used in its evaluation for the treatment of ischemic stroke.
Core Mechanism of Action
Ozagrel's primary pharmacological effect is the selective inhibition of Thromboxane A2 (TXA2) synthase.[4][5] This enzyme converts the prostaglandin endoperoxide (PGH2) into TXA2. By blocking this step, Ozagrel not only decreases the production of pro-thrombotic and vasoconstrictive TXA2 but also redirects the metabolic pathway of PGH2.[5] This shunting effect leads to an increased synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5] This dual action—reducing TXA2 while increasing PGI2—underpins its therapeutic potential in ischemic conditions.
Beyond its effects on thrombosis and vascular tone, Ozagrel exhibits neuroprotective properties through anti-inflammatory and antioxidant pathways. Studies have shown it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 and decrease oxidative stress markers in the brain.[7]
Preclinical Research
The efficacy of Ozagrel has been extensively evaluated in various animal models of ischemic stroke, which are crucial for understanding its neuroprotective effects and translational potential.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model: This is the most widely used model to simulate focal ischemic stroke in rodents.[1][8]
-
Procedure: A filament is introduced via the external carotid artery and advanced through the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a set duration (e.g., 2 hours) before the filament is withdrawn to allow for reperfusion.[9]
-
Assessment: Twenty-four hours after reperfusion, the animal is euthanized. The brain is sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride, TTC) to measure the infarct area and volume.[9] Neurological deficits are scored at various time points using standardized scales.
Microthrombosis Model: This model is used to simulate lacunar infarctions.
-
Procedure: Microthrombosis is induced by injecting a thrombotic agent, such as sodium laurate, into the internal carotid artery.[9]
-
Assessment: Neurological deficits are evaluated on subsequent days to determine the extent of the ischemic injury.[9]
Key Preclinical Findings
Preclinical studies have consistently demonstrated the efficacy of Ozagrel in reducing ischemic brain injury. These studies provide the foundational data for its mechanism and effective dosing.
| Parameter | Value | Species / Model | Citation |
| TXA2 Synthase Inhibition (IC50) | 11 nM | Rabbit Platelets | [6][7] |
| Platelet Aggregation Inhibition (IC50) | 53.12 µM | Arachidonic Acid-Induced | [7] |
| Blood TXA2 Generation Inhibition (ID50) | 0.3 mg/kg (oral) | Rat | [10] |
| Therapeutic Dose | 3 mg/kg (i.v.) | Rat MCAO Model | [6][9] |
| Outcome of Therapeutic Dose | Decreased cortical infarction area and volume | Rat MCAO Model | [6][9] |
Table 1: Summary of Quantitative Preclinical Data for this compound.
Clinical Research
The translation of preclinical findings into clinical practice has been evaluated through numerous randomized controlled trials (RCTs) and subsequent meta-analyses, primarily in patients with acute noncardioembolic ischemic stroke.
Clinical Trial Protocols
-
Study Population: Patients diagnosed with acute noncardioembolic ischemic stroke, typically atherothrombotic or lacunar subtypes, within a specified time window from symptom onset (e.g., 24 hours to 5 days).[11][12]
-
Inclusion Criteria: Common criteria include age ≥20 years, presence of motor dysfunction, and a specific range of consciousness level (e.g., Japan Coma Scale 0-3).[12]
-
Exclusion Criteria: Patients with embolic or hemorrhagic stroke, severe complications (e.g., heart failure, cirrhosis), or those receiving other specific antithrombotic or fibrinolytic agents are typically excluded.[11][12]
-
Dosage Regimen: A common intravenous dosage is 80 mg administered twice daily for a period of up to 14 days.[5]
-
Primary Endpoints: Neurological function is assessed using the National Institutes of Health Stroke Scale (NIHSS). Functional outcome and disability are measured by the modified Rankin Scale (mRS).[5][11]
Key Clinical Findings
Meta-analyses of RCTs have shown that Ozagrel is effective in improving neurological impairment in the acute phase of ischemic stroke.[2][3] However, the evidence for its impact on long-term death or disability remains limited.[2][3]
| Outcome | Metric | Result (95% Confidence Interval) | P-value | Citation |
| Neurological Impairment | Mean Difference (MD) on MESSS¹ | -4.17 (-4.95 to -3.40) | <0.00001 | [2][3][13] |
| Death at End of Follow-up | Relative Risk (RR) | 0.67 (0.11 to 4.04) | 0.67 | [2][3][13] |
Table 2: Summary of Meta-Analysis of Ozagrel in Acute Ischemic Stroke. ¹Modified Edinburgh-Scandinavian Stroke Scale.
Specific studies have quantified the improvement in NIHSS scores. For instance, a retrospective study observed significant neurological recovery with Ozagrel monotherapy in both lacunar and atherothrombotic infarction subtypes.[11]
| Stroke Subtype | N | Baseline NIHSS (Mean) | Post-treatment NIHSS (Mean) | Improvement | P-value | Citation |
| Lacunar Infarction (LI) | 76 | 3.6 | 2.2 | -1.4 | <0.0001 | [11] |
| Atherothrombotic Infarction (ATI) | 23 | 4.4 | 2.0 | -2.4 | <0.001 | [11] |
Table 3: Example of NIHSS Improvement with Ozagrel Monotherapy from a Retrospective Study.
Importantly, the incidence of severe adverse events, such as digestive hemorrhage or hemorrhagic stroke, was not significantly different between Ozagrel and control groups in large analyses.[2][3]
Pharmacokinetics and Pharmacodynamics
Understanding the PK/PD profile of Ozagrel is essential for optimizing therapeutic regimens. Studies in animal models provide key insights into its absorption, distribution, metabolism, and pharmacological effect over time.
| Parameter | Value | Species | Administration Route | Citation |
| Onset of Action | < 30 minutes | Rabbit | IV, Oral, Rectal | [14] |
| Tmax (Rectal) | 20 minutes | Rabbit | Rectal | [14] |
| Bioavailability (Rectal) | 100% | Rabbit | Rectal | [14] |
| IC50 (TXB2 Inhibition) | 56.0 ng/mL | Rabbit | - | [14] |
| Emax (TXB2 Inhibition) | 94% | Rabbit | - | [14] |
Table 4: Pharmacokinetic and Pharmacodynamic Parameters of Ozagrel from a Rabbit Study.
Summary and Future Directions
This compound has a well-defined mechanism of action, selectively inhibiting TXA2 synthase to reduce platelet aggregation and vasoconstriction while promoting vasodilation. Preclinical data strongly support its neuroprotective effects in models of ischemic stroke.
Clinical evidence confirms that Ozagrel is effective for improving neurological impairment in the acute phase of noncardioembolic ischemic stroke.[2][11] However, its benefit for reducing long-term death or disability has not been conclusively established, highlighting a critical area for future research.[2][3] The safety profile of Ozagrel appears comparable to control treatments, with no significant increase in major bleeding events.[2][3]
Future research should focus on large-scale, high-quality randomized controlled trials to definitively assess the long-term efficacy of Ozagrel.[2] Furthermore, exploring its potential in combination with other neuroprotective agents or thrombolytics could open new avenues for enhancing therapeutic outcomes in ischemic stroke patients.[5][11]
References
- 1. Signaling pathways involved in ischemic stroke: molecular mechanisms and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 5. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Technical Guide to its Vasodilatory Action in Cerebral Arteries
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ozagrel hydrochloride, a selective inhibitor of thromboxane A2 (TXA2) synthase, presents a compelling therapeutic avenue for cerebrovascular disorders characterized by vasoconstriction, such as cerebral vasospasm following subarachnoid hemorrhage and ischemic stroke. By potently inhibiting the synthesis of the potent vasoconstrictor TXA2, this compound tips the balance towards vasodilation, primarily through the unopposed action of prostacyclin (PGI2). This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies related to the vasodilatory properties of this compound in cerebral arteries.
Core Mechanism of Action: Shifting the Prostanoid Balance
This compound's primary pharmacological action is the selective inhibition of thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2).[1][2] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2] By blocking TXA2 production, this compound indirectly redirects PGH2 metabolism towards the synthesis of other prostanoids, most notably prostacyclin (PGI2) by prostacyclin synthase in the vascular endothelium.[3] PGI2 is a potent vasodilator and inhibitor of platelet aggregation.[3] This shift in the thromboxane-prostacyclin balance is the cornerstone of this compound's vasodilatory effect on cerebral arteries.[3]
Signaling Pathways
The vasodilatory effect of this compound is a consequence of modulating two opposing signaling pathways in vascular smooth muscle cells (VSMCs): the vasoconstrictive TXA2 pathway and the vasodilatory PGI2 pathway.
Quantitative Data on Vasodilatory Effects
The vasodilatory effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize the key findings.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Dosage | Key Findings | Reference |
| Rabbit Platelets | IC50: 11 nM | Potent inhibition of TXA2 synthase. | [1] |
| Rat Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Decreased area and volume of cortical infarction. | [4] |
| Rat MCAO | 10 mg/kg | Prevented cerebral edema and reduced infarct size. | [5] |
| Conscious Cerebral Ischemia-Reperfusion (Mouse) | Not specified | Improved reduced spontaneous locomotor activity and motor coordination. | [3] |
| Conscious Cerebral Ischemia-Reperfusion (SHR) | Not specified | Suppressed the decrease in specific gravity of brain tissue (edema). | [3] |
| Middle Cerebral Artery Occlusion-Reperfusion (Cat) | Not specified | Recovered the postischemic decrease in cortical PO2. | [3] |
Table 2: Clinical Efficacy of this compound
| Patient Population | Dosage | Key Findings | Reference |
| Lacunar Infarction | 80 mg, i.v., twice daily for 2 weeks | Significantly increased cerebral blood flow around the infarcted area, in the cerebral cortex, and in the cerebral white matter. | [6] |
| Acute Ischemic Stroke | 80 mg and 160 mg per day | Both doses showed improvement in neurological impairment. | [7] |
| Aneurysmal Subarachnoid Hemorrhage | 40 mg to 80 mg | Used as a rescue treatment for cerebral artery occlusion during coil embolization. | [8] |
| Aneurysmal Subarachnoid Hemorrhage | Not specified | Improved preoperative angiographic vasospasm. | [1] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the literature to study the effects of this compound on cerebral vasodilation.
Suture-Induced Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal cerebral ischemia.
Protocol Details:
-
Anesthesia: The rat is anesthetized, typically with an inhalational anesthetic.
-
Surgical Preparation: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Vessel Ligation: The distal ECA is ligated.
-
Suture Insertion: A small incision is made in the ECA stump, and a specialized monofilament suture is inserted.
-
MCA Occlusion: The suture is advanced through the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
Occlusion Duration: The suture is left in place for a predetermined period (e.g., 2 hours) to induce ischemia.[4]
-
Reperfusion: The suture is withdrawn to allow blood flow to return to the MCA territory.
-
Post-operative Care: The incision is closed, and the animal is monitored for recovery. Neurological deficit scoring is performed at various time points.
Experimental Subarachnoid Hemorrhage (SAH) in Rabbits
This model is used to induce cerebral vasospasm.
Protocol Details:
-
Anesthesia: The rabbit is anesthetized.
-
Blood Collection: A sample of autologous arterial blood is collected.
-
Cisterna Magna Puncture: The rabbit is placed in a stereotaxic frame, and a needle is inserted into the cisterna magna.
-
Blood Injection: The collected blood is slowly injected into the subarachnoid space.
-
Monitoring and Assessment: At specified time points after SAH induction, cerebral angiography is performed to measure the diameter of cerebral arteries, typically the basilar artery, to assess the degree of vasospasm.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for improving cerebral vasodilation, primarily through its selective inhibition of thromboxane A2 synthase. The redirection of prostaglandin metabolism towards the vasodilatory prostacyclin pathway provides a robust mechanism for its efficacy in preclinical models of cerebral ischemia and vasospasm, with supportive data from clinical studies.
Future research should focus on elucidating the precise dose-response relationship of this compound on cerebral artery diameter and blood flow velocity in various patient populations. Furthermore, large-scale, randomized controlled trials are warranted to definitively establish its efficacy and safety in the treatment of acute ischemic stroke and the prevention and treatment of cerebral vasospasm following aneurysmal subarachnoid hemorrhage. The development of novel delivery systems to enhance its bioavailability and target specificity could further improve its therapeutic index.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beneficial effect of CV-4151 (Isbogrel), a thromboxane A2 synthase inhibitor, in a rat middle cerebral artery thrombosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. remedypublications.com [remedypublications.com]
Neuroprotective Effects of Ozagrel Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, has demonstrated significant neuroprotective effects in various preclinical and clinical studies of cerebral ischemia. Its primary mechanism of action involves the inhibition of TXA2 production, a potent vasoconstrictor and promoter of platelet aggregation, while simultaneously increasing the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action improves cerebral blood flow, reduces thrombosis, and mitigates the downstream inflammatory and oxidative stress cascades associated with ischemic brain injury. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, detailing its mechanism of action, summarizing key quantitative data from experimental studies, outlining experimental protocols, and visualizing the involved signaling pathways.
Core Mechanism of Action
This compound's neuroprotective effects stem from its selective inhibition of thromboxane A2 (TXA2) synthase.[1][2][3][4][5] This inhibition leads to a decrease in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[4][5] Concurrently, the precursor prostaglandin endoperoxides are shunted towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][6] This rebalancing of the TXA2/PGI2 ratio is central to Ozagrel's therapeutic effects in ischemic stroke.[1][6]
The downstream consequences of this primary action are multifaceted and contribute to its neuroprotective profile:
-
Improved Cerebral Blood Flow: By reducing vasoconstriction and promoting vasodilation, Ozagrel helps to restore and maintain blood flow to ischemic brain regions.[1][6]
-
Anti-platelet Aggregation: Inhibition of TXA2-mediated platelet aggregation prevents the formation and growth of thrombi, a key pathological feature of ischemic stroke.[4][5][7]
-
Anti-inflammatory Effects: Ozagrel has been shown to attenuate neuroinflammation by reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8]
-
Reduction of Oxidative Stress: The drug mitigates oxidative damage by decreasing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme.[8]
-
Amelioration of Endothelial Dysfunction: Ozagrel has been demonstrated to improve endothelial-dependent vasorelaxation, a critical factor in maintaining vascular health.[8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data on the efficacy of this compound from various experimental and clinical studies.
Table 1: Preclinical Efficacy of Ozagrel in Animal Models of Cerebral Ischemia
| Parameter | Animal Model | Treatment Group | Control Group | Percentage Change | Reference |
| Infarct Volume | MCAO Rat | Ozagrel (3 mg/kg) | Vehicle | ↓ 45.3% | [9] |
| MCAO Rat (POC) | POC (10 mg/kg) | Vehicle | ↓ 61.4% | [8] | |
| Neurological Deficit Score | MCAO Rat | Ozagrel (3 mg/kg) | Vehicle | Improved | [9] |
| TNF-α Levels (pg/mL) | BCCAo Rat | Ozagrel (20 mg/kg) | Vehicle | ↓ | [8] |
| IL-6 Levels (pg/mL) | BCCAo Rat | Ozagrel (20 mg/kg) | Vehicle | ↓ | [8] |
| SOD Activity (U/mg protein) | MCAO Rat (POC) | POC (10 mg/kg) | 55.3 ± 4.1 | ↑ | [4] |
| MDA Levels (nmol/mg protein) | MCAO Rat (POC*) | POC (10 mg/kg) | 6.8 ± 0.5 | ↓ | [4] |
*POC: Paeonol-Ozagrel Conjugate
Table 2: Clinical Efficacy of Ozagrel in Acute Ischemic Stroke Patients
| Parameter | Study Population | Ozagrel Treatment | Control/Baseline | Outcome | Reference |
| Neurological Improvement (NIHSS) | Lacunar Infarction | Ozagrel Monotherapy | Pre-treatment: 3.6 | Post-treatment: 2.2 (p<0.0001) | [10] |
| Atherothrombotic Infarction | Ozagrel Monotherapy | Pre-treatment: 4.4 | Post-treatment: 2.0 (p<0.001) | [10] | |
| Neurological Impairment (MESSS) | Acute Ischemic Stroke | Ozagrel | Control | Mean Difference: -4.17 (p<0.00001) | [3][11] |
| Death or Disability (mRS) | Acute Ischemic Stroke | Ozagrel | Control | RR: 0.67 (Not Significant) | [3][11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or chloral hydrate). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 nylon monofilament with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Occlusion is typically maintained for 2 hours.
-
For reperfusion, the filament is withdrawn.
-
-
Drug Administration: this compound or vehicle is administered intraperitoneally or intravenously at the time of reperfusion or as per the study design.
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO using a 5-point scale (0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where the non-infarcted tissue appears red and the infarcted tissue remains white. The infarct volume is then calculated.[12]
-
Bilateral Common Carotid Artery Occlusion (BCCAo) Model in Rats
The BCCAo model is used to induce chronic cerebral hypoperfusion and vascular dementia.
-
Animal Preparation: As described for the MCAO model.
-
Surgical Procedure:
-
A ventral midline incision is made in the neck to expose both common carotid arteries.
-
The arteries are carefully separated from the vagus nerve.
-
A silk suture is passed around each CCA. For permanent occlusion, the sutures are tightly ligated.[3] For transient occlusion, the sutures can be passed through a polyethylene tube to allow for controlled occlusion and reperfusion.[1]
-
-
Drug Administration: this compound is typically administered orally for a specified period following the occlusion.
-
Outcome Assessment:
-
Cognitive Function: Assessed using behavioral tests such as the Morris water maze.
-
Biochemical Analysis: Brain tissue is homogenized to measure levels of inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers (SOD, MDA).
-
Histopathology: Brain sections are examined for neuronal damage.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Figure 1: Mechanism of Action of this compound.
Figure 2: Neuroprotective Cascade of Ozagrel in Cerebral Ischemia.
Figure 3: Experimental Workflow for Preclinical Evaluation.
Conclusion
This compound presents a compelling therapeutic strategy for the management of acute ischemic stroke. Its well-defined mechanism of action, centered on the modulation of the TXA2/PGI2 balance, leads to a cascade of neuroprotective effects including improved cerebral hemodynamics, and attenuation of neuroinflammation and oxidative stress. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in reducing neurological deficits. The experimental protocols outlined herein serve as a guide for future research aimed at further elucidating its neuroprotective mechanisms and optimizing its clinical application. The visualized signaling pathways offer a clear framework for understanding the molecular basis of Ozagrel's therapeutic benefits. Further research, particularly large-scale clinical trials, is warranted to fully establish its role in long-term functional recovery following ischemic stroke.
References
- 1. Frontiers | Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway [frontiersin.org]
- 2. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential [frontiersin.org]
- 5. karger.com [karger.com]
- 6. Effect of ozagrel on locomotor and motor coordination after transient cerebral ischemia in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Thromboxane A2 Receptor Stimulation Enhances [research.amanote.com]
- 8. Thromboxane A2 Receptor Stimulation Enhances Microglial Interleukin-1β and NO Biosynthesis Mediated by the Activation of ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The phosphorylation state of eNOS modulates vascular reactivity and outcome of cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical efficacy of ozagrel with or without edaravone in 156 acute stroke patients [jneurology.com]
- 11. Prostacyclin Promotes Degenerative Pathology in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostacyclin mediates endothelial COX-2-dependent neuroprotective effects during excitotoxic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride in Neuroinflammation: A Technical Guide for Researchers
This technical guide provides an in-depth overview of Ozagrel hydrochloride's role in neuroinflammation, targeting researchers, scientists, and professionals in drug development. It covers the core mechanism of action, summarizes key preclinical findings, and details relevant experimental protocols.
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathophysiology of numerous neurological disorders, including ischemic stroke, vascular dementia, and traumatic brain injury.[1] This process is primarily mediated by glial cells—microglia and astrocytes—which, when activated, release a cascade of pro-inflammatory mediators.[2][3] this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme pivotal in the arachidonic acid cascade that produces the potent pro-inflammatory and vasoconstrictive agent, TXA2.[4][5] By targeting TXA2 synthesis, this compound presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences on neuronal health. This guide synthesizes the current understanding of Ozagrel's mechanism, its effects on inflammatory pathways, and provides detailed methodologies for its investigation.
Mechanism of Action in Neuroinflammation
This compound's primary therapeutic effect stems from its selective and potent inhibition of Thromboxane A2 (TXA2) synthase.[4] This action disrupts a key signaling pathway that contributes to neuroinflammatory processes.
The Thromboxane A2 Signaling Cascade
Thromboxane A2 is a lipid mediator derived from arachidonic acid. In the CNS, its overproduction following injury or ischemia contributes to secondary neuronal damage through vasoconstriction and the potentiation of inflammatory responses.[6] Activated microglia are a principal source of brain-derived TXA2. The cascade begins with the release of arachidonic acid from the cell membrane, which is then converted to Prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. TXA2 synthase then metabolizes PGH2 into TXA2.
This compound specifically inhibits this final step. The resulting decrease in TXA2 levels leads to two key outcomes:
-
Reduced activation of the Thromboxane A2 receptor (TP receptor), a G-protein coupled receptor found on platelets, vascular smooth muscle cells, and glial cells.[3][7]
-
A potential "shunting" of the PGH2 substrate towards the synthesis of other prostaglandins, such as the vasodilatory and anti-aggregatory Prostacyclin (PGI2), which may offer additional neuroprotective effects.[6]
Activation of the TP receptor on microglia triggers downstream signaling cascades that are critical in the inflammatory response, most notably the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8] These pathways lead to the transcriptional upregulation of various pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9] By preventing the synthesis of the primary ligand (TXA2), this compound effectively dampens the activation of these potent neuroinflammatory signaling pathways.
Preclinical Evidence and Quantitative Data
The efficacy of this compound in mitigating neuroinflammation has been demonstrated in several preclinical models. A widely used model is the bilateral common carotid artery occlusion (BCCAO) in rats, which induces chronic cerebral hypoperfusion and mimics features of vascular dementia.[9]
Quantitative Effects on Inflammatory Markers
Studies using the BCCAO rat model have shown that Ozagrel administration significantly reduces the expression and levels of key pro-inflammatory cytokines in the brain.
| Parameter | Animal Model | This compound Dose | Effect on Inflammatory Marker | Reference |
| Brain TNF-α Level | Rat (BCCAO) | 10 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] |
| 20 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] | ||
| Brain IL-6 Level | Rat (BCCAO) | 10 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] |
| 20 mg/kg, p.o. | Significant Decrease vs. BCCAO Control | [9] | ||
| Brain TNF-α mRNA Expression | Rat (BCCAO) | 10 & 20 mg/kg, p.o. | Significant Amelioration of BCCAo-induced increase | [9] |
| Brain IL-6 mRNA Expression | Rat (BCCAO) | 10 & 20 mg/kg, p.o. | Significant Amelioration of BCCAo-induced increase | [9] |
| Thromboxane B2 | Human (Lacunar Infarction) | 80 mg, i.v. (twice daily) | Significant Decrease vs. pre-administration | [10] |
Effects on Glial Cell Activation
Neuroinflammation is characterized by the activation of microglia and astrocytes, a process known as gliosis. Activated microglia can be identified by morphological changes and the upregulation of markers like Ionized calcium-binding adapter molecule 1 (Iba1). Reactive astrocytes are identified by their hypertrophic morphology and increased expression of Glial Fibrillary Acidic Protein (GFAP). While preclinical studies report that Ozagrel ameliorates histopathological changes associated with neuroinflammation, specific quantitative data on the reduction of Iba1 and GFAP expression following Ozagrel treatment is not extensively detailed in the reviewed literature.[9][11] The protocols outlined in Section 4.4 provide the methodology to generate such quantitative data.
Key Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound's effect on neuroinflammation.
Bilateral Common Carotid Artery Occlusion (BCCAO) Rat Model
This surgical model induces chronic cerebral hypoperfusion, leading to cognitive impairment and neuroinflammation.[1]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate, 400 mg/kg, i.p.)
-
Surgical tools (scalpel, forceps, retractors)
-
3/0 silk suture
-
Heating pad to maintain body temperature (37°C)
Procedure:
-
Anesthetize the rat and confirm the depth of anesthesia by pedal reflex.
-
Place the animal in a supine position on a heating pad.
-
Make a ventral midline cervical incision to expose the neck muscles.
-
Gently separate the muscles to locate the right and left common carotid arteries.
-
Carefully dissect each artery from the surrounding tissue and vagus nerve.
-
Securely ligate both common carotid arteries permanently with 3/0 silk sutures.
-
For sham-operated controls, perform the same surgical procedure without ligating the arteries.
-
Suture the incision and allow the animal to recover in a warm cage.
-
Administer post-operative analgesics as per institutional guidelines.
-
Ozagrel or vehicle treatment can be initiated post-surgery, typically for a period of 7 to 28 days.
Morris Water Maze (MWM) for Cognitive Assessment
The MWM test is used to assess spatial learning and memory, which are often impaired in models of vascular dementia.[9]
Materials:
-
Circular pool (approx. 1.5m diameter) filled with opaque water (23-25°C).
-
Submerged platform (hidden 1-2 cm below the water surface).
-
Visual cues placed around the pool.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (e.g., 4-5 consecutive days):
-
Each rat undergoes 4 trials per day.
-
For each trial, the rat is placed into the pool at one of four random starting positions.
-
The rat is allowed 60-120 seconds to find the hidden platform.
-
If the rat fails to find the platform, it is gently guided to it and allowed to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. This assesses memory retention.
-
Measurement of Cytokines (TNF-α, IL-6) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure protein levels in tissue homogenates.
Materials:
-
Brain tissue (e.g., hippocampus or cortex).
-
Lysis buffer with protease inhibitors.
-
Commercial ELISA kits for rat TNF-α and IL-6.
-
Microplate reader.
Procedure:
-
Homogenize the dissected brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15 minutes.
-
Collect the supernatant, which contains the soluble proteins.
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to a microplate pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate that reacts with the enzyme to produce a color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentration in each sample based on the standard curve and normalize to the total protein concentration.
Immunohistochemical (IHC) Analysis of Glial Activation
IHC is used to visualize and quantify the expression of cell-specific markers like Iba1 (microglia) and GFAP (astrocytes) in brain tissue sections.
Materials:
-
4% Paraformaldehyde (PFA) fixed, cryoprotected brain tissue.
-
Cryostat or microtome.
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100).
-
Primary antibodies (e.g., Rabbit anti-Iba1, Mouse anti-GFAP).
-
Fluorescently-labeled secondary antibodies (e.g., Donkey anti-Rabbit Alexa Fluor 594, Donkey anti-Mouse Alexa Fluor 488).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Perfuse the animal with saline followed by 4% PFA.
-
Dissect the brain and post-fix overnight in 4% PFA, then cryoprotect in a 30% sucrose solution.
-
Cut 30-40 µm thick sections using a cryostat.
-
Wash the free-floating sections in PBS.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Incubate the sections with the primary antibody (or a cocktail of primary antibodies for double-labeling) diluted in blocking solution, typically overnight at 4°C.
-
Wash the sections thoroughly in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash the sections in PBS.
-
Mount the sections onto glass slides and coverslip using a mounting medium containing DAPI to stain cell nuclei.
-
Analysis:
-
Capture images using a fluorescence or confocal microscope.
-
Quantify the staining by measuring the integrated density of the fluorescent signal or by counting the number of Iba1-positive or GFAP-positive cells within a defined region of interest (ROI) using image analysis software (e.g., ImageJ).
-
Morphological analysis can also be performed to assess the activation state of the cells (e.g., ramified vs. amoeboid microglia).
-
Summary and Future Directions
This compound effectively mitigates neuroinflammation in preclinical models by inhibiting TXA2 synthase, thereby downregulating the activation of pro-inflammatory MAPK and NF-κB signaling pathways in the CNS. This leads to a reduction in key inflammatory cytokines such as TNF-α and IL-6. The provided protocols offer a robust framework for further investigation into its therapeutic potential.
Future research should focus on:
-
Directly quantifying the dose-dependent effects of Ozagrel on microglia and astrocyte activation markers (Iba1, GFAP) in various neuroinflammatory models.
-
Elucidating the specific roles of different MAPK isoforms (p38, ERK, JNK) in the anti-inflammatory action of Ozagrel in glial cells.
-
Evaluating the long-term efficacy of Ozagrel in improving cognitive outcomes and reducing neuronal loss in chronic models of neurodegeneration.
-
Exploring the therapeutic synergy of Ozagrel with other anti-inflammatory or neuroprotective agents.
References
- 1. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cortical Expression of Glial Fibrillary Acidic Protein and Glutamine Synthetase is Decreased in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fasudil reduces GFAP expression after hypoxic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel automated morphological analysis of Iba1+ microglia using a deep learning assisted model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia induce motor neuron death via the classical NF-κB pathway in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KCa3.1 Inhibition Switches the Astrocyte Phenotype during Astrogliosis Associated with Ischemic Stroke Via Endoplasmic Reticulum Stress and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparisons of quantitative approaches for assessing microglial morphology reveal inconsistencies, ecological fallacy, and a need for standardization - PMC [pmc.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: A Potential Therapeutic Avenue for Liver Injury
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ozagrel hydrochloride, a selective thromboxane A₂ (TXA₂) synthase inhibitor, is an antiplatelet agent clinically utilized for conditions such as cerebral ischemia and bronchial asthma.[1][2] Its mechanism of action, which involves the inhibition of TXA₂ production and a subsequent increase in prostacyclin (PGI₂), confers anti-inflammatory, vasodilatory, and anti-platelet aggregation effects.[3][4] Emerging preclinical evidence suggests that these properties could be harnessed for the treatment of various forms of liver injury, a significant global health concern with limited therapeutic options. This technical guide provides a comprehensive overview of the existing preclinical data on this compound's potential in treating liver injury, with a focus on its mechanism of action, detailed experimental protocols, and quantitative outcomes.
Mechanism of Action in Liver Injury
Ozagrel's primary therapeutic effect stems from its selective inhibition of thromboxane A₂ synthase, leading to a reduction in TXA₂ levels.[5] TXA₂ is a potent mediator of inflammation, vasoconstriction, and platelet aggregation, all of which are implicated in the pathophysiology of liver damage.[6] By inhibiting TXA₂ synthesis, this compound is proposed to mitigate liver injury through several interconnected pathways:
-
Anti-inflammatory Effects: Ozagrel has been shown to suppress the expression of pro-inflammatory cytokines and cell death-related genes.[5][7]
-
Improved Microcirculation: By inhibiting platelet aggregation and promoting vasodilation, Ozagrel may enhance blood flow to the liver, which is crucial for tissue oxygenation and recovery, particularly in ischemia-reperfusion injury.[7]
-
Cytoprotective Effects: Studies have demonstrated a direct protective effect of Ozagrel on hepatocytes against toxic insults.[8][9]
The following diagram illustrates the proposed signaling pathway of this compound in the context of liver injury.
Preclinical Evidence in Acetaminophen-Induced Liver Injury
A key study by Tomishima et al. (2013) investigated the efficacy of this compound in a mouse model of acetaminophen (APAP)-induced liver injury, a common cause of acute liver failure.[8]
Experimental Protocol
The experimental workflow for this study is outlined below.
Quantitative Data
The study yielded significant quantitative data demonstrating the protective effects of Ozagrel.
| Parameter | APAP Group | APAP + Ozagrel (200 mg/kg) | p-value | Reference |
| Mortality (24h) | High | Significantly Attenuated | <0.01 | [8] |
| Serum ALT (U/L) | Significantly Elevated | Significantly Reduced | <0.01 | [10] |
| Plasma 2,3-dinor TXB₂ (pg/mL) | Increased | Significantly Suppressed | <0.01 | [3] |
| Hepatic Jun mRNA Expression (relative) | Increased | Significantly Inhibited | <0.05 | [8] |
| Hepatic Fos mRNA Expression (relative) | Increased | Significantly Inhibited | <0.01 | [8] |
| Hepatic Chop mRNA Expression (relative) | Increased | Significantly Inhibited | <0.05 | [8] |
Data presented as mean ± S.E.M. where applicable.
Ozagrel treatment significantly reduced mortality and serum alanine aminotransferase (ALT) levels, a key biomarker of liver damage.[8][10] It also attenuated hepatic centrilobular necrosis, hemorrhaging, and DNA fragmentation.[8] Mechanistically, Ozagrel inhibited the APAP-induced increase in plasma 2,3-dinor thromboxane B₂, a stable metabolite of TXA₂, and suppressed the hepatic expression of cell death-related mRNAs such as jun, fos, and chop.[3][8] However, it did not affect the depletion of hepatic total glutathione.[8] In vitro, Ozagrel significantly attenuated cell injury induced by N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen, in a rat hepatocyte cell line.[8][9]
Preclinical Evidence in Liver Ischemia-Reperfusion Injury
Several studies have explored the utility of thromboxane A₂ synthase inhibitors, including Ozagrel (also known as OKY-046), in mitigating liver ischemia-reperfusion (I/R) injury, a significant complication in liver transplantation and surgery.
Experimental Protocols
The general experimental design for these studies involved inducing a period of warm ischemia in the liver of animal models (rats or dogs), followed by reperfusion. The treatment group received a TXA₂ synthase inhibitor prior to or during the ischemic period.
| Study | Animal Model | Ischemia Duration | Reperfusion Duration | Treatment | Key Parameters Measured |
| Kuroe et al. | Rats | 30 min | 30 min | CV-4151 (5 mg/kg, i.v.) | ATP levels, Liver Blood Flow, Microthrombi Formation |
| Goto et al. | Dogs | 60 min | - | OKY-046 | Serum TXB₂, 6-keto-PGF₁α, Transaminases, Histology |
| Yokoyama et al. | Rats | 100 min | - | OKY-046 (30 mg/kg, i.v.) | Survival, Serum Transaminases, Histology, Prostaglandin Levels |
Quantitative Data
These studies consistently demonstrated the protective effects of TXA₂ synthase inhibitors against I/R injury.
| Parameter | Control Group | Treatment Group | Outcome | Reference |
| ATP Levels (post-I/R) | Significantly Low | Significantly Improved Recovery | Improved energy metabolism | [7] |
| Liver Blood Flow (post-I/R) | Significantly Low | Accelerated Recovery | Enhanced microcirculation | [7] |
| Microthrombi Formation | Present | Mitigated | Reduced vascular occlusion | [7] |
| Serum TXB₂ (post-I/R) | Increased | Maintained Low Levels | Effective TXA₂ inhibition | [5] |
| Serum Transaminases (post-I/R) | Elevated | Lower Levels | Reduced hepatocellular injury | [5] |
| Histological Necrosis | Extensive | Reduced | Less tissue damage | [8] |
| Survival Rate | Low | Significantly Improved | Increased overall survival | [8] |
Premedication with a TXA₂ synthetase inhibitor significantly improved the recovery of ATP levels and accelerated the restoration of liver blood flow following reperfusion.[7] Morphological studies revealed that the inhibitor mitigated the formation of microthrombi during ischemia.[7] In a canine model, Ozagrel (OKY-046) treatment resulted in better liver function and less marked histologic changes compared to the control group.[5] Similarly, in a rat model, Ozagrel significantly improved survival and decreased serum transaminase levels and the extent of histological liver necrosis.[8]
Potential in Liver Fibrosis
While direct preclinical evidence for Ozagrel in treating liver fibrosis is limited, the known mechanisms of thromboxane A₂ and the findings in other liver injury models suggest a potential therapeutic role. Liver fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, and transforming growth factor-beta 1 (TGF-β₁) is a key profibrogenic cytokine. A study on alcoholic liver injury in rats demonstrated that thromboxane inhibitors could reduce the hepatic expression of TGF-β₁ and the degree of fibrosis.[7] This suggests that by inhibiting TXA₂, Ozagrel could potentially interfere with the signaling pathways that lead to the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the fibrotic liver.
The logical relationship for this hypothesized anti-fibrotic effect is depicted below.
Further research is warranted to investigate the direct effects of Ozagrel on hepatic stellate cell activation and in established preclinical models of liver fibrosis, such as carbon tetrachloride (CCl₄)-induced fibrosis or bile duct ligation.
Clinical Evidence
To date, there are no published clinical trials specifically evaluating the efficacy and safety of this compound for the treatment of liver injury or fibrosis in humans. The existing clinical data for Ozagrel primarily focuses on its approved indications, such as acute ischemic stroke.[2] A study on the effect of Ozagrel on human hepatic microsomal drug metabolism indicated that high doses might inhibit some cytochrome P-450-mediated drug metabolism.[4]
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in preclinical models of acetaminophen-induced and ischemia-reperfusion liver injury. Its well-defined mechanism of action, centered on the inhibition of thromboxane A₂ synthase, provides a strong rationale for its protective effects against acute liver damage. The quantitative data from these studies consistently show improvements in key biochemical and histological markers of liver injury.
The potential of Ozagrel in chronic liver diseases, particularly liver fibrosis, is an intriguing area for future investigation. Based on the link between thromboxane A₂ and profibrogenic cytokines like TGF-β₁, there is a plausible, yet unproven, hypothesis that Ozagrel could offer anti-fibrotic benefits.
For drug development professionals, Ozagrel represents a promising candidate for repositioning for liver-related indications. The key next steps should include:
-
Preclinical studies in established liver fibrosis models: Investigating the efficacy of Ozagrel in models such as CCl₄-induced fibrosis or bile duct ligation is crucial to validate its anti-fibrotic potential.
-
In vitro studies on hepatic stellate cells: Elucidating the direct effects of Ozagrel on the activation, proliferation, and collagen production of hepatic stellate cells will provide valuable mechanistic insights.
-
Pharmacokinetic and pharmacodynamic studies in the context of liver disease: Understanding the drug's behavior in subjects with impaired liver function is essential.
-
Well-designed clinical trials: Ultimately, randomized controlled trials are needed to establish the safety and efficacy of this compound in patients with various forms of liver injury.
References
- 1. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. biocytogen.com [biocytogen.com]
- 5. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. Thromboxane inhibitors attenuate inflammatory and fibrotic changes in rat liver despite continued ethanol administrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane A2 synthase inhibitors prevent production of infectious hepatitis C virus in mice with humanized livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2/thromboxane A2 receptor axis facilitates hepatic insulin resistance and steatosis through endoplasmic reticulum stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Research Applications of Ozagrel Hydrochloride
Introduction
Ozagrel hydrochloride, also known by its developmental code OKY-046, is a highly selective and orally active inhibitor of thromboxane A2 (TXA2) synthase.[1][2] Its primary mechanism of action involves the specific inhibition of the enzyme responsible for the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] By reducing TXA2 levels, this compound shifts the balance of arachidonic acid metabolism towards the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][3] This dual action has positioned Ozagrel as a compound of significant interest in early research for a variety of thromboembolic and inflammatory conditions. This guide provides a detailed overview of the foundational research applications of this compound, focusing on its mechanism, experimental validation, and therapeutic potential in preclinical and early clinical studies.
Core Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
This compound's therapeutic effects are rooted in its ability to selectively inhibit thromboxane A2 (TXA2) synthase, an enzyme of the cytochrome P450 family (CYP5A1).[5][6] This enzyme catalyzes the conversion of prostaglandin H2 (PGH2) into TXA2. By blocking this step, this compound effectively decreases the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[4][7] Concurrently, the substrate PGH2 is redirected towards the synthesis of other prostanoids, notably prostacyclin (PGI2), which has opposing effects: vasodilation and inhibition of platelet aggregation.[1][5] This rebalancing of the TXA2/PGI2 ratio is central to Ozagrel's pharmacological activity.
Early Research Applications and Preclinical Evidence
Initial research on this compound explored its therapeutic potential across a range of conditions where TXA2 plays a significant pathological role.
Cerebral Ischemia and Stroke
Ozagrel has been extensively studied for its neuroprotective effects in the context of cerebral ischemia.[3][8] Its ability to improve microcirculation and reduce platelet aggregation is critical in preventing further ischemic damage.[3]
Experimental Models and Protocols:
-
Middle Cerebral Artery Occlusion (MCAO) Model: A common model to simulate stroke involves the temporary occlusion of the middle cerebral artery in rats.[9] In a typical protocol, the artery is occluded for 2 hours, followed by reperfusion. Ozagrel (e.g., 3 mg/kg) is administered, and the infarction area and volume are evaluated 24 hours later.[9]
-
Microthrombosis Model: To mimic lacunar infarction, microthrombosis can be induced by injecting sodium laurate into the internal carotid artery of rats.[9] Neurological deficits are then evaluated following Ozagrel administration.[9]
-
Bilateral Common Carotid Artery Occlusion (BCCAo) Model: This model is used to induce vascular dementia in rats. Ozagrel (10-20 mg/kg, p.o.) is administered daily for several weeks to assess its effects on endothelial dysfunction, oxidative stress, and neuroinflammation.[1][2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. KEGG DRUG: this compound hydrate [genome.jp]
- 7. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 8. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride: An In-depth Technical Guide on its Core Effect on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. Its mechanism of action is centered on the modulation of the arachidonic acid cascade, specifically by blocking the conversion of prostaglandin H2 (PGH2) into TXA2. This inhibition leads to a significant reduction in the levels of TXA2, a potent vasoconstrictor and platelet aggregator. Consequently, the accumulated PGH2 substrate is redirected towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation. This dual action of decreasing TXA2 and increasing PGI2 underlies the therapeutic effects of this compound in various conditions, including ischemic stroke and asthma. This technical guide provides a comprehensive overview of the core effects of this compound on prostaglandin synthesis, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound's primary pharmacological effect is the selective inhibition of the enzyme thromboxane A2 synthase (TXA2 synthase). This enzyme is a key component of the prostaglandin synthesis pathway, which begins with the liberation of arachidonic acid from the cell membrane.
The signaling pathway can be summarized as follows:
As depicted in Figure 1, this compound directly inhibits TXA2 synthase. This blockage prevents the conversion of the precursor molecule, prostaglandin H2 (PGH2), into thromboxane A2 (TXA2). The reduction in TXA2 levels leads to decreased vasoconstriction and platelet aggregation. Furthermore, the accumulation of PGH2 results in its increased metabolism by prostacyclin synthase (PGI2 synthase), leading to an elevation in prostacyclin (PGI2) levels. PGI2 has opposing effects to TXA2, promoting vasodilation and inhibiting platelet aggregation. This shunting of the metabolic pathway is a key aspect of Ozagrel's therapeutic efficacy.
Quantitative Data
The inhibitory potency and pharmacological effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Species/System | Reference |
| IC50 for TXA2 Synthase | 11 nM | Rabbit Platelets | [1] |
| IC50 for Arachidonic Acid-induced Platelet Aggregation | 53.12 μM | Not Specified | |
| Inhibition of Plasma TXB2 | 99.6% at 100 μM | Not Specified |
| Parameter | Value | Species/System | Reference |
| IC50 for Thromboxane Synthetase Inhibition | 56.0 ng/ml | Rabbits | |
| Emax for Thromboxane Synthetase Inhibition | 94% | Rabbits |
| Study Type | Dosage | Outcome | Reference |
| Animal Study (Rats) | 3 mg/kg | Decreased area and volume of cortical infarction. | [1] |
| Animal Study (Guinea Pigs) | 80 mg/kg (IV) | Attenuated lung injury. | |
| Animal Study (Mice) | 200 mg/kg | Alleviated liver injury. | |
| Clinical Trial (Acute Ischemic Stroke) | 80 mg twice daily (IV) | Improvement in neurological impairment. | |
| Clinical Trial (Acute Ischemic Stroke) | 80 and 160 mg per day | Both doses showed improvement in neurological impairment. |
While it is established that this compound increases the levels of the PGI2 metabolite, 6-keto-PGF1α, specific percentage increases are not consistently reported across studies and can vary depending on the experimental model and conditions. One study noted an increase in 6-keto-PGF(1alpha) in brain tissue after cerebral ischemia-reperfusion.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on prostaglandin synthesis.
Measurement of Thromboxane B2 (TXB2) and 6-keto-Prostaglandin F1α (6-keto-PGF1α)
Due to the short half-lives of TXA2 and PGI2, their stable, inactive metabolites, TXB2 and 6-keto-PGF1α, are typically measured.
Protocol:
-
Plate Preparation: Use a microplate pre-coated with the target antigen (TXB2 or 6-keto-PGF1α).
-
Sample and Standard Addition: Add 50 µL of standards and samples to the appropriate wells.
-
Competitive Reaction: Immediately add 50 µL of biotin-labeled antibody specific for the target to each well. Incubate for 45-60 minutes at 37°C. During this time, the antigen in the sample competes with the coated antigen for binding to the antibody.
-
Washing: Aspirate the contents of the wells and wash three to five times with wash buffer.
-
Enzyme Conjugate Addition: Add 100 µL of horseradish peroxidase (HRP)-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 90 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark. A color change will occur, with the intensity being inversely proportional to the concentration of the target antigen in the sample.
-
Stopping the Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of TXB2 or 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve.
A similar competitive binding principle is used in RIA, but with a radiolabeled antigen.
Protocol:
-
Reaction Setup: In appropriate tubes, combine the sample or standard, a fixed amount of radiolabeled antigen (e.g., ¹²⁵I-TXB2), and a specific antibody.
-
Incubation: Incubate the mixture to allow for competitive binding between the labeled and unlabeled antigen for the antibody.
-
Separation: Separate the antibody-bound antigen from the free antigen. This can be achieved by precipitation with a secondary antibody.
-
Counting: Measure the radioactivity of the bound fraction using a gamma counter.
-
Calculation: The amount of radioactivity is inversely proportional to the concentration of the unlabeled antigen in the sample. Calculate the concentration using a standard curve.
Ex Vivo Platelet Aggregation Assay
This assay measures the ability of platelets to aggregate in response to an agonist.
Protocol:
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Incubation: Incubate the PRP with various concentrations of this compound or a vehicle control for a specified time at 37°C.
-
Aggregation Measurement:
-
Place a cuvette with PPP into the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with the pre-incubated PRP into the aggregometer.
-
Add an agonist, such as arachidonic acid, to the PRP to induce aggregation.
-
Record the change in light transmission over time as the platelets aggregate.
-
-
Data Analysis: The extent of platelet aggregation is quantified by the increase in light transmission. The results are typically expressed as the maximum percentage of aggregation.
Conclusion
This compound is a well-characterized selective inhibitor of thromboxane A2 synthase. Its targeted action on this enzyme within the prostaglandin synthesis pathway results in a dual therapeutic benefit: the reduction of the pro-thrombotic and vasoconstrictive effects of TXA2 and the enhancement of the anti-thrombotic and vasodilatory properties of PGI2. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this compound. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise understanding of the core principles underlying this compound's effect on prostaglandin synthesis. Further research to quantify the precise dose-dependent increase in PGI2 in various physiological and pathological contexts would be beneficial for a more complete understanding of its pharmacodynamic profile.
References
Cellular Targets of Ozagrel Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade. By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, Ozagrel exerts significant antithrombotic and vasodilatory effects. This technical guide provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data on its inhibitory potency are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its pharmacological effects.
Primary Cellular Target: Thromboxane A2 Synthase
The principal cellular target of this compound is thromboxane A2 (TXA2) synthase (officially known as thromboxane-A synthase 1 or TBXAS1), a member of the cytochrome P450 superfamily (CYP5A1).[1] This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into TXA2.[2][3] TXA2 is a highly unstable but potent lipid molecule that plays a crucial role in hemostasis by promoting platelet aggregation and causing vasoconstriction.[2][3]
This compound acts as a highly selective inhibitor of this enzyme.[4][5][6] This selectivity is a key feature, as it does not significantly affect other enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX), prostacyclin (PGI2) synthase, or PGE2 isomerase.[7]
Mechanism of Action
By inhibiting TXA2 synthase, this compound effectively blocks the production of TXA2.[2][6] This leads to two primary downstream effects:
-
Inhibition of Platelet Aggregation: TXA2 is a major stimulus for platelet activation and aggregation. By reducing its synthesis, Ozagrel diminishes the propensity for platelets to clump together, thereby exerting an antiplatelet or antithrombotic effect.[2][6][8]
-
Vasodilation: TXA2 is a potent vasoconstrictor.[2][3] Its inhibition leads to a reduction in vascular tone, promoting vasodilation and improving blood flow.[2][5]
Furthermore, the inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This accumulated PGH2 can then be shunted towards the synthesis of other prostanoids, notably prostacyclin (PGI2), which has opposing effects to TXA2—it is a vasodilator and an inhibitor of platelet aggregation.[5][6][9][10] This redirection of the pathway enhances the overall therapeutic effect of Ozagrel.
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.
References
- 1. KEGG DRUG: this compound hydrate [genome.jp]
- 2. What is this compound Hydrate used for? [synapse.patsnap.com]
- 3. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 7. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. medchemexpress.com [medchemexpress.com]
Ozagrel Hydrochloride: A Deep Dive into its Structure-Activity Relationship as a Thromboxane A2 Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of ozagrel hydrochloride, a potent and selective inhibitor of thromboxane A2 (TXA2) synthase. Ozagrel, also known as OKY-046, is a critical tool in the study of platelet aggregation, vasoconstriction, and related pathologies such as ischemic stroke and asthma.[1][2] This document details the molecular interactions, quantitative inhibitory data, and experimental methodologies crucial for understanding and advancing the development of novel thromboxane synthase inhibitors.
Introduction: The Role of Thromboxane A2 in Physiology and Disease
Thromboxane A2 (TXA2) is a lipid molecule derived from arachidonic acid that plays a pivotal role in hemostasis and thrombosis.[3] Synthesized via the cyclooxygenase (COX) pathway, TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[3] While essential for normal blood clotting, its overproduction can lead to pathological conditions, including myocardial infarction, stroke, and other thromboembolic disorders.[3] this compound exerts its therapeutic effect by selectively inhibiting thromboxane synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[3] This targeted inhibition reduces the levels of TXA2, thereby mitigating its pro-thrombotic and vasoconstrictive effects.[3]
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of thromboxane A2 synthase (TXA2S).[4][5] By blocking this enzyme, ozagrel prevents the conversion of the prostaglandin endoperoxide PGH2 into TXA2.[3] A significant consequence of this inhibition is the redirection of PGH2 metabolism towards the formation of other prostaglandins, notably prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.[1][4] This dual action of reducing a potent platelet aggregator and vasoconstrictor while increasing a platelet inhibitor and vasodilator contributes to ozagrel's therapeutic efficacy. The enzyme is not affected by ozagrel in other parts of the arachidonic acid cascade, such as cyclooxygenase, 5-lipoxygenase, prostacyclin synthase, and PGE2 isomerase.[4]
Structure-Activity Relationship (SAR) of Ozagrel and its Analogs
The core structure of ozagrel is (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid.[6] SAR studies on ozagrel and related imidazole and pyridine derivatives have revealed several key features that govern their inhibitory potency against thromboxane A2 synthase.
Key Structural Features for Activity:
-
Imidazole/Pyridine Moiety: The nitrogen-containing heterocycle, either an imidazole or a pyridine ring, is crucial for activity. These groups are believed to coordinate with the heme iron of the cytochrome P450 enzyme, thromboxane A2 synthase.
-
Carboxy-bearing Side Chain: The presence of a carboxylic acid group or a group that can be metabolized to a carboxylic acid is important for activity. This group likely interacts with a basic residue in the active site of the enzyme.
-
Side Chain Length and Rigidity: The length and conformation of the side chain connecting the heterocyclic ring to the phenyl ring are critical determinants of inhibitory potency. A side chain length of approximately 8.5 to 10 Å, incorporating a phenylene group for rigidity, has been found to be optimal.[4]
-
Substituents on the Side Chain: Introduction of various substituents on the carboxy-bearing side chain can significantly influence the inhibitory potency.[4]
Quantitative SAR Data
The following tables summarize the available quantitative data on the inhibitory activity of ozagrel and its analogs against thromboxane A2 synthase.
Table 1: In Vitro Inhibitory Activity of Ozagrel and a Key Analog
| Compound | Structure | Target | IC50 (nM) | Reference |
| Ozagrel ((E)-4-(1-imidazolylmethyl)cinnamic acid) | (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid | Thromboxane A2 Synthase | 11 | [1][5] |
| Compound 56 ((E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylacrylic acid) | (E)-3-[4-(3-pyridylmethyl)phenyl]-2-methylprop-2-enoic acid | Thromboxane A2 Synthase | 3 | [4] |
Note: The IC50 value for Ozagrel is for the rabbit platelet enzyme.
Table 2: Antiplatelet Aggregation Activity of Ozagrel-Paeonol Codrugs
| Compound | Modification from Ozagrel | IC50 (µM) vs. Arachidonic Acid induced aggregation | Reference |
| Ozagrel | - | 52.46 ± 3.29 | [7] |
| PNC1 | Codrug with a paeonol derivative | 135.4 ± 10.86 | [7] |
| PNC2 | Codrug with a paeonol derivative | 462 ± 28.73 | [7] |
| PNC3 | Codrug with a paeonol derivative | Not specified, but identified as having the best effect | [7][8][9] |
Experimental Protocols
The determination of the inhibitory activity of ozagrel and its analogs on thromboxane A2 synthase is typically performed by measuring the production of its stable metabolite, thromboxane B2 (TXB2).
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay measures the ability of a test compound to inhibit the conversion of PGH2 to TXA2 by isolated enzyme preparations, typically from platelet microsomes.
Experimental Workflow:
Detailed Protocol for TXB2 Quantification by ELISA:
This protocol is based on commercially available competitive enzyme immunoassay kits.[10][11]
-
Sample Preparation: Prepare platelet microsomes from whole blood. The reaction mixture from the in vitro inhibition assay is used as the sample.
-
Assay Procedure (based on a competitive ELISA):
-
Add standards and samples to wells of a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-labeled TXB2 to each well. This will compete with the TXB2 in the sample for binding to the capture antibody.
-
Incubate the plate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at a specific wavelength (e.g., 450 nm).
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of TXB2 in the sample. A standard curve is generated using known concentrations of TXB2, and the concentration of TXB2 in the samples is determined by interpolation from this curve. The IC50 value for the test compound is then calculated from the dose-response curve.
Conclusion
The structure-activity relationship of this compound and its analogs provides a clear framework for the design of novel and more potent thromboxane A2 synthase inhibitors. The key pharmacophoric elements include a nitrogen-containing heterocycle, a carboxylic acid-bearing side chain of optimal length and rigidity, and specific substitution patterns. The experimental protocols outlined in this guide provide a robust methodology for the evaluation of new chemical entities targeting this important enzyme. Further exploration of the chemical space around the ozagrel scaffold, guided by the SAR principles discussed herein, holds promise for the development of next-generation antithrombotic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C13H13ClN2O2 | CID 6438130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 9. Design, synthesis, and evaluation of the novel ozagrel-paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Thromboxane B2 ELISA Kit (ab133022) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 (PGH2) to TXA2.[1] TXA2 is a key mediator in platelet activation, aggregation, and vasoconstriction.[1] By inhibiting TXA2 synthesis, this compound exerts antiplatelet and vasodilatory effects, making it a compound of significant interest in the research and development of treatments for thrombotic and cardiovascular diseases.[2][3]
These application notes provide detailed protocols for the in vitro evaluation of this compound's activity, focusing on its primary mechanism of action. The provided methodologies for thromboxane A2 synthase inhibition and platelet aggregation assays are essential for characterizing the pharmacological profile of Ozagrel and similar compounds.
Mechanism of Action
This compound selectively inhibits thromboxane A2 synthase, thereby blocking the production of TXA2 from its precursor, PGH2. This inhibition leads to a redirection of PGH2 metabolism in endothelial cells towards the synthesis of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator.[4] This dual effect of reducing pro-aggregatory TXA2 and increasing anti-aggregatory PGI2 contributes to its overall antiplatelet efficacy.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Agonist | System | Species | IC50 | Reference |
| Thromboxane A2 Synthase Inhibition | - | Platelet Microsomes | Rabbit | 11 nM | Selleck Chemicals, MedchemExpress |
| Platelet Aggregation | Arachidonic Acid | Platelet-Rich Plasma | Rat | 0.92 mg/kg (ex vivo) | [5] |
| Platelet Aggregation | Arachidonic Acid | Platelet-Rich Plasma | Human | - | [6] |
| Thromboxane B2 Generation | - | Whole Blood | Rat | 0.3 mg/kg (ex vivo) | [5] |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the site of action for this compound.
Caption: Arachidonic Acid Cascade and Ozagrel's Site of Action.
Experimental Protocols
Thromboxane A2 Synthase Inhibition Assay (Measurement of TXB2)
This assay determines the ability of this compound to inhibit the synthesis of TXA2, which is measured as its stable, inactive metabolite, thromboxane B2 (TXB2).
Materials:
-
This compound
-
Platelet-rich plasma (PRP) or washed platelets
-
Arachidonic acid (AA) solution
-
Indomethacin (or other cyclooxygenase inhibitor to halt the reaction)
-
Phosphate-buffered saline (PBS), pH 7.4
-
TXB2 ELISA Kit
-
Microplate reader
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Assay Protocol:
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate TXA2 synthesis by adding a final concentration of arachidonic acid (e.g., 0.5-1 mM).[9]
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding a cyclooxygenase inhibitor like indomethacin.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5 minutes to pellet the platelets.
-
Collect the supernatant for TXB2 measurement.
-
-
Measurement of TXB2:
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 production for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by arachidonic acid, which is converted to the pro-aggregatory TXA2.
Materials:
-
This compound
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP) - obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Arachidonic acid (AA) solution
-
Light Transmission Aggregometer
Procedure:
-
Preparation of Platelets:
-
Prepare PRP and PPP as described in the previous protocol.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.[12]
-
-
Aggregation Measurement:
-
Pipette an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.[12]
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP in the aggregometer.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Initiate platelet aggregation by adding a specific concentration of arachidonic acid (e.g., 0.5 mg/mL).[12]
-
Record the change in light transmission for a set time (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General Workflow for In Vitro this compound Assays.
References
- 1. nbinno.com [nbinno.com]
- 2. tj-pacific.com [tj-pacific.com]
- 3. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 4. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arachidonic acid induced platelet aggregation and thromboxane formation is inhibited by OKY-1581 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. euncl.org [euncl.org]
- 9. researchgate.net [researchgate.net]
- 10. assaygenie.com [assaygenie.com]
- 11. abbexa.com [abbexa.com]
- 12. helena.com [helena.com]
Ozagrel Hydrochloride: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid metabolic pathway.[1] By blocking the production of TXA2, a powerful vasoconstrictor and platelet aggregator, this compound exerts significant antiplatelet, antithrombotic, and vasodilatory effects. These properties have led to its investigation in various pathological conditions, including ischemic stroke, asthma, and cardiovascular diseases. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, summarizing key working concentrations, experimental procedures, and the underlying signaling pathways.
Physicochemical Properties and Stock Solution Preparation
This compound is soluble in both water and dimethyl sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium.
Stock Solution Protocol:
-
Solvent Selection: Choose sterile DMSO or water as the solvent.
-
Concentration: Prepare a stock solution of 10-100 mM. For example, to prepare a 10 mM stock solution, dissolve 2.65 mg of this compound (MW: 264.71 g/mol ) in 1 mL of solvent.
-
Dissolution: Ensure complete dissolution by vortexing. Gentle warming or sonication may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Working Concentrations in Cell Culture
The optimal working concentration of this compound is highly dependent on the cell type, the specific assay being performed, and the desired biological effect. The following table summarizes reported working concentrations from various in vitro studies.
| Cell Type/System | Assay | Working Concentration | Observed Effect |
| Rabbit Platelets | Thromboxane A2 Synthase Inhibition | IC50: 11 nM | Inhibition of enzyme activity.[1] |
| Rabbit Platelet Rich Plasma | ADP-Induced Platelet Aggregation | IC50: 0.36 mM | Inhibition of platelet aggregation.[2] |
| Rabbit Platelets | Arachidonic Acid-Induced Platelet Aggregation | IC50: 53.12 µM | Inhibition of platelet aggregation.[2] |
| Plasma | TXB2 Production | 100 µM | 99.6% inhibition of TXB2 production.[2] |
| RLC-16 (Rat Hepatocytes) | WST-1 Cell Viability Assay | 1 - 100 µM | Cytoprotective effect against NAPQI-induced cell injury.[3][4] |
Note: There is limited publicly available data on the cytotoxic or anti-proliferative IC50 values of this compound in cancer cell lines. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cancer cell line of interest.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of MTT solvent to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[3] Measure the absorbance at 570 nm using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6]
Interpretation of Results:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of thromboxane A2 synthase. This enzyme is a critical component of the arachidonic acid metabolism pathway.
By inhibiting thromboxane A2 synthase, this compound effectively reduces the levels of TXA2, while potentially shunting the precursor, prostaglandin H2, towards the production of other prostanoids like prostacyclin (PGI2), which has opposing effects to TXA2. This dual action contributes to its overall therapeutic potential. The downstream effects of TXA2 inhibition can influence various cellular processes, including cell adhesion, migration, and signaling cascades regulated by G-protein coupled receptors.
Conclusion
This compound is a valuable pharmacological tool for in vitro studies of the thromboxane A2 pathway and its role in various physiological and pathological processes. The provided working concentrations and protocols offer a starting point for researchers. However, it is crucial to optimize these parameters for each specific cell line and experimental setup to ensure reliable and reproducible results. Further research is warranted to elucidate the full spectrum of its cellular effects, particularly in the context of cancer biology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Ozagrel Hydrochloride in Rat Models of Stroke
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ozagrel hydrochloride in rat models of ischemic stroke. The following protocols are based on established methodologies and aim to ensure experimental reproducibility and accuracy.
Data Presentation: Quantitative Summary
The following tables summarize the dosages and administration routes of this compound used in various rat models of stroke.
Table 1: this compound Dosage and Administration in Rat Stroke Models
| Stroke Model | Rat Strain | This compound Dose | Administration Route | Reference(s) |
| Middle Cerebral Artery Occlusion (MCAO) - Reperfusion | Not Specified | 3 mg/kg | Not Specified | [1][2] |
| Microthrombosis Model | Not Specified | 3 mg/kg | Not Specified | [1][2] |
| Bilateral Common Carotid Artery Occlusion (BCCAO) | Wistar | 10 & 20 mg/kg (daily) | Oral (p.o.) | |
| Hyperhomocysteinemia-induced Vascular Cognitive Impairment | Wistar | 10 & 20 mg/kg (daily) | Oral (p.o.) | [3] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model of Stroke
This protocol describes the induction of focal cerebral ischemia in rats via MCAO, a widely used model to mimic human ischemic stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, chloral hydrate)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, vessel clips)
-
Operating microscope
-
4-0 monofilament nylon suture with a rounded tip
-
This compound
-
Vehicle (e.g., sterile saline or water for injection)
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Vessel Occlusion:
-
Carefully dissect the arteries from the surrounding tissues.
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament nylon suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion length is typically 18-20 mm from the carotid bifurcation.
-
Remove the temporary clip on the ICA to allow reperfusion of the external carotid territory.
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for the desired period (e.g., 2 hours).[1]
-
For reperfusion, carefully withdraw the monofilament suture.
-
Close the cervical incision.
-
-
Post-operative Care:
-
Allow the rat to recover from anesthesia in a warm cage.
-
Provide free access to food and water.
-
Monitor the animal for any signs of distress.
-
Preparation and Administration of this compound
Preparation of Injectable Solution:
-
This compound is soluble in water.[4]
-
For intravenous (i.v.) administration, dissolve this compound in sterile saline or water for injection to the desired concentration.
-
A patent for a similar formulation, Ozagrel tromethamine, describes dissolving the compound in water for injection and adjusting the pH to 7.5 with 0.1 mol/L sodium hydroxide or hydrochloric acid.[5] While this is for a different salt, ensuring a physiological pH is a good practice for injectable solutions.
Preparation of Oral Solution:
-
For oral (p.o.) administration, dissolve this compound in distilled water or a suitable vehicle.
Administration:
-
The timing of administration is a critical experimental parameter and should be clearly defined in the study design (e.g., pre-treatment, at the onset of reperfusion, or post-stroke).
-
Administer the prepared solution intravenously via the tail vein or orally via gavage.
Assessment of Neurological Deficit
Neurological function should be assessed at specific time points post-stroke (e.g., 24 hours) using a standardized scoring system.
Example Neurological Scoring System (based on a combination of tests): [6][7]
-
0 - No observable deficit.
-
1 - Forelimb flexion: The rat shows contralateral forelimb flexion when suspended by the tail.
-
2 - Circling: The rat circles towards the paretic side.
-
3 - Decreased resistance to lateral push: The rat shows reduced resistance when pushed sideways towards the paretic side.
-
4 - Spontaneous circling: The rat shows continuous circling.
-
5 - No spontaneous motor activity.
Procedure:
-
Handle the rats gently to minimize stress.
-
Perform each component of the neurological examination and assign a score.
-
The total neurological deficit score is the sum of the individual scores.
-
It is recommended to have the scoring performed by an observer blinded to the experimental groups.
Measurement of Infarct Volume
The volume of the cerebral infarct is a primary outcome measure for assessing the efficacy of a neuroprotective agent. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for this purpose.[8][9][10]
Materials:
-
Rat brain
-
Cold saline
-
Brain matrix
-
2% TTC solution in phosphate-buffered saline (PBS)
-
10% formalin
Procedure:
-
Brain Extraction and Slicing:
-
At the end of the experiment (e.g., 24 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline.
-
Carefully remove the brain.
-
Place the brain in a brain matrix and slice it into 2 mm coronal sections.
-
-
TTC Staining:
-
Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Turn the slices over at the midpoint of the incubation to ensure even staining.
-
-
Image Acquisition and Analysis:
-
After staining, fix the slices in 10% formalin.
-
Capture digital images of both sides of each slice.
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the hemisphere for each slice.
-
-
Calculation of Infarct Volume:
-
To correct for edema, the infarct volume is often calculated indirectly:
-
Corrected Infarct Area = (Area of the contralateral hemisphere) - (Area of the non-infarcted ipsilateral hemisphere)
-
-
Calculate the infarct volume for each slice: Infarct Volume per slice = Corrected Infarct Area × Slice thickness (2 mm).
-
The total infarct volume is the sum of the infarct volumes of all slices.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound in a Rat MCAO Model
Caption: Experimental workflow for evaluating Ozagrel in a rat stroke model.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN101659640B - Ozagrel tromethamine, compound, preparation method and application thereof - Google Patents [patents.google.com]
- 6. Neurological Exam in Rats Following Stroke and Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 10. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Ozagrel Hydrochloride Administration in Guinea Pig Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking the production of TXA2, a potent mediator of platelet aggregation, vasoconstriction, and bronchoconstriction, this compound has demonstrated therapeutic potential in various conditions, including those involving inflammatory and respiratory components.[1][2] Guinea pig models are frequently employed in preclinical studies of respiratory and allergic diseases due to their physiological responses that often parallel human conditions. These application notes provide detailed protocols for the administration of this compound in guinea pig studies, focusing on its application in models of induced cough and acute lung injury.
Mechanism of Action
This compound selectively inhibits the enzyme thromboxane A2 synthase, which is responsible for the conversion of prostaglandin H2 to thromboxane A2. This inhibition leads to a reduction in the downstream effects of TXA2, such as bronchoconstriction and inflammation.[3][4][5][6]
Data Presentation
The following tables summarize the quantitative data from key guinea pig studies investigating the effects of this compound.
Table 1: Effect of this compound on Capsaicin-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Coughs (mean ± SEM) |
| Vehicle (0.5% CMC) | - | 20.0 ± 5.8 |
| This compound | 10 | 15.2 ± 3.1 |
| This compound | 30 | 8.5 ± 2.0 |
| This compound | 100 | 4.3 ± 1.5 |
*p<0.01 vs vehicle. Data synthesized from a study by Shinagawa et al.[7][8] The ED₅₀ value for the antitussive effect of Ozagrel was determined to be 26.3 mg/kg.[7]
Table 2: Effect of Capsaicin Inhalation on Thromboxane B2 (TXB2) Levels in Bronchoalveolar Lavage (BAL) Fluid of Guinea Pigs
| Inhalation Group | TXB2 in BAL Fluid (pg/mL, mean ± SEM) |
| Phosphate-Buffered Saline (PBS) | 58.4 ± 8.7 |
| Capsaicin (100 µM) | 101.4 ± 8.0* |
*p<0.01 vs PBS. Data from a study by Shinagawa et al.[7][8]
Table 3: Qualitative Effects of this compound in Oleic Acid-Induced Acute Lung Injury in Guinea Pigs
| Parameter | Effect of Oleic Acid | Effect of this compound Pre-treatment |
| Total Protein Concentration in BAL Fluid | Increased | Prevented Increase |
| Macrophage Count in BAL Fluid | Increased | Prevented Increase |
| Neutrophil Count in BAL Fluid | Increased | Prevented Increase |
| Monocyte Chemoattractant Protein-1 (MCP-1) mRNA Expression in Lung | Increased | Prevented Increase |
| Interleukin-8 (IL-8) mRNA Expression in Lung | Increased | Prevented Increase |
*Data is descriptive as specific quantitative values were not available in the cited literature.
Experimental Protocols
Protocol 1: Evaluation of the Antitussive Effect of this compound on Capsaicin-Induced Cough in Guinea Pigs
This protocol is adapted from the methodology described by Shinagawa et al.[7][8]
1. Animals:
-
Male Hartley guinea pigs (350-600 g).
-
House animals in a controlled environment with a 12-hour light-dark cycle and provide free access to food and water.
2. Materials:
-
This compound
-
Vehicle: 0.5% (w/v) carboxymethyl cellulose (CMC) in distilled water
-
Capsaicin
-
Phosphate-Buffered Saline (PBS)
-
Jet nebulizer
3. This compound Preparation and Administration:
-
Dissolve this compound in 0.5% CMC to the desired concentrations (e.g., 10, 30, and 100 mg/mL for doses of 10, 30, and 100 mg/kg, respectively, assuming a 1 mL/kg administration volume).
-
Administer the this compound solution or vehicle orally (p.o.) to the guinea pigs 1 hour before capsaicin challenge.
4. Capsaicin-Induced Cough Procedure:
-
Prepare a 100 µM solution of capsaicin in PBS.
-
Anesthetize the guinea pigs.
-
Expose the animals to an aerosol of the capsaicin solution generated by a jet nebulizer for 5 minutes.
-
Count the number of coughs during the 5-minute exposure period.
5. Bronchoalveolar Lavage (BAL) and TXB2 Measurement (Optional):
-
Immediately after the cough assessment, euthanize the animals.
-
Perform a BAL by instilling and retrieving saline (e.g., 3 x 4 mL aliquots) via a tracheal cannula.
-
Centrifuge the BAL fluid to pellet the cells.
-
Measure the concentration of TXB2, a stable metabolite of TXA2, in the supernatant using a commercially available ELISA kit.
Experimental Workflow for Capsaicin-Induced Cough Study
Caption: Workflow for evaluating the antitussive effects of Ozagrel.
Protocol 2: Investigation of this compound in an Oleic Acid-Induced Acute Lung Injury Model in Guinea Pigs
This protocol is a synthesized methodology based on literature describing oleic acid-induced lung injury and the reported effects of Ozagrel.[9][10][11][12][13]
1. Animals:
-
Male guinea pigs (body weight appropriate for the study).
-
House animals under standard laboratory conditions.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% CMC)
-
Oleic acid
-
Anesthetic agent (e.g., urethane)
-
Surgical instruments for cannulation
3. This compound Preparation and Administration:
-
Dissolve this compound in the chosen vehicle to the desired concentration.
-
The route and timing of administration should be determined based on the study's objective. For a prophylactic effect, intravenous (i.v.) or oral (p.o.) administration prior to oleic acid injection is recommended.
4. Oleic Acid-Induced Lung Injury Procedure:
-
Anesthetize the guinea pigs.
-
Cannulate the jugular vein for intravenous injections and the carotid artery for blood sampling if required.
-
Administer a single intravenous injection of oleic acid. The dose should be optimized in pilot studies to induce a consistent level of lung injury.
-
Monitor the animals for signs of respiratory distress.
5. Sample Collection and Analysis:
-
At a predetermined time point after oleic acid injection, euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) as described in Protocol 1.
-
Analyze the BAL fluid for:
-
Total and differential cell counts (macrophages, neutrophils).
-
Total protein concentration as an indicator of vascular permeability.
-
-
Harvest lung tissue for:
-
Histopathological examination.
-
Measurement of mRNA expression of inflammatory mediators (e.g., MCP-1, IL-8) by RT-qPCR.
-
Experimental Workflow for Oleic Acid-Induced Lung Injury Study
Caption: Workflow for assessing Ozagrel in oleic acid-induced lung injury.
Signaling Pathway
Thromboxane A2 Signaling in Guinea Pig Airways and the Inhibitory Action of this compound
Caption: Ozagrel inhibits TXA2 synthesis, mitigating bronchoconstriction.
Safety and Toxicology
No specific studies on the toxicity of this compound in guinea pigs were identified in the literature search. As with any experimental compound, it is crucial to consult the Material Safety Data Sheet (MSDS) provided by the supplier. Researchers should consider conducting preliminary dose-ranging studies to determine the maximum tolerated dose and to observe for any potential adverse effects in their specific experimental setup.
Formulation and Storage
This compound is soluble in water. For oral administration in guinea pig studies, it has been successfully dissolved in a 0.5% (w/v) solution of carboxymethyl cellulose (CMC) in water.[8] The resulting solution should be prepared fresh before use. Store this compound powder at room temperature, tightly sealed, as recommended by the manufacturer.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with the regulations of the local Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 3. Thromboxane A2 mediated bronchoconstriction in the anesthetized guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Role of thromboxane A2 and platelet-activating factor in allergic bronchoconstriction in guinea pig airway in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of thromboxane-A2 and cholinergic mechanisms in bronchoconstriction induced by cigarette smoke in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Participation of thromboxane A(2) in the cough response in guinea-pigs: antitussive effect of ozagrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Participation of thromboxane A2 in the cough response in guinea-pigs: antitussive effect of ozagrel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress in early stage of acute lung injury induced with oleic acid in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preventive effect of tranilast on oleic acid-induced lung injury in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of pancellular toxicity in guinea pig lung by ingestion of oleylanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oleic Acid Induces Lung Injury in Mice through Activation of the ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oleic-acid-induced lung injury in the rat. Failure of indomethacin treatment or complement depletion to ablate lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ozagrel Hydrochloride Solubility in DMSO and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, playing a crucial role in modulating platelet aggregation and vasoconstriction.[1][2] Its therapeutic potential is being explored in various conditions, including ischemic stroke, asthma, and thromboembolic diseases. A fundamental understanding of its solubility in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, formulation development, and high-throughput screening assays. These application notes provide a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and water, along with detailed protocols for its determination.
Data Presentation: Solubility of this compound
The solubility of this compound in DMSO and water has been reported by various suppliers. While slight variations exist, the data provides a consistent range for researchers. The following table summarizes the available quantitative data.
| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mM) | Source |
| DMSO | 53 | 200.21 | [2][3] |
| DMSO | 45 | 170 | [4] |
| Water | 100 (as "soluble to 100 mM") | 100 | [1] |
| Water | 53 | 200.21 | [2][3] |
| Water | 45 | 170 | [4] |
| Water | 25 | ~94.4 |
Note: The molarity is calculated based on the molecular weight of this compound (264.71 g/mol ). Discrepancies in reported solubility may be due to variations in experimental conditions (e.g., temperature, pH, purity of the compound and solvents) and methodologies (e.g., kinetic vs. thermodynamic solubility). It is always recommended to verify solubility under your specific experimental conditions.
Signaling Pathway of this compound
This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is a key component of the arachidonic acid cascade. By blocking this enzyme, this compound prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. This inhibition leads to a decrease in the downstream signaling events mediated by TXA2, ultimately resulting in reduced platelet activation and vasodilation.
Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by Visual Inspection (Kinetic Method)
This protocol provides a rapid assessment of solubility and is suitable for preparing stock solutions for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water
-
Vortex mixer
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Water bath or heat block (optional)
Procedure:
-
Preparation of Solvent Aliquots: Dispense precise volumes of DMSO and water into separate, labeled microcentrifuge tubes.
-
Weighing of this compound: Accurately weigh a small amount of this compound powder (e.g., 5 mg) and add it to a microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of the desired solvent (DMSO or water) to the tube containing the this compound to achieve a high concentration (e.g., 50 mg/mL).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound is not fully dissolved, sonication in a water bath for 5-10 minutes or gentle warming (e.g., to 37°C) can be applied to aid dissolution. Caution: Be mindful of potential compound degradation at elevated temperatures.
-
-
Serial Dilution: If the compound is insoluble at the initial concentration, perform serial dilutions. Add a known volume of the same solvent to the suspension and repeat the dissolution steps until the compound is fully dissolved.
-
Determination of Solubility: The solubility is defined as the highest concentration at which the this compound is completely dissolved, with no visible particulates.
Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
This method determines the equilibrium solubility, which is a more accurate representation of the true solubility of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, deionized water
-
Orbital shaker or rotator
-
Temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and calibrated micropipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of DMSO and water in separate, sealed vials. The excess solid should be clearly visible.
-
Place the vials in a temperature-controlled incubator on an orbital shaker set to a constant agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable mobile phase (for HPLC) or solvent (for UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a standard curve of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the thermodynamic solubility of this compound in the respective solvent at the specified temperature.
-
Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound like this compound.
Workflow for solubility determination.
References
Application Notes and Protocols: IC50 of Ozagrel Hydrochloride in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the production of thromboxane A2.[1][2][3][4][5][6][7][8][9][10][11][12] Thromboxane A2 is a key mediator in platelet activation and aggregation, as well as vasoconstriction.[6][7] By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation, making it a significant area of study for thrombotic disorders.[5][6] These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in platelet aggregation assays, along with its mechanism of action.
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[4][5][9] This inhibition prevents the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2).[7] The reduction in TXA2 levels leads to decreased platelet aggregation and vasodilation.[6][7] Additionally, the accumulation of PGH2 can be shunted towards the production of prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator, further contributing to the anti-platelet effect of this compound.[5][10]
Quantitative Data: IC50 of this compound
The IC50 of this compound can vary depending on the species, the agonist used to induce platelet aggregation, and the experimental conditions.
| Parameter | Value | Species | Agonist | Notes | Reference(s) |
| IC50 (TXA2 Synthetase Inhibition) | 11 nM | Rabbit | - | Selective inhibition of the enzyme. | [4][5][9] |
| IC50 (Platelet Aggregation) | 53.12 µM | Not Specified | Arachidonic Acid | Inhibition of platelet aggregation induced by arachidonic acid. | [5] |
| ID50 (ex vivo Platelet Aggregation) | 0.92 mg/kg (oral) | Rat | Arachidonic Acid | Dose required to inhibit aggregation by 50% after oral administration. | [11] |
| ED50 (Antithrombotic Effect) | 0.066 mg/kg (i.v.) | Rat | - | Dose for 50% therapeutic effect on thrombosis. | [11] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is foundational for in vitro platelet aggregation assays.
Materials:
-
Human whole blood
-
3.8% (w/v) sodium citrate solution
-
Centrifuge
-
Pipettes and sterile tubes
Procedure:
-
Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.
-
Immediately mix the blood with 3.8% sodium citrate solution in a 9:1 (blood:citrate) ratio.
-
Centrifuge the citrated blood at 240 x g for 10 minutes at room temperature to separate the platelet-rich plasma (PRP).[13]
-
Carefully collect the upper PRP layer into a new sterile tube.
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Collect the supernatant (PPP), which will be used as a reference for 100% aggregation in the aggregometer.
-
Keep PRP and PPP at room temperature and use within 2 hours of preparation.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the steps to determine the IC50 of this compound.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
This compound
-
Agonist (e.g., Arachidonic Acid, ADP, Collagen)[14]
-
Vehicle control (e.g., saline or DMSO)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., saline).
-
Prepare serial dilutions of this compound to achieve a range of final concentrations in the assay.
-
Prepare a working solution of the agonist. The final concentration will depend on the agonist used (e.g., 0.5-1.0 mM for arachidonic acid, 5-10 µM for ADP).
-
-
Assay Performance:
-
Set the aggregometer to the appropriate temperature (typically 37°C).
-
Pipette PRP into the aggregometer cuvettes containing a magnetic stir bar.
-
Calibrate the aggregometer by setting the light transmission of PRP to 0% and PPP to 100%.
-
Add a small volume of the this compound dilution or vehicle control to the PRP in the cuvettes.
-
Pre-incubate the PRP with this compound or vehicle for a defined period (e.g., 5 minutes) at 37°C with stirring.
-
Initiate the aggregation by adding the agonist to the cuvettes.
-
Record the change in light transmission for 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation for each concentration of this compound relative to the vehicle control.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 - [ (Aggregation with Ozagrel / Aggregation with vehicle) * 100 ]
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits platelet aggregation by 50%, by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
These protocols provide a framework for the in vitro evaluation of this compound's inhibitory effect on platelet aggregation. The accurate determination of its IC50 is crucial for understanding its potency and for the development of novel anti-thrombotic therapies. Researchers should optimize the specific concentrations of agonists and incubation times based on their experimental setup and objectives.
References
- 1. This compound monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 7. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. selleckchem.com [selleckchem.com]
- 10. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Animal Studies of Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ozagrel hydrochloride and detailed protocols for its evaluation in long-term animal studies. This document is intended to guide researchers in designing and conducting studies to assess the chronic toxicity and potential carcinogenicity of this selective thromboxane A2 (TXA2) synthase inhibitor.
Introduction to this compound
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, with an IC50 of approximately 4-11 nM. Its mechanism of action involves the blockade of TXA2 production, which leads to several physiological effects, including inhibition of platelet aggregation, vasodilation, and anti-inflammatory actions.[1] By preventing the synthesis of TXA2, this compound also indirectly promotes the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1] These properties make it a compound of interest for therapeutic applications in thromboembolic diseases, ischemic stroke, and asthma.[1]
Mechanism of Action Signaling Pathway
This compound specifically targets and inhibits the enzyme Thromboxane A2 synthase. This action disrupts the conversion of Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a key mediator of vasoconstriction and platelet aggregation. The resulting decrease in TXA2 levels leads to reduced platelet activation and vasodilation. Furthermore, the accumulation of PGH2 substrate can be shunted towards the synthesis of other prostanoids, such as Prostacyclin (PGI2), which has opposing effects to TXA2, namely vasodilation and inhibition of platelet aggregation.
Summary of Preclinical Data from Short-Term Animal Studies
Several short-term in vivo studies have been conducted to evaluate the efficacy of this compound in various animal models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in Rat Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Vascular Cognitive Impairment (Wistar rats) | 10 and 20 mg/kg | Oral (p.o.), once daily | 21 days | Improved endothelial dysfunction, shortened evasion latency, increased stay in target quadrants, reduced cerebral TBARS, increased cerebral GSH, inhibited cerebral AChE activity, and decreased cerebral MPO, TNF-α, and IL-6 levels. | [1] |
| Bilateral Common Carotid Artery Occlusion (Wistar rats) | 10-20 mg/kg | Oral (p.o.), once daily | 6-21 days | Markedly improves endothelial dysfunction, oxidative stress, and neuroinflammation. | [1] |
Table 2: Efficacy of this compound in Other Animal Models
| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Oleic Acid-Induced Lung Injury (Guinea pigs) | 80 mg/kg | Intravenous (i.v.), single dose | Single dose | Attenuated lung injury, decreased monocyte chemoattractant protein-1 and interleukin-8 mRNA expression. | [1] |
| Acetaminophen-Induced Liver Injury (ICR mice) | 200 mg/kg | Intraperitoneal (i.p.) | Single dose (30 min after APAP) | Significantly attenuated mortality, elevated serum ALT levels, hepatic necrosis, hemorrhaging, and DNA fragmentation. | [2] |
Protocols for Long-Term Animal Studies
Based on international regulatory guidelines (ICH S4, FDA Redbook 2000), the following are generalized protocols for conducting long-term toxicity and carcinogenicity studies of this compound.[1][3] It is critical to conduct preliminary dose-ranging studies to determine appropriate dose levels for these long-term studies.
6-Month Repeated-Dose Oral Toxicity Study in Rats
Objective: To characterize the toxicological profile of this compound following repeated oral administration in rats for 6 months. This includes identifying potential target organs of toxicity, determining a No-Observed-Adverse-Effect-Level (NOAEL), and assessing the reversibility of any toxic effects.
Experimental Workflow:
Methodology:
-
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Age: Young adults (e.g., 6-8 weeks old at the start of dosing).
-
Number of Animals: At least 20 animals per sex per group for the main study. A satellite group of 10 animals per sex for control and high-dose groups may be included for assessment of reversibility.
-
-
Dose Groups:
-
Control Group: Vehicle only (e.g., distilled water or 0.5% carboxymethyl cellulose).
-
Low-Dose Group: A dose expected to produce no toxicity.
-
Mid-Dose Group: A dose expected to produce minimal to moderate toxicity.
-
High-Dose Group: A dose expected to produce clear toxicity but not significant mortality.
-
Dose selection should be based on prior shorter-term toxicity studies.
-
-
Administration:
-
Route: Oral gavage.
-
Frequency: Once daily, 7 days a week.
-
Duration: 6 months.
-
-
In-life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination once daily.
-
Body Weight: Recorded weekly.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmology: Examination prior to the study and at termination.
-
Neurological Examination: Functional observational battery performed at specified intervals.
-
-
Clinical Pathology:
-
Hematology and Clinical Chemistry: Blood samples collected from all animals at 3 months and at termination.
-
Urinalysis: Conducted at 3 months and at termination.
-
-
Terminal Procedures:
-
Necropsy: Full gross necropsy performed on all animals.
-
Organ Weights: Key organs (e.g., liver, kidneys, heart, brain, spleen, etc.) weighed.
-
Histopathology: A comprehensive list of tissues from control and high-dose groups should be examined microscopically. Tissues from lower dose groups showing gross lesions or target organs identified in the high-dose group should also be examined.
-
2-Year Oral Carcinogenicity Study in Mice
Objective: To evaluate the carcinogenic potential of this compound following long-term oral administration in mice.
Experimental Workflow:
Methodology:
-
Test System:
-
Species: Mouse (e.g., CD-1 or B6C3F1).
-
Age: Young adults (e.g., 6-8 weeks old at the start of dosing).
-
Number of Animals: At least 50 animals per sex per group.
-
-
Dose Groups:
-
Control Group: Vehicle only.
-
Low-Dose Group: A dose that is a multiple of the anticipated human therapeutic dose.
-
Mid-Dose Group: A dose that is a multiple of the low dose.
-
High-Dose Group: The maximum tolerated dose (MTD), which should produce some minimal toxicity (e.g., a slight decrease in body weight gain) but not significantly alter the normal lifespan of the animals.
-
Dose selection is critical and should be based on a 90-day dose-ranging study.
-
-
Administration:
-
Route: Oral gavage or dietary administration.
-
Frequency: Once daily, 7 days a week.
-
Duration: 2 years.
-
-
In-life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed examination once daily.
-
Body Weight and Food Consumption: Recorded weekly for the first 3 months and then monthly.
-
Palpation for Masses: Performed weekly.
-
-
Terminal Procedures:
-
Necropsy: Full gross necropsy performed on all animals, including those that die or are euthanized moribund during the study.
-
Histopathology: A comprehensive list of tissues from all animals in all groups should be examined microscopically by a qualified pathologist. Special attention should be given to any masses or lesions identified at necropsy.
-
Data Presentation and Analysis
All quantitative data from these long-term studies, including body weights, food/water consumption, clinical pathology parameters, organ weights, and tumor incidence and multiplicity, should be summarized in clearly structured tables for easy comparison between dose groups. Statistical analysis appropriate for the data type should be performed to determine the significance of any observed effects.
Disclaimer: These protocols are intended as a general guide. The specific design of any long-term animal study should be developed in consultation with regulatory guidelines and expert toxicologists and pathologists. All animal studies must be conducted in compliance with applicable animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols: Acute vs. Chronic Dosing of Ozagrel Hydrochloride in Mice
These application notes provide a comprehensive overview of the experimental use of Ozagrel hydrochloride, a selective thromboxane A2 (TXA2) synthase inhibitor, in murine models. The document is intended for researchers, scientists, and drug development professionals, detailing protocols for both acute and chronic dosing regimens based on available scientific literature.
Mechanism of Action
This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade.[1][2][3][4] By blocking TXA2 synthase, Ozagrel inhibits the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction.[3][4] This mechanism of action underlies its therapeutic potential in conditions associated with thrombosis and vasoconstriction, such as ischemic stroke and asthma.[2] Notably, the inhibition of TXA2 synthesis can lead to an increase in the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, further contributing to its therapeutic effects.[2][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound within the arachidonic acid signaling pathway.
Caption: Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize quantitative data from various studies involving acute and chronic administration of this compound in mice and other animal models. It is important to note that these studies were not designed as direct head-to-head comparisons of acute versus chronic dosing.
Table 1: Acute Dosing of this compound
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| ICR Male Mice | 200 mg/kg | Intraperitoneal | Single dose, 30 min after APAP injection | Significantly attenuated mortality, liver necrosis, and DNA fragmentation induced by acetaminophen overdose. | [6] |
| Conscious Cerebral Ischemia-Reperfusion Mouse Model | Not specified | Not specified | Not specified | Improved reduced spontaneous locomotor activity and motor coordination. | [1] |
| Guinea Pigs (Oleic Acid-Induced Lung Injury) | 80 mg/kg | Intravenous | Single dose | Attenuated lung injury and decreased monocyte chemoattractant protein-1 and interleukin-8 mRNA expression. | [2] |
| Rats (Middle Cerebral Artery Ischemia-Reperfusion) | 3 mg/kg | Not specified | Not specified | Decreased the area and volume of cortical infarction. | [1] |
Table 2: Chronic Dosing of this compound
| Animal Model | Dose | Route of Administration | Duration | Key Findings | Reference |
| BALB/c Mice (Allergic Pulmonary Inflammation) | Not specified | Not specified | Repeated exposure | Significantly reduced the number of total cells and eosinophils in bronchoalveolar lavage fluid in a dose-dependent manner. | [7] |
| Rats (Bilateral Common Carotid Artery Occlusion) | 10-20 mg/kg | Oral | Once daily for 6-21 days | Markedly improved endothelial dysfunction, oxidative stress, and neuroinflammation. | [2] |
| Wistar Rats (Hyperhomocysteinemia-induced VCID) | 10 and 20 mg/kg | Oral | 8 weeks | Ameliorated endothelial dysfunction, memory deficits, and biochemical changes. | [8] |
| Adenomyosis Mouse Model | 12.5 µg/g (low-dose) and 25 µg/g (high-dose) | Not specified | 6 weeks | Dose-dependently reduced platelet aggregation, suppressed myometrial infiltration, and improved hyperalgesia. | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Acetaminophen-Induced Liver Injury Model (Acute Dosing)
This protocol is based on a study investigating the protective effects of Ozagrel on drug-induced hepatotoxicity.[6]
Experimental Workflow:
Caption: Acute Dosing Protocol Workflow.
Protocol Details:
-
Animals: Use male ICR mice.
-
Induction of Hepatotoxicity: Administer a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 330 mg/kg.
-
Ozagrel Administration: 30 minutes after the APAP injection, administer this compound at a dose of 200 mg/kg via i.p. injection.
-
Outcome Evaluation:
-
Monitor mortality over a set period.
-
Collect blood samples to measure serum alanine aminotransferase (ALT) levels as an indicator of liver damage.
-
Perform histopathological examination of liver tissue to assess necrosis and hemorrhaging.
-
Analyze liver tissue for DNA fragmentation.
-
Vascular Cognitive Impairment Model (Chronic Dosing)
This protocol is adapted from a study on the effects of long-term Ozagrel treatment on vascular dementia in rats, which can be adapted for mice.[8]
Experimental Workflow:
Caption: Chronic Dosing Protocol Workflow.
Protocol Details:
-
Animals: Use Wistar rats (protocol can be adapted for mice, with appropriate dose adjustments).
-
Induction of Vascular Cognitive Impairment and Dementia (VCID): Administer L-methionine orally (p.o.) at a dose of 1.7 g/kg/day for 8 weeks.
-
Ozagrel Administration: Concurrently with L-methionine administration, treat animals with this compound at doses of 10 and 20 mg/kg (p.o.) daily for 8 weeks.
-
Outcome Evaluation:
-
Behavioral Testing: Assess learning and memory using the Morris Water Maze (MWM) test.
-
Endothelial Function: Evaluate endothelium-dependent vasorelaxation in isolated aorta and measure serum nitrite levels.
-
Biochemical Analysis: Measure markers of oxidative stress (e.g., thiobarbituric acid-reactive species, reduced glutathione), acetylcholinesterase activity, and levels of inflammatory cytokines (e.g., TNF-α, IL-6) in brain tissue.
-
Histopathology: Perform histological examination of brain tissue.
-
Concluding Remarks
The available literature suggests that this compound is effective in various mouse models under both acute and chronic dosing regimens. Acute administration has been shown to be protective in models of acute injury, such as drug-induced liver damage and cerebral ischemia. Chronic administration has demonstrated benefits in models of chronic conditions like allergic inflammation and vascular dementia. The choice of dosing regimen should be guided by the specific research question and the pathophysiology of the disease model being investigated. Further studies are warranted to directly compare the efficacy and safety of acute versus chronic dosing of this compound in a controlled manner.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 4. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of thromboxane A2 inhibitors on allergic pulmonary inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ozagrel Hydrochloride Delivery in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the delivery of Ozagrel hydrochloride in preclinical research settings. This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, which plays a crucial role in platelet aggregation and vasoconstriction.[1][2][3] Its investigation in various preclinical models of ischemic stroke, liver injury, and vascular dementia has demonstrated its therapeutic potential.[3][4]
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the enzyme thromboxane A2 synthase.[4][5] This inhibition prevents the conversion of prostaglandin H2 to thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[4][6] By reducing TXA2 levels, this compound promotes vasodilation, improves microcirculation, and inhibits the formation of thrombi.[2][3]
Data Presentation: Quantitative Summary of Preclinical Delivery Methods
The following table summarizes the various delivery methods, dosages, and experimental models for this compound found in preclinical literature.
| Delivery Method | Animal Model | Disease Model | Dosage | Vehicle/Solvent | Reference |
| Intravenous (i.v.) | Rat | Photochemically Induced Thrombotic Cerebral Infarction | 10 mg/kg | Saline | [7] |
| Intravenous (i.v.) | Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Not Specified | [8][9] |
| Intravenous (i.v.) | Guinea Pig | Oleic Acid-Induced Lung Injury | 80 mg/kg | Not Specified | [3] |
| Oral (p.o.) | Rat | Vascular Cognitive Impairment | 10-20 mg/kg (once daily) | Not Specified | [3] |
| Intraperitoneal (i.p.) | Mouse | Acetaminophen-Induced Liver Injury | 100 or 200 mg/kg | Not Specified | [4][10] |
Signaling Pathway of this compound
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting Thromboxane A2 Synthase, this compound effectively reduces the downstream effects of Thromboxane A2, including platelet activation and vasoconstriction.
Caption: this compound inhibits Thromboxane A2 synthase.
Experimental Workflow: Preclinical Evaluation
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in a preclinical animal model.
Caption: General workflow for a preclinical Ozagrel study.
Experimental Protocols
Note: All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with their guidelines.
Intravenous (i.v.) Injection Protocol (Rat Model)
This protocol is based on studies investigating the effect of this compound in a rat model of thrombotic cerebral infarction.[7]
Materials:
-
This compound
-
Sterile saline (0.9% sodium chloride)
-
Sterile syringes (1 mL) and needles (26-30 gauge)
-
Animal restrainer for rats
-
Warming device (e.g., heat lamp)
Procedure:
-
Preparation of this compound Solution:
-
Animal Preparation:
-
Weigh the rat to determine the precise injection volume.
-
Warm the rat's tail using a heat lamp to dilate the lateral tail veins, facilitating easier injection.
-
Place the rat in a suitable restrainer to minimize movement and stress.
-
-
Injection:
-
Disinfect the injection site on the lateral tail vein with an alcohol swab.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral Gavage (p.o.) Protocol (Rat Model)
This protocol is a general guideline for oral administration of this compound in rats, as specific vehicle details were not consistently provided in the reviewed literature.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% carboxymethyl cellulose)
-
Oral gavage needles (16-18 gauge, with a ball tip)
-
Syringes (1-3 mL)
Procedure:
-
Preparation of this compound Suspension:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For a 20 mg/kg dose in a 250g rat (5 mg dose), a 5 mg/mL suspension can be prepared.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Animal Handling and Gavage:
-
Weigh the rat to calculate the required volume.
-
Gently restrain the rat, holding it in a vertical position.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The animal should swallow the tube. Do not force the needle.
-
Administer the suspension slowly.
-
-
Post-gavage Care:
-
Carefully remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing or regurgitation.
-
Intraperitoneal (i.p.) Injection Protocol (Mouse Model)
This protocol is based on a study investigating this compound in a mouse model of acetaminophen-induced liver injury.[4][13][14]
Materials:
-
This compound
-
Sterile saline (0.9% sodium chloride)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. For a 200 mg/kg dose in a 25g mouse (5 mg dose), a 10 mg/mL solution can be prepared for a 0.5 mL injection volume.
-
Ensure the solution is clear and sterile.
-
-
Injection Procedure:
-
Weigh the mouse to determine the accurate injection volume.
-
Restrain the mouse, exposing the abdomen. The mouse can be tilted with its head slightly down to move the abdominal organs away from the injection site.
-
The injection should be administered into the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate briefly to ensure no fluid (urine or intestinal contents) or blood is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly.
-
-
Post-injection Observation:
-
Return the mouse to its cage and monitor for any signs of pain, distress, or adverse reactions at the injection site.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 6. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 7. The effect of ozagrel sodium on photochemical thrombosis in rat: therapeutic window and combined therapy with heparin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. This compound (CAS 78712-43-3): R&D Systems [rndsystems.com]
- 13. This compound, a selective thromboxane A2 synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantifying the Effects of Ozagrel Hydrochloride on Thromboxane B2 Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ozagrel hydrochloride is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase, the key enzyme responsible for the synthesis of thromboxane A2.[1][2][3][4] TXA2 is a highly unstable eicosanoid that promotes platelet aggregation and vasoconstriction, playing a critical role in thrombosis and cardiovascular diseases.[5][6] Due to its instability (half-life of about 30 seconds), the direct measurement of TXA2 is not feasible.[7] Instead, its stable, inactive metabolite, thromboxane B2 (TXB2), is measured to reflect TXA2 production.[7] These application notes provide detailed protocols and quantitative data for assessing the inhibitory effect of this compound on TXB2 levels.
Mechanism of Action: Inhibition of Thromboxane Synthesis
Ozagrel selectively inhibits the enzyme thromboxane synthase, which converts the prostaglandin endoperoxide (PGH2) into TXA2. This action reduces the levels of TXA2 and, consequently, its stable metabolite TXB2. By inhibiting TXA2 production, Ozagrel exerts anti-platelet aggregation, vasodilation, and anti-inflammatory effects.[3][5]
Figure 1: Signaling pathway of Thromboxane A2 synthesis and inhibition by Ozagrel.
Quantitative Data on this compound Efficacy
The inhibitory potency of this compound has been quantified in various preclinical models. The following tables summarize key efficacy data.
Table 1: In Vitro Inhibition of Thromboxane Synthase by Ozagrel
| Parameter | Value | System | Reference |
|---|---|---|---|
| IC₅₀ | 4 nM | Thromboxane Synthetase | [2] |
| IC₅₀ | 11 nM | Rabbit Platelet Thromboxane A2 Synthetase | [1][3][4] |
| % Inhibition | 99.6% | Plasma TXB₂ (at 100 µM Ozagrel) |[3] |
Table 2: In Vivo Inhibition of Thromboxane A2 Generation by Ozagrel in Rats
| Parameter | Value | Administration | Reference |
|---|---|---|---|
| ID₅₀ | 0.3 mg/kg | Oral (p.o.) | [6] |
| ED₅₀ | 0.042 mg/kg | Intravenous (i.v.) |[6] |
Experimental Protocols
Quantifying the effect of Ozagrel on TXB2 levels typically involves treating a biological system (e.g., whole blood, platelets, animal models) with the compound and then measuring the resulting TXB2 concentration using a competitive enzyme immunoassay (EIA).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ozagrel HCl - Focus Biomolecules [mayflowerbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Role of Thromboxane in the Course and Treatment of Ischemic Stroke: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ozagrel Hydrochloride in Endothelial Dysfunction Research
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, the enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1][2][3][4] Endothelial dysfunction is a pathological state of the endothelium, the inner lining of blood vessels, and is characterized by an imbalance between vasodilating and vasoconstricting substances, pro- and anti-thrombotic factors, and pro- and anti-inflammatory mediators. A key feature of endothelial dysfunction is the reduced bioavailability of nitric oxide (NO), a potent vasodilator.[5][6][7] Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation, which contributes to the pathogenesis of various cardiovascular diseases where endothelial dysfunction is a key initiating event.[8][9] By inhibiting TXA2 synthesis, this compound serves as a valuable pharmacological tool to investigate the role of the arachidonic acid cascade in endothelial health and disease.
Mechanism of Action
This compound specifically inhibits thromboxane A2 synthase with high potency.[1] This inhibition redirects the metabolic pathway of prostaglandin H2 towards the synthesis of other prostanoids, such as prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4] This shift in the balance from the vasoconstrictive and pro-aggregatory effects of TXA2 towards the vasodilatory and anti-aggregatory properties of PGI2 helps to restore endothelial function. Furthermore, studies have shown that Ozagrel can ameliorate endothelial dysfunction by reducing oxidative stress and neuroinflammation, making it a useful agent for studying disease models where these pathological processes are prominent.[10][11]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound monohydrate, a thromboxane synthase inhibitor, and its metabolites as inhibitors of hepatic microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. This compound - LKT Labs [lktlabs.com]
- 5. Therapeutic effect of enhancing endothelial nitric oxide synthase (eNOS) expression and preventing eNOS uncoupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular endothelial dysfunction and pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial nitric oxide synthase and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 9. New Drugs and Therapies in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Ozagrel Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial for the production of thromboxane A2.[1][2] By blocking TXA2 synthesis, this compound effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest in cardiovascular and cerebrovascular research.[3][2] Recent studies have also explored its cytoprotective and anti-inflammatory properties, suggesting a broader therapeutic potential.[4] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common colorimetric assays.
Mechanism of Action
This compound's primary mechanism is the selective inhibition of thromboxane A2 synthase, leading to a decrease in TXA2 levels and a subsequent increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][3] This modulation of prostanoid signaling underlies its therapeutic effects. Emerging evidence also suggests that this compound can influence cell death pathways by inhibiting the expression of certain cell death-related mRNAs, such as c-jun and c-fos.[4]
Signaling Pathway of this compound
References
Troubleshooting & Optimization
Technical Support Center: Ozagrel Hydrochloride Stability in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the stability of ozagrel hydrochloride in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years. Once in solution, it is recommended to aliquot and store at -80°C for up to 1 year or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles. For short-term storage, the powder can be kept at room temperature, desiccated, for up to 1 year.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in water, with a solubility of up to 100 mM. It is also soluble in DMSO and ethanol. When preparing aqueous solutions, it is advisable to use freshly purified water and filter the solution through a 0.22 µm filter for sterilization.
Q3: Is this compound sensitive to light?
A3: Yes, this compound is susceptible to photoisomerization, particularly in the presence of photosensitizers like vitamin B2 (riboflavin). Exposure to light, especially UV or 405 nm LED light, can cause the (E)-isomer to convert to the (Z)-isomer, which may affect its biological activity.[1][2][3] It is crucial to protect solutions from light during preparation, storage, and experimentation.
Q4: What are the main degradation pathways for this compound in aqueous solution?
A4: The primary degradation pathways for this compound in aqueous solution include:
-
Hydrolysis: Degradation can occur under both acidic and basic conditions.
-
Oxidation: The molecule is susceptible to oxidative degradation.
-
Photodegradation: As mentioned, photoisomerization is a key degradation pathway upon light exposure.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of Potency or Inconsistent Results | 1. Degradation of stock solution: Improper storage (temperature, light exposure), repeated freeze-thaw cycles.2. pH instability: The pH of the aqueous solution may shift over time, accelerating hydrolysis.3. Photoisomerization: Exposure of the solution to light. | 1. Prepare fresh stock solutions regularly. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.2. Use buffered solutions to maintain a stable pH, especially for long-term experiments. The stability is optimal at a pH of 6.5.3. Protect solutions from light at all times. Use amber vials or wrap containers in aluminum foil. Work in a dimly lit environment when possible. |
| Appearance of Unexpected Peaks in HPLC Analysis | 1. Formation of degradation products: Due to hydrolysis, oxidation, or photolysis.2. Contamination: From solvent, glassware, or other reagents. | 1. Perform forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products.2. Use high-purity solvents and meticulously clean glassware. Run a blank sample to check for contamination. |
| Precipitation of the Compound from Solution | 1. Exceeding solubility limit: Concentration is too high for the chosen solvent or temperature.2. pH shift: A change in pH can affect the solubility of the hydrochloride salt. | 1. Ensure the concentration is within the solubility limit. Gentle warming and sonication can aid dissolution, but be cautious of thermal degradation.2. Check and adjust the pH of the solution. Maintain a pH where this compound is most soluble. |
Quantitative Data Summary
Table 1: Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | 5-20% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 80°C | 5-20% |
| Oxidative Degradation | 3% H₂O₂ | 8 hours | Room Temp | 5-20% |
| Thermal Degradation | Dry Heat | 48 hours | 105°C | 5-20% |
Data synthesized from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 8 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation (Dry Heat):
-
Place the solid this compound powder in a hot air oven at 105°C for 48 hours.
-
After exposure, dissolve the powder in a suitable solvent to the desired concentration for analysis.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to UV light (254 nm) or a photostability chamber for a defined period.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute to a final concentration suitable for analysis.
-
3. Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks.
Protocol 2: Stability-Indicating RP-HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with 0.1 M NaOH) in a ratio of 10:90 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
Caption: Forced degradation experimental workflow for this compound.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Ozagrel Hydrochloride Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Ozagrel hydrochloride powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound powder?
A1: For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[1] It is also acceptable to store it desiccated at room temperature for up to one year.[2]
Q2: How should I store solutions of this compound?
A2: Prepared solutions of this compound can be stored at -20°C for up to one month or at -80°C for up to one year.[1] It is advisable to aliquot the stock solutions to prevent repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water, DMSO, and ethanol.[1][2][3]
Q4: Are there any specific handling precautions I should take when working with this compound powder?
A4: Yes, it is important to avoid the formation of dust and aerosols.[4] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[4][5] Avoid contact with skin and eyes.[4]
Q5: Is this compound sensitive to moisture?
A5: Yes, some sources recommend storing the powder in a desiccated environment or tightly sealed under argon, which suggests sensitivity to moisture.[2][6] Moisture-absorbing DMSO can reduce its solubility.[1]
Storage and Solubility Data
Proper storage and handling are crucial for maintaining the integrity and activity of this compound. The following tables summarize the key quantitative data for storage conditions and solubility.
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Notes |
| Powder | Room Temperature | Up to 1 year | Store desiccated.[2] |
| -20°C | Up to 3 years | For long-term storage.[1] | |
| 2-8°C | Stable for 2 years | Store under inert gas (nitrogen or argon).[7] | |
| Solution | -20°C | Up to 1 month | Avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| Water | Soluble to 100 mM |
| Up to 25 mg/mL[2] | |
| >10 mg/mL | |
| >20 mg/mL | |
| 53 mg/mL (200.21 mM)[3] | |
| DMSO | 53 mg/mL (200.21 mM)[1][3] |
| >10 mg/mL | |
| Ethanol | 53 mg/mL (200.21 mM)[3] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound powder.
Issue 1: Powder appears discolored or clumped.
-
Possible Cause: Improper storage, leading to moisture absorption or degradation.
-
Solution:
-
Verify that the storage conditions match the recommendations (see Table 1).
-
If stored at room temperature, ensure the container was tightly sealed and stored in a desiccator.
-
Consider using a fresh vial of the compound for critical experiments.
-
If discoloration is significant, it is recommended to discard the powder as its purity may be compromised.
-
Issue 2: Difficulty dissolving the powder.
-
Possible Cause 1: The solvent has absorbed moisture (especially relevant for DMSO).[1]
-
Solution 1: Use fresh, anhydrous solvent.
-
Possible Cause 2: The concentration being prepared is too high for the chosen solvent.
-
Solution 2:
-
Refer to the solubility data in Table 2 to ensure you are within the soluble range.
-
Try gentle warming or vortexing to aid dissolution.
-
If the desired concentration is near the solubility limit, consider preparing a slightly more dilute stock solution.
-
-
Possible Cause 3: The powder has degraded due to improper storage.
-
Solution 3: If the powder is old or has been stored improperly, it may have degraded, affecting its solubility. Use a fresh vial if possible.
Issue 3: Inconsistent experimental results.
-
Possible Cause 1: Degradation of the this compound stock solution.
-
Solution 1:
-
Ensure that stock solutions are stored correctly (see Table 1) and are within the recommended storage duration.
-
Avoid repeated freeze-thaw cycles by preparing and storing aliquots.[1]
-
Prepare fresh stock solutions for critical experiments.
-
-
Possible Cause 2: Inaccurate concentration of the prepared solution.
-
Solution 2:
-
Recalibrate the balance used for weighing the powder.
-
Ensure complete dissolution of the powder before making final dilutions.
-
Verify the calculations for molarity and dilution.
-
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Materials:
-
This compound powder (MW: 264.71 g/mol )
-
Sterile, deionized water
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out 26.47 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile tube.
-
Add 1 mL of sterile, deionized water to the tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.
-
Protocol 2: Assessment of Powder Stability
-
Objective: To assess the stability of this compound powder under different storage conditions.
-
Materials:
-
This compound powder
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (to be determined based on analytical method development)
-
Analytical balance
-
Multiple storage environments (e.g., desiccator at room temperature, -20°C freezer, controlled humidity chamber).
-
-
Procedure:
-
Establish a baseline (Time 0) by dissolving a freshly opened sample of this compound in a suitable solvent and analyzing its purity via HPLC.
-
Aliquot the powder into several vials.
-
Store the vials under the different conditions to be tested.
-
At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.
-
Prepare a solution of the stored powder and analyze its purity by HPLC.
-
Compare the purity at each time point to the baseline to determine the extent of degradation.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. abbexa.com [abbexa.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 78712-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Ozagrel Hydrochloride Experiments: Technical Support Center
Welcome to the technical support center for Ozagrel hydrochloride experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3][4][5] By inhibiting this enzyme, this compound blocks the production of TXA2, a key mediator of platelet aggregation and vasoconstriction.[2][3][6] This selective inhibition allows for the study of TXA2-mediated pathways without directly affecting other components of the arachidonic acid cascade, such as prostacyclin (PGI2) synthesis.[1][5][6]
Q2: What are the main applications of this compound in research?
A2: this compound is widely used in pre-clinical research to investigate conditions where TXA2 plays a significant pathological role. These include studies on:
-
Thrombosis and Platelet Aggregation: To study the effects of inhibiting platelet aggregation.[2][7]
-
Ischemic Stroke and Cerebral Vasospasm: To investigate the improvement of cerebral blood flow and reduction of neurological damage.[2][3]
-
Asthma and Bronchoconstriction: To explore the role of TXA2 in airway inflammation and constriction.[1][8][9]
-
Cardiovascular Diseases: To study cardioprotective effects by reducing infarct size and thrombus formation.[9]
-
Diabetic Complications: To investigate its effects on conditions like diabetic nephropathies and retinopathy.[8][9]
-
Liver Injury: To study its protective effects in drug-induced liver damage.[9][10]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Powder | Stock Solution in Solvent |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 1 year |
| Room Temperature | Recommended to store tightly sealed under argon.[6] | Not recommended for long-term storage. |
Note: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4] For aqueous stock solutions, it is recommended to prepare them fresh and use them promptly.[1]
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation of this compound
Q: I am having trouble dissolving this compound, or it is precipitating out of my solution. What can I do?
A: Solubility issues are a common challenge. Here are some troubleshooting steps:
-
Solvent Selection: this compound is soluble in water (up to 100 mM) and DMSO (up to 53 mg/mL).[4][11] However, for in vivo studies, co-solvents are often necessary.
-
Co-Solvent Systems for In Vivo Use:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. This can achieve a solubility of at least 2.08 mg/mL.[1]
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). This can also achieve a solubility of at least 2.08 mg/mL.[1]
-
Protocol 3: 10% DMSO, 90% Corn Oil. This can achieve a solubility of at least 2.08 mg/mL.[1]
-
-
Aiding Dissolution: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[1]
-
Fresh Preparation: It is highly recommended to prepare solutions fresh for each experiment.[1] If storing stock solutions, ensure they are sealed to prevent moisture absorption, especially for DMSO stocks.[4]
Solubility Data Summary:
| Solvent | Maximum Solubility |
| Water | 100 mM[11] |
| DMSO | 53 mg/mL (200.21 mM)[4] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.08 mg/mL (7.86 mM)[1] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (7.86 mM)[1] |
| 10% DMSO / 90% Corn Oil | ≥ 2.08 mg/mL (7.86 mM)[1] |
Issue 2: Inconsistent Results in Platelet Aggregation Assays
Q: My platelet aggregation assay results with this compound are variable. What could be the cause?
A: Variability in platelet aggregation assays can stem from several factors related to both the compound and the experimental procedure.
-
This compound Preparation: Ensure complete dissolution of this compound before adding it to the platelet-rich plasma (PRP). Any undissolved particles can interfere with light transmission aggregometry.
-
Blood Collection and PRP Preparation:
-
Use a wide-bore needle for venipuncture to prevent premature platelet activation.[12]
-
Discard the first few milliliters of drawn blood.[13]
-
Process the whole blood within 4 hours of collection.[14]
-
Avoid cooling the blood or PRP below room temperature, as this can induce platelet activation.[13][14]
-
-
Assay Conditions:
-
Pre-incubate the PRP with this compound for a consistent period before adding the agonist.
-
Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all samples, including controls, as it can affect platelet function.
-
Use appropriate controls, including a vehicle control (the solvent used to dissolve this compound).[15]
-
Experimental Workflow for Platelet Aggregation Assay:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 3. What is this compound Hydrate used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Ozagrel - AdisInsight [adisinsight.springer.com]
- 9. This compound - LKT Labs [lktlabs.com]
- 10. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (CAS 78712-43-3): R&D Systems [rndsystems.com]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 15. euncl.org [euncl.org]
Ozagrel Hydrochloride In Vitro Studies: Technical Support Center
Welcome to the technical support center for Ozagrel hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting issues during in vitro experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you might encounter during your experiments with this compound.
Question 1: My this compound solution appears cloudy or has precipitates. How can I ensure complete dissolution and avoid artifacts from poor solubility?
Answer: Precipitation of this compound can lead to inaccurate concentrations and introduce artifacts in your assay. To ensure complete solubility:
-
Solvent Choice: this compound is readily soluble in water (up to 100 mM), DMSO (up to 200 mM), and Ethanol (up to 200 mM).[1][2] For most cell culture experiments, preparing a concentrated stock in sterile water or DMSO is recommended.
-
Stock Solution Preparation: When preparing a stock solution, ensure you are dissolving the powder completely. Gentle warming and vortexing can aid dissolution. For example, solutions in distilled water can be stored at -20°C for up to one month.[3][4]
-
Working Dilutions: When making working dilutions in aqueous buffers or cell culture media, add the stock solution dropwise while vortexing the buffer to prevent localized high concentrations that can cause precipitation.
-
Final DMSO Concentration: If using a DMSO stock, ensure the final concentration of DMSO in your assay does not exceed 0.1-0.5% to avoid solvent-induced artifacts or cytotoxicity.
Question 2: I'm observing unexpected effects in my cell-based assay. How can I differentiate between the specific inhibition of thromboxane A2 synthase and potential off-target effects or cytotoxicity?
Answer: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.
-
Dose-Response Analysis: Perform a dose-response experiment. The specific inhibition of thromboxane A2 (TXA2) synthase should occur at concentrations consistent with its known IC50 (around 11 nM), while off-target effects or cytotoxicity typically appear at much higher concentrations.[5][6]
-
Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the concentration at which this compound affects cell viability. This will help you establish a non-toxic working concentration range for your functional assays.
-
Rescue Experiments: If possible, perform a rescue experiment. After treating with this compound, add exogenous TXA2 or a stable TXA2 analog (like U-46619) to see if it reverses the observed effect. If the effect is reversed, it strongly suggests it was mediated by TXA2 inhibition.
-
Control Compounds: Use a structurally unrelated TXA2 synthase inhibitor as a positive control and an inactive analog of Ozagrel as a negative control, if available. Consistent results with another inhibitor and lack of effect with an inactive analog would support on-target activity.
Question 3: My results from platelet aggregation assays are inconsistent between experiments. What are the common causes of variability?
Answer: Platelet aggregation assays are sensitive to several factors that can introduce variability.
-
Platelet Preparation: The handling of blood samples and preparation of platelet-rich plasma (PRP) is critical. Avoid cooling the blood samples, as this can activate platelets.[7] All processing should be done at room temperature, and PRP should be used within a few hours of blood collection.[7][8]
-
Platelet Count: Standardize the platelet count in the PRP for all experiments to ensure a consistent baseline.
-
Agonist Concentration: The concentration of the platelet agonist used (e.g., arachidonic acid, ADP, collagen) should be carefully titrated to produce a submaximal response, which is more sensitive to inhibition.
-
Pre-incubation Time: Standardize the pre-incubation time of the platelets with this compound before adding the agonist to ensure consistent target engagement. A 2-minute pre-incubation is often used.[9]
Question 4: Ozagrel is a selective TXA2 synthase inhibitor, but I see an increase in prostacyclin (PGI2) levels. Is this an off-target effect?
Answer: The increase in PGI2 is a known consequence of TXA2 synthase inhibition and is generally not considered an off-target effect. Ozagrel inhibits the conversion of prostaglandin H2 (PGH2) to TXA2.[10][11] This leads to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostanoids, including PGI2, by prostacyclin synthase.[5][12] This mechanism is a key part of Ozagrel's therapeutic action, as PGI2 is a potent inhibitor of platelet aggregation and a vasodilator.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound based on published data.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target/Assay | IC50 Value | Species/System | Reference(s) |
|---|---|---|---|
| Thromboxane A2 Synthase | 11 nM | Rabbit Platelets | [5][6] |
| Thromboxane A2 Synthase | 4 nM | Not Specified | [1][14] |
| Arachidonic Acid-Induced Platelet Aggregation | 53.12 µM | Not Specified |[5][12] |
Table 2: Solubility and Storage Recommendations
| Solvent | Maximum Solubility | Recommended Stock Concentration | Storage of Stock Solution | Reference(s) |
|---|---|---|---|---|
| Water | ~100 mM (25 mg/mL) | 10-50 mM | -20°C for up to 1 month | [1][3][15] |
| DMSO | ~200 mM (53 mg/mL) | 50-100 mM | -20°C or -80°C for up to 1 month | [2][16] |
| Ethanol | ~200 mM (53 mg/mL) | 10-50 mM | -20°C for up to 1 month |[2][16] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Calculate Required Mass: Determine the mass of this compound powder needed to achieve the desired stock concentration and volume (Molecular Weight: 264.71 g/mol ).
-
Weighing: Accurately weigh the powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile solvent (e.g., sterile water or DMSO).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Sterilization (for aqueous stocks): If preparing a stock in water for cell culture, filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube. This step is not typically necessary for DMSO stocks if sterile technique is used.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet drugs for at least two weeks. Use a light blue top tube containing 3.2% sodium citrate as the anticoagulant.[7]
-
PRP and PPP Preparation:
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off.[8] Carefully collect the upper PRP layer.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2,500 x g) for 15 minutes.[8] Collect the supernatant (PPP), which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment (Optional but Recommended): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP from the same donor.
-
Assay Procedure:
-
Pipette the adjusted PRP into aggregometer cuvettes with a stir bar and place them in the heating block (37°C) of the aggregometer.
-
Add the vehicle control or desired concentrations of this compound to the cuvettes.
-
Incubate for a standardized time (e.g., 2-5 minutes) while stirring.[9]
-
Establish a baseline reading for 1-2 minutes.
-
Add a platelet agonist (e.g., arachidonic acid, ADP, or collagen) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
Visualizations
Caption: Ozagrel inhibits Thromboxane A2 Synthase, blocking TXA2 production.
Caption: Troubleshooting workflow for inconsistent platelet aggregation data.
Caption: Logic diagram for diagnosing unexpected cytotoxicity artifacts.
References
- 1. This compound (CAS 78712-43-3): R&D Systems [rndsystems.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. This compound | 78712-43-3 [chemicalbook.com]
- 4. 78712-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 11. What is this compound Hydrate used for? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. apexbt.com [apexbt.com]
- 15. abbexa.com [abbexa.com]
- 16. apexbt.com [apexbt.com]
Technical Support Center: Optimizing Ozagrel Hydrochloride Dose for Neuroprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose of Ozagrel hydrochloride in neuroprotection studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's neuroprotective effects?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3] Its neuroprotective effects stem from its ability to decrease the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[4][5] This inhibition leads to a subsequent increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1] This dual action improves cerebral blood flow, reduces microthrombosis, and suppresses neuroinflammation, thereby protecting neuronal tissue from ischemic damage.[1][4][6]
Q2: What are the typical dose ranges for this compound in preclinical neuroprotection studies?
A2: In preclinical animal models of stroke and vascular dementia, effective doses of this compound typically range from 3 mg/kg to 30 mg/kg. In rat models of middle cerebral artery occlusion (MCAO), a dose of 3 mg/kg has been shown to decrease the area and volume of cortical infarction.[1][7] In other rat models of vascular dementia, oral doses of 10 and 20 mg/kg have demonstrated ameliorative effects on endothelial dysfunction and memory deficits.[6] In mice, intraperitoneal injections of 10 mg/kg and 30 mg/kg have been used.[4]
Q3: What are the reported effective doses in human clinical trials for acute ischemic stroke?
A3: Clinical studies in patients with acute ischemic stroke have investigated daily doses of 80 mg and 160 mg of this compound administered intravenously.[2][8] A meta-analysis of randomized controlled trials suggested that both 80 mg and 160 mg per day may improve neurological impairment in these patients.[2][8]
Q4: What are the known signaling pathways involved in this compound-mediated neuroprotection?
A4: The primary signaling pathway involves the inhibition of TXA2 synthase, which rebalances the TXA2/PGI2 ratio. Additionally, combination therapy of Ozagrel with Fasudil has been shown to increase the phosphorylation of endothelial nitric-oxide synthase (eNOS), further promoting vasodilation.[4] Ozagrel has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 and mitigate oxidative stress.[6]
Troubleshooting Guides
Issue 1: High variability in infarct volume in MCAO models.
-
Possible Cause: Inconsistent occlusion of the middle cerebral artery.
-
Troubleshooting Steps:
-
Standardize Filament Insertion: Ensure the filament is inserted to the correct depth to reliably occlude the MCA origin. The use of a laser Doppler flowmeter to monitor cerebral blood flow reduction during occlusion is highly recommended to confirm consistent ischemia.
-
Filament Coating: Use a silicon-coated filament to minimize vascular perforation and ensure a more complete occlusion.[9]
-
Animal Strain and Weight: Use animals of a consistent strain, age, and weight, as anatomical variations can affect the success of the surgery.
-
Issue 2: Poor oral bioavailability of this compound in rodent models.
-
Possible Cause: this compound is known to have low oral bioavailability.[10][11]
-
Troubleshooting Steps:
-
Alternative Administration Route: Consider intraperitoneal (i.p.) or intravenous (i.v.) administration for more consistent systemic exposure in acute studies.
-
Formulation Strategies: For oral administration studies, consider formulating this compound in a vehicle that enhances its solubility and absorption.
-
Prodrug Approach: Novel codrugs of Ozagrel, such as those combined with paeonol, have been synthesized to improve bioavailability and stability.[10][11]
-
Issue 3: Unexpected animal mortality during or after surgery.
-
Possible Cause: Anesthesia complications, surgical trauma, or cerebral hemorrhage.
-
Troubleshooting Steps:
-
Anesthesia Management: Use inhalational anesthesia (e.g., isoflurane) for better control over the depth of anesthesia and faster recovery compared to injectable anesthetics.[12]
-
Monitor Vital Signs: Continuously monitor the animal's body temperature, heart rate, and respiration throughout the procedure. Maintain body temperature at 36.5°C ± 0.5°C using a heating pad.[9]
-
Refine Surgical Technique: Practice the surgical technique to minimize tissue damage and surgery time. Ensure gentle handling of the carotid arteries to prevent rupture.
-
Issue 4: Inconsistent results in in-vitro Oxygen-Glucose Deprivation (OGD) experiments.
-
Possible Cause: Variations in the duration of OGD, reoxygenation period, or cell culture conditions.
-
Troubleshooting Steps:
-
Strictly Control OGD Duration: The duration of OGD significantly impacts cell viability. Determine the optimal OGD duration for your specific cell type (e.g., PC12, primary neurons) to induce a consistent level of injury.[13][14]
-
Standardize Reperfusion Time: The reoxygenation/reperfusion period following OGD is critical. A 24-hour reperfusion period is commonly used.[13]
-
Maintain Consistent Culture Conditions: Ensure consistent cell passage number, seeding density, and medium composition for all experiments.
-
Quantitative Data Summary
Table 1: Effective Doses of this compound in Preclinical Models
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Neuroprotective Effects |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Intravenous | 3 mg/kg | Decreased area and volume of cortical infarction.[1][7] |
| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Reduced cerebral infarction.[4] |
| Bilateral Common Carotid Artery Occlusion (BCCAo) | Rat | Oral (p.o.) | 10 - 20 mg/kg | Ameliorated endothelial dysfunction, memory deficits, and reduced oxidative stress and neuroinflammation.[6] |
| Hyperhomocysteinemia-induced Vascular Dementia | Rat | Oral (p.o.) | 10 - 20 mg/kg | Improved endothelial dysfunction and memory deficits.[15] |
Table 2: Clinical Doses of this compound in Acute Ischemic Stroke
| Study Type | Patient Population | Route of Administration | Daily Dose | Outcome |
| Meta-analysis of RCTs | Acute Ischemic Stroke | Intravenous | 80 - 160 mg | Improvement in neurological impairment.[2][8] |
| Propensity Score-Matched Analysis | Noncardioembolic Ischemic Stroke | Intravenous | Not specified | Did not improve functional outcomes at discharge.[16] |
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
Objective: To induce focal cerebral ischemia to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
4-0 nylon monofilament with a silicon-coated tip
-
Surgical instruments
-
Heating pad
-
Laser Doppler flowmeter (recommended)
Protocol:
-
Animal Preparation: Anesthetize the rat with isoflurane (3% for induction, 1.5% for maintenance). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[12]
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully ligate the distal end of the ECA and the proximal end of the CCA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 nylon monofilament through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
(Optional but recommended) Use a laser Doppler flowmeter to confirm a significant drop in cerebral blood flow ( >70%).
-
-
Ischemia and Reperfusion:
-
Maintain the occlusion for a predetermined period (e.g., 2 hours for transient MCAO).
-
For reperfusion, gently withdraw the filament.
-
Suture the incision.
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in sterile saline.
-
Administer the desired dose (e.g., 3 mg/kg) intravenously, typically at the onset of reperfusion.
-
-
Post-operative Care and Assessment:
-
Allow the animal to recover in a warm cage.
-
At 24 hours post-reperfusion, assess neurological deficits using a standardized scoring system.
-
Euthanize the animal and harvest the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[12]
-
Oxygen-Glucose Deprivation (OGD) Model in PC12 Cells
Objective: To mimic ischemic conditions in vitro to assess the direct neuroprotective effects of this compound.
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM), high glucose
-
Glucose-free DMEM
-
Fetal bovine serum (FBS) and horse serum (HS)
-
This compound
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
Cell viability assay kits (e.g., MTT, LDH)
Protocol:
-
Cell Culture: Culture PC12 cells in high-glucose DMEM supplemented with 10% HS and 5% FBS in a standard incubator (95% air, 5% CO2).
-
OGD Induction:
-
When cells reach 80-90% confluency, replace the culture medium with glucose-free DMEM.
-
Place the cells in a hypoxia chamber for a predetermined duration (e.g., 4-6 hours) to induce OGD.[13]
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, then dilute in media).
-
Add this compound at various concentrations to the glucose-free DMEM at the beginning of the OGD period.
-
-
Reoxygenation:
-
After the OGD period, replace the medium with high-glucose DMEM containing the respective concentrations of this compound.
-
Return the cells to a normoxic incubator for 24 hours.[13]
-
-
Assessment of Neuroprotection:
-
Measure cell viability using an MTT assay to assess mitochondrial function.
-
Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cell death.[13]
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Fasudil and ozagrel in combination show neuroprotective effects on cerebral infarction after murine middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of ozagrel, a selective thromboxane A2-synthetase inhibitor, on cerebral infarction in rats. Comparative study with norphenazone, a free-radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 11. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 15. Ameliorative effect of ozagrel, a thromboxane A2 synthase inhibitor, in hyperhomocysteinemia-induced experimental vascular cognitive impairment and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ozagrel for Patients With Noncardioembolic Ischemic Stroke: A Propensity Score-Matched Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ozagrel Hydrochloride Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure reproducibility in experiments involving Ozagrel hydrochloride.
Frequently Asked Questions (FAQs)
1. General Information
-
Q: What is this compound?
-
Q: What is the primary mechanism of action for this compound?
-
A: this compound selectively inhibits thromboxane A2 (TXA2) synthase, which is the enzyme responsible for producing TXA2.[3][4] By blocking TXA2 production, it reduces platelet aggregation and vasoconstriction.[5] An important secondary effect is the increased production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1][3]
-
2. Experimental Setup & Preparation
-
Q: How should I prepare stock solutions of this compound?
-
A: It is highly recommended to prepare fresh solutions for each experiment to avoid degradation.[1] this compound hydrate is soluble in water. For in vivo studies, a common method involves creating a master stock in DMSO, which is then further diluted with agents like PEG300, Tween 80, and water for the final formulation.[2] Always confirm the solubility of your specific batch.
-
-
Q: What are the recommended storage conditions for this compound?
-
A: this compound solid should be stored in a desiccated environment at room temperature.
-
-
Q: There appears to be conflicting information regarding the water solubility of Ozagrel. Can you clarify?
-
A: While this compound is generally considered water-soluble, some studies have noted that the base form, Ozagrel, can have poor water solubility, which might affect its oral bioavailability in certain formulations.[6][7] For experimental consistency, ensure the compound is fully dissolved in your chosen solvent before use. Sonication may aid dissolution if precipitation occurs.[1]
-
3. Troubleshooting In Vitro & Cell-Based Assays
-
Q: My results from cell-based assays are inconsistent. What are the common causes of variability?
-
A: Variability in cell-based assays is a common issue and can stem from several sources.[8][9] Key factors include inconsistent pipetting, cell seeding density errors, cross-contamination, and batch-to-batch variation in reagents.[10][11] The specific cell line clone and culture conditions can also significantly impact results.[8]
-
-
Q: How can I minimize variability in my cell-based experiments?
-
A: To improve reproducibility, standardize as much of the protocol as possible. This includes using automated liquid handling systems to reduce pipetting errors, ensuring consistent cell passage numbers, and routinely calibrating equipment.[10][11] Using assay-ready cells can also help by eliminating the need for pre-assay culturing, a major source of variability.[9]
-
-
Q: Which cell lines are appropriate for this compound studies?
-
A: The choice of cell line depends on the research question. For studying hepatoprotective effects, a rat hepatocyte cell line (RLC-16) has been used.[12] For platelet aggregation studies, primary platelets isolated from blood are the most relevant.
-
4. Troubleshooting In Vivo Studies
-
Q: I am observing high variability in animal responses during my in vivo study. What should I check?
-
A: Inconsistent responses in animal models can be due to factors such as the animal strain, age, and sex. The formulation and administration of this compound are critical; ensure the drug is completely solubilized and the dosing is accurate for the animal's weight. The vehicle control group is essential for interpreting the results correctly.
-
-
Q: What are typical dosages for this compound in animal models?
-
A: Dosages vary significantly depending on the animal model and the condition being studied. For example, oral doses of 10-20 mg/kg have been used in rat models of vascular dementia[1], while intravenous doses of 80 mg/kg were used in guinea pigs with lung injury.[1] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental model.
-
Quantitative Data Summary
Table 1: Potency of this compound in Various Assays
| Assay | Species/System | Parameter | Value | Reference |
|---|---|---|---|---|
| TXA2 Synthase Inhibition | Rabbit Platelets | IC₅₀ | 11 nM | [1][2] |
| TXA2 Synthase Inhibition | Not Specified | IC₅₀ | 4 nM | [13] |
| Arachidonic Acid-Induced Platelet Aggregation | Not Specified | IC₅₀ | 53.12 µM | [1][14] |
| Blood TXA2 Generation (ex vivo) | Rat (Oral Admin.) | ID₅₀ | 0.3 mg/kg | [15] |
| Femoral Vein Thrombosis Inhibition | Rat (Oral Admin.) | ID₅₀ | 13.7 mg/kg | [15] |
| Therapeutic Effect on Thrombosis | Rat (I.V. Admin.) | ED₅₀ | 0.066 mg/kg |[15] |
Table 2: Example In Vivo Dosages of this compound
| Animal Model | Condition Studied | Dosage | Route | Reference |
|---|---|---|---|---|
| Rat | Vascular Dementia | 10-20 mg/kg (daily) | p.o. | [1] |
| Guinea Pig | Oleic Acid-Induced Lung Injury | 80 mg/kg (single dose) | i.v. | [1] |
| Rat | Middle Cerebral Artery Ischemia-Reperfusion | 3 mg/kg | Not Specified | [2] |
| Mouse | Acetaminophen-Induced Liver Injury | 200 mg/kg | Not Specified |[12] |
Experimental Protocols & Methodologies
1. Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Ozagrel Quantification
This method is adapted from a validated stability-indicating RP-HPLC procedure.[16]
-
Objective: To quantify Ozagrel in bulk form or pharmaceutical formulations.
-
Instrumentation:
-
HPLC system with UV detector
-
C-18 column (e.g., Brownlee ODS, 250x4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a solution of Methanol and 0.02 M KH₂PO₄ in an 80:20 (v/v) ratio. Adjust the final pH to 4.0 using orthophosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of Ozagrel standard in methanol. Dilute this stock with the mobile phase to create a working standard solution of a known concentration (e.g., 10 µg/mL).
-
Sample Preparation (from tablets): Weigh and crush tablets to a fine powder. Dissolve a quantity of powder equivalent to 10 mg of Ozagrel in methanol, sonicate for 15 minutes, and bring the volume to 10 mL. Filter the solution. Dilute 1 mL of the filtrate to 100 mL with the mobile phase to achieve a theoretical concentration of 10 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 272 nm
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes (retention time for Ozagrel is ~9.9 min under these conditions[16]).
-
-
Analysis: After equilibrating the column, inject the standard solution to establish the retention time and peak area. Then, inject the sample solutions. Quantify the amount of Ozagrel in the sample by comparing its peak area to that of the standard.
-
2. Protocol: Ex Vivo Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of orally administered Ozagrel on platelet aggregation.
-
Procedure:
-
Animal Dosing: Administer this compound or vehicle control to rats via oral gavage at the desired doses.
-
Blood Collection: After a specified time (e.g., 2 hours[15]), collect blood from the animals into tubes containing an anticoagulant (e.g., heparin[6]).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 3,500 rpm for 15 minutes[6]) to obtain PRP.
-
Aggregation Measurement: Use an aggregometer to measure platelet aggregation. Add an agonist, such as Arachidonic Acid (AA), to induce aggregation in the PRP samples.
-
Analysis: Record the maximum aggregation percentage for each sample. Compare the aggregation in samples from Ozagrel-treated animals to the vehicle control group to determine the percentage of inhibition.
-
Visual Guides: Diagrams and Workflows
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. What is this compound Hydrate used for? [synapse.patsnap.com]
- 5. Ozagrel: View Uses, Side Effects and Medicines [truemeds.in]
- 6. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 8. cellgs.com [cellgs.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
- 11. news-medical.net [news-medical.net]
- 12. This compound, a selective thromboxane A₂ synthase inhibitor, alleviates liver injury induced by acetaminophen overdose in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Off-target effects of Ozagrel hydrochloride in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ozagrel hydrochloride in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during cell culture experiments with this compound.
1. Unexpected or No Apparent Effect on Target Cells
Question: I am not observing the expected anti-inflammatory or anti-platelet aggregation effects of this compound in my cell culture model. What could be the reason?
Answer: Several factors could contribute to a lack of observable effects. Consider the following troubleshooting steps:
-
Cell Line Specificity: Ensure your chosen cell line expresses thromboxane A2 synthase (TXA2S), the primary target of Ozagrel. The expression levels of TXA2S can vary significantly between cell types.
-
Agonist Stimulation: Ozagrel's primary mechanism is to inhibit the production of thromboxane A2. If your experimental endpoint relies on the effects of TXA2, you may need to stimulate the cells with an agonist that induces the arachidonic acid cascade, such as arachidonic acid itself or a relevant inflammatory stimulus.
-
Concentration and Incubation Time: Review the concentration of Ozagrel and the incubation time used in your experiment. The IC50 for Ozagrel's inhibition of TXA2 synthase is in the nanomolar range, but higher concentrations may be required in cell culture to achieve the desired effect, depending on the cell density and media components.[1] Refer to the literature for concentrations used in similar cell types.
-
Solubility: this compound has limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in your stock solution (typically in DMSO) and that it does not precipitate upon dilution into your cell culture medium.[2][3]
2. Observed Cytotoxicity or Reduced Cell Viability
Question: I am observing a decrease in cell viability after treating my cells with this compound. Is this an expected off-target effect?
Answer: While Ozagrel is known for its high selectivity, cytotoxicity can occur, particularly at high concentrations. Here's how to troubleshoot this issue:
-
Concentration-Dependent Toxicity: Perform a dose-response experiment to determine the cytotoxic concentration of Ozagrel for your specific cell line. This will help you identify a working concentration that is effective for inhibiting TXA2 synthase without causing significant cell death.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a toxic level (typically <0.5%). Run a vehicle control (medium with the same concentration of solvent but without Ozagrel) to rule out solvent-induced cytotoxicity.
-
Assay Interference: Some cytotoxicity assays can be affected by the chemical properties of the tested compound. If using an MTT or similar metabolic assay, consider potential interference and validate your findings with an alternative method, such as a trypan blue exclusion assay or a live/dead cell staining kit.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. For instance, studies on PC12 cells have been conducted to assess the neuroprotective effects of Ozagrel derivatives, indicating its use in this cell line.[4][5] However, the cytotoxic profile may differ in other cell types.
3. Variability in Experimental Results
Question: My results with this compound are inconsistent between experiments. What are the potential sources of this variability?
Answer: Inconsistent results can be frustrating. Here are some common factors to consider:
-
Reagent Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell passage number, confluency at the time of treatment, and media composition. Changes in these parameters can alter cellular responses.
-
pH of the Medium: Ensure the pH of your cell culture medium remains stable after the addition of this compound and any other reagents.
-
Assay Timing: Be precise with incubation times and the timing of assay readouts, as cellular responses can be dynamic.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the off-target effects of this compound.
1. What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of thromboxane A2 (TXA2) synthase.[4][6] Studies have shown that it does not significantly inhibit other key enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX), 5-lipoxygenase, prostacyclin (PGI2) synthase, or PGE2 isomerase, at concentrations up to 1 mM.[1] This high selectivity is a key feature of the compound.
While direct binding to a wide range of other receptors or kinases (a common source of off-target effects for other inhibitors) has not been extensively reported in publicly available literature, it is important to consider that at high concentrations, any small molecule inhibitor has the potential for unintended interactions. Therefore, it is crucial to use the lowest effective concentration and appropriate controls in your experiments.
2. Does this compound affect signaling pathways other than the thromboxane pathway?
Yes, by inhibiting TXA2 production, Ozagrel indirectly influences other signaling pathways. The balance between TXA2 and prostacyclin (PGI2) is critical in many physiological processes. By blocking TXA2 synthase, the precursor prostaglandin H2 (PGH2) can be shunted towards the production of other prostanoids, including PGI2, which often has opposing effects to TXA2 (e.g., vasodilation and inhibition of platelet aggregation). This shift in the prostanoid profile can, in turn, affect downstream signaling pathways regulated by these molecules.
3. How should I determine the optimal concentration of this compound for my cell culture experiments?
The optimal concentration of this compound will depend on your specific cell line and experimental goals. A good starting point is to consult the literature for concentrations used in similar studies. However, it is highly recommended to perform a dose-response curve to determine the IC50 for the desired biological effect (e.g., inhibition of TXA2 production) and a parallel cytotoxicity assay (e.g., MTT or CCK-8) to identify the concentration range that is non-toxic to your cells.
4. Are there any known issues with the solubility of this compound in cell culture media?
This compound is sparingly soluble in water and ethanol but is soluble in DMSO.[3] It is common practice to prepare a concentrated stock solution in DMSO and then dilute it into the cell culture medium. It is important to ensure that the final concentration of DMSO in the medium is low enough to not affect the cells (typically below 0.5%). When diluting the DMSO stock, vortex or mix thoroughly to avoid precipitation of the compound. If you suspect solubility issues, you can visually inspect the medium for any precipitate after adding the Ozagrel solution.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| IC50 (TXA2 Synthetase) | 4 nM | - | [1] |
| IC50 (PGI2 Synthetase) | > 1 mM | - | [1] |
| IC50 (Cyclooxygenase) | > 1 mM | - | [1] |
| IC50 (PGE2 Isomerase) | > 1 mM | - | [1] |
| Solubility in DMSO | 46 mg/mL (201.53 mM) | - | [3] |
| Solubility in Water | Insoluble | - | [3] |
| Solubility in Ethanol | Insoluble | - | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a general guideline for assessing cell viability after treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the absorbance of a blank well (medium, MTT, and solubilization solution only) from all readings. Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Figure 1. Mechanism of action of this compound in the arachidonic acid cascade.
Figure 2. Troubleshooting workflow for common issues with this compound in cell culture.
References
- 1. This compound | CAS 78712-43-3 | OKY 046 | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 5. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bds.berkeley.edu [bds.berkeley.edu]
Navigating Ozagrel Hydrochloride Concentrations: A Technical Guide for Researchers
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Ozagrel hydrochloride in in-vitro cell culture experiments. The following FAQs, troubleshooting guides, and experimental protocols are designed to address common challenges and streamline the process of determining optimal drug concentrations for various cell lines.
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid metabolic pathway.[1][2] By blocking TXA2 production, this compound effectively reduces platelet aggregation and vasoconstriction, making it a valuable tool for studying processes related to thrombosis, inflammation, and vascular diseases.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[3][5] This enzyme is responsible for the conversion of prostaglandin H2 to TXA2. By inhibiting this step, this compound effectively decreases the production of TXA2, a key mediator of platelet aggregation and vasoconstriction.[3][4]
Q2: What are the common applications of this compound in cell culture experiments?
A2: Researchers commonly use this compound to investigate signaling pathways involved in vascular biology, cancer, and inflammation. It is particularly useful for studying the effects of TXA2 inhibition on cell proliferation, migration, and apoptosis in various cell types, including endothelial cells, smooth muscle cells, and cancer cell lines.
Q3: How should I prepare and store this compound?
A3: this compound is typically soluble in water and DMSO. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a suitable solvent (e.g., sterile DMSO or water) and then dilute it to the desired final concentration in the cell culture medium. Stock solutions should be stored at -20°C to maintain stability. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Determining Optimal Concentration: A Step-by-Step Guide
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A dose-response experiment is crucial to determine the effective and non-toxic concentration range.
Experimental Workflow for Determining Optimal Concentration
Caption: A typical experimental workflow for determining the optimal concentration of this compound.
Recommended Concentration Ranges for Different Cell Lines
The following table summarizes reported concentration ranges of this compound used in various cell lines. It is important to note that these are starting points, and optimization for your specific experimental conditions is highly recommended.
| Cell Line Type | Cell Line | Reported Concentration Range | Incubation Time | Assay | Reference |
| Hepatocyte | RLC-16 (Rat) | 1 - 100 µM | Not Specified | WST-1 Cell Viability | [6] |
| Pheochromocytoma | PC12 (Rat) | Various Concentrations | 24 hours | CCK-8 Cell Viability | [7] |
This table will be updated as more data becomes available.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations | - Cell line may be insensitive to TXA2 inhibition.- Drug may have degraded.- Incorrect drug concentration calculation. | - Test a wider range of concentrations.- Prepare fresh drug solutions.- Verify calculations and stock solution concentration. |
| High cell death even at low concentrations | - Cell line is highly sensitive to the drug.- Solvent (e.g., DMSO) toxicity. | - Use a lower concentration range.- Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).- Perform a solvent toxicity control experiment. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Variability in drug preparation. | - Standardize cell seeding protocols.- Maintain consistent incubation periods.- Prepare fresh drug dilutions for each experiment from a reliable stock. |
| Precipitation of the drug in the culture medium | - Poor solubility of the drug at the tested concentration.- Interaction with media components. | - Ensure the stock solution is fully dissolved before diluting in media.- Try a different solvent for the stock solution.- Prepare fresh media and drug dilutions. |
Signaling Pathway
This compound's primary target is the Thromboxane A2 (TXA2) synthase within the arachidonic acid metabolic pathway.
Arachidonic Acid Metabolism and this compound's Point of Action
Caption: this compound inhibits Thromboxane A2 synthase, blocking the production of Thromboxane A2.
Detailed Experimental Protocols
1. Cell Culture and Seeding
-
Culture your chosen cell line according to standard protocols.
-
For dose-response experiments, seed cells into 96-well plates at a density that allows for logarithmic growth during the treatment period. Optimal seeding density should be determined empirically for each cell line. A common starting point is 5,000-10,000 cells per well.
-
Allow cells to adhere and stabilize for 24 hours before treatment.
2. This compound Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO or water.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
3. Cell Viability Assay (MTT Assay Example)
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
This technical support guide provides a foundational framework for utilizing this compound in your research. For further details and specific applications, consulting peer-reviewed literature is highly recommended.
References
- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ozagrel Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ozagrel hydrochloride. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1] By blocking this enzyme, it prevents the conversion of prostaglandin H2 (PGH2) to TXA2. This leads to a decrease in platelet aggregation and vasoconstriction, which are key processes in thrombosis and cardiovascular diseases.[1]
Q2: What is the solubility of this compound?
A2: this compound is soluble in water.[2][3] One source indicates a solubility of up to 100 mM in water.[2] It is also soluble in DMSO and ethanol. For detailed solubility data, please refer to the table below.
Q3: What are the predicted pKa values for Ozagrel?
A3: Based on computational predictions, Ozagrel has a strongest acidic pKa of approximately 4.21 and a strongest basic pKa of around 6.75.[4] These values are important for predicting the ionization state and solubility of the molecule at different pH values.
Q4: How should this compound be stored?
A4: this compound powder should be stored at room temperature.[2]
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in in vitro assays.
-
Question: My this compound is showing variable or reduced inhibitory activity on thromboxane A2 synthase. What could be the cause?
-
Answer: Several factors related to pH can influence the activity of this compound in enzymatic assays.
-
pH-dependent Stability: this compound is susceptible to degradation at certain pH values. As indicated by forced degradation studies, significant degradation occurs under both acidic (1M HCl) and alkaline (0.1M NaOH) conditions.[6][7][8][9] If your stock solutions or assay buffers are not at an appropriate pH, the compound may be degrading, leading to lower effective concentrations and reduced activity. The pH of maximum stability for similar compounds has been observed to be around pH 4.[10]
-
Solution Preparation and Storage: Ensure that stock solutions are prepared in a suitable solvent and stored correctly. Repeated freeze-thaw cycles should be avoided. The pH of your solvent can also impact stability.
Issue 2: Precipitation of this compound in experimental solutions.
-
Question: I am observing precipitation of this compound when preparing my solutions or during my experiment. Why is this happening and how can I prevent it?
-
Answer: Precipitation is often related to the solubility of this compound at a specific pH and concentration.
-
pH-dependent Solubility: As a molecule with both acidic and basic functional groups (predicted pKa values of 4.21 and 6.75), the solubility of Ozagrel is expected to be pH-dependent.[4] Around its isoelectric point, the molecule will have its lowest solubility. To avoid precipitation, ensure the pH of your buffers is sufficiently far from the isoelectric point. Given its hydrochloride salt form, it is expected to be more soluble in acidic to neutral conditions.
-
Concentration Exceeding Solubility Limit: The concentration of this compound in your solution may be exceeding its solubility limit at the experimental pH and temperature. Refer to the solubility data table and consider preparing a more dilute solution if necessary.
-
Buffer Effects: The composition of your buffer can also influence solubility. It is advisable to test the solubility of this compound in your specific experimental buffer at the desired concentration before proceeding with the main experiment.
-
Issue 3: Observing unexpected degradation products in analysis.
-
Question: I am detecting degradation products of this compound in my HPLC or LC-MS analysis. What are the likely causes?
-
Answer: The presence of degradation products is a strong indicator of instability, which is often pH-related.
-
Exposure to Harsh pH Conditions: As confirmed by forced degradation studies, this compound degrades under strong acidic and alkaline conditions.[6][7][8][9] Ensure that your experimental workflow, including sample preparation, extraction, and analysis, avoids exposure to extreme pH values.
-
Storage of Solutions: The stability of this compound in solution is time and pH-dependent. Prepare fresh solutions for your experiments whenever possible. If solutions need to be stored, they should be kept at an appropriate pH and temperature, and for a validated period.
-
Light and Temperature: Although the primary focus is on pH, be aware that other factors like exposure to light and high temperatures can also contribute to degradation.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| Water | Soluble to 100 mM | [2] |
| DMSO | 45 mg/mL (170 mM) | |
| Ethanol | 5 mg/mL (18.88 mM) |
Table 2: Summary of Forced Degradation Studies of Ozagrel
| Stress Condition | Duration of Exposure | Degradation Products | Reference |
| Acid (1M HCl) | Not Specified | Degradation observed | [6][7][8][9] |
| Base (0.1M NaOH) | Not Specified | Degradation observed | [6][7][8][9] |
Experimental Protocols
Protocol 1: General Procedure for Evaluating the Impact of pH on this compound Stability (Based on Forced Degradation Principles)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a known concentration.
-
Preparation of pH Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Add a known volume of the this compound stock solution to each pH buffer to achieve the desired final concentration. Incubate the solutions at a specific temperature (e.g., 37°C or 50°C) for a defined period.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching (if necessary): Neutralize the pH of the aliquots to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH to determine the degradation kinetics.
Mandatory Visualization
Caption: this compound inhibits Thromboxane A2 synthase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CAS 78712-43-3): R&D Systems [rndsystems.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential effect of pH on thromboxane A2/prostaglandin H2 receptor agonist and antagonist binding in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. asianjpr.com [asianjpr.com]
- 8. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. adooq.com [adooq.com]
Preventing degradation of Ozagrel hydrochloride in solution
Welcome to the technical support center for Ozagrel hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What are the standard storage conditions for this compound solutions?
A: For maximum stability, stock solutions of this compound prepared in distilled water or DMSO should be aliquoted and stored at -20°C for periods up to one month.[1][2] Some suppliers recommend storage at -80°C for up to a year for solutions in solvent.[3] To avoid degradation from repeated freeze-thaw cycles, it is critical to use aliquots.[3] For solid powder, storage at -20°C (for up to 3 years) or at room temperature under an inert gas like argon is recommended.[3][4]
Q2: My this compound solution has turned slightly yellow. Is it degraded?
A: A change in color, such as yellowing, can be an indicator of chemical degradation. Degradation can be caused by several factors including pH shifts, oxidation, or exposure to light. It is recommended to discard the solution and prepare a fresh stock from solid material. To confirm degradation, you can analyze the solution using a stability-indicating analytical method, such as HPLC.
Q3: How does pH impact the stability of this compound in an aqueous solution?
A: Like many pharmaceutical compounds, this compound is susceptible to pH-dependent hydrolysis.[5] Studies indicate that the molecule undergoes degradation under both acidic and basic conditions.[6] To maintain stability, it is crucial to control the pH of the solution. Using a buffer system, such as a phosphate buffer (pH 6.5), has been shown to be effective in creating a stable mobile phase for analysis, suggesting a similar pH range may be suitable for formulation.[6]
Q4: Is this compound sensitive to light or oxidation?
A: Yes, forced degradation studies suggest that this compound is susceptible to oxidative stress.[6] It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil and to minimize exposure to atmospheric oxygen. For long-term storage or oxygen-sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]
Q5: Can I use excipients to prevent the degradation of my this compound formulation?
A: Yes, certain excipients can enhance stability. Antioxidants such as ascorbic acid, sodium metabisulfite, or edetate disodium (EDTA) can be added to protect against oxidative degradation. The choice and concentration of an excipient must be carefully validated to ensure it does not interfere with the assay or the intended application.
Troubleshooting Guide: Solution Instability
Use this guide to diagnose and resolve common issues related to the degradation of this compound solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Inconsistent Results | 1. Solution Degradation: The solution may have degraded due to improper storage (temperature, light exposure).2. Repeated Freeze-Thaw Cycles: Aliquoting was not performed.3. pH Shift: The pH of the unbuffered solution may have changed over time. | 1. Prepare a fresh solution from solid this compound.2. Always aliquot stock solutions into single-use volumes.3. Use an appropriate buffer system (e.g., phosphate buffer) to maintain a stable pH. |
| Precipitate Formation in Solution | 1. Low Solubility: The concentration may exceed the solubility limit in the chosen solvent, especially upon cooling.2. Degradation Product: The precipitate could be a less soluble degradation product.3. Solvent Evaporation: Partial evaporation of the solvent has increased the concentration. | 1. Confirm the solubility of Ozagrel HCl in your solvent. Gentle warming or sonication may assist dissolution.[3] Do not store at a concentration higher than its solubility limit at the storage temperature.2. Analyze the precipitate and supernatant separately via HPLC to identify the components.3. Ensure vials are tightly sealed. |
| Unexpected Peaks in Chromatogram | 1. Degradation: The solution has degraded, forming new chemical entities.2. Contamination: The solvent or glassware may have been contaminated.3. Excipient Interaction: An added excipient may be reacting with the drug. | 1. Perform a forced degradation study (see protocol below) to identify potential degradation products.2. Use high-purity solvents and meticulously clean all glassware.3. Run a control sample of the excipient alone to check for interference. |
Troubleshooting Workflow for Degraded Solutions
This diagram outlines a logical workflow for identifying the cause of suspected solution degradation.
Quantitative Data on Stability
While comprehensive degradation kinetics for this compound are not widely published, forced degradation studies show it degrades under various stress conditions.[6] The following table provides an illustrative example of how to present stability data, based on typical results from such a study.
Table 1: Illustrative Stability of this compound (1 mg/mL) under Forced Degradation
| Stress Condition | Duration | Temperature | % Ozagrel HCl Remaining | % Total Degradation |
| Acid Hydrolysis (0.1 M HCl) | 8 hours | 60°C | 88.5% | 11.5% |
| Base Hydrolysis (0.1 M NaOH) | 4 hours | 60°C | 84.2% | 15.8% |
| Oxidation (3% H₂O₂) | 24 hours | 25°C | 81.0% | 19.0% |
| Thermal (Aqueous Solution) | 48 hours | 80°C | 92.3% | 7.7% |
| Photolytic (ICH Q1B) | 24 hours | 25°C | 95.1% | 4.9% |
Note: This data is for illustrative purposes only and should not be considered as validated results. Actual degradation rates must be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines how to intentionally degrade this compound to understand its stability profile and generate degradation products for analytical method development.[7][8]
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Control Sample: Immediately transfer an aliquot of the initial solution to a light-protected container and store it at -20°C. This is your time-zero (T₀) control.
-
Acid Hydrolysis: Mix one part of the drug solution with one part of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate in a water bath at 60°C.
-
Base Hydrolysis: Mix one part of the drug solution with one part of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix one part of the drug solution with one part of 6% hydrogen peroxide (H₂O₂) to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Place an aliquot of the drug solution in a water bath at 80°C, protected from light.
-
Photolytic Degradation: Expose an aliquot of the drug solution to a light source conforming to ICH Q1B guidelines (providing both UV and visible light).
-
Sampling & Analysis:
-
Withdraw samples from each stress condition at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, cool thermal samples to room temperature and neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with the T₀ control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[6]
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.
Objective: To separate the this compound peak from all potential degradation product peaks.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and a phosphate or acetate buffer.[6]
-
A study has shown success using acetonitrile and 10 mM potassium dihydrogen phosphate (pH adjusted to 6.5) in a 10:90 v/v ratio.[6]
-
Adjust the ratio of organic solvent to aqueous buffer to optimize the retention time of the parent Ozagrel peak (typically aiming for 5-15 minutes).
-
-
Detection: Use a PDA or DAD detector to monitor the effluent. The maximum absorption wavelength for this compound is reported to be 272 nm.[6]
-
Specificity (Forced Degradation):
-
Inject the degraded samples generated from the Forced Degradation Study (Protocol 1).
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (Resolution > 2).
-
Check the peak purity of the Ozagrel peak in the stressed samples using the PDA detector software. The peak should be spectrally pure.
-
-
Validation: Once developed, validate the method according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Mechanism of Action Context
This compound is a selective inhibitor of Thromboxane A₂ (TXA₂) synthase.[3] Understanding its place in the biochemical pathway can be useful for researchers.
References
- 1. abbexa.com [abbexa.com]
- 2. This compound | 78712-43-3 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
Ozagrel Hydrochloride vs. Aspirin: A Comparative Guide to Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ozagrel hydrochloride and aspirin, two prominent antiplatelet agents. By examining their mechanisms of action, comparative efficacy through experimental data, and detailed experimental protocols, this document serves as a valuable resource for professionals in the field of thrombosis and hemostasis research.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore cornerstones in the prevention and treatment of these conditions. Aspirin, a long-established non-steroidal anti-inflammatory drug (NSAID), and this compound, a more selective agent, both target the thromboxane A2 (TXA2) pathway, albeit through different mechanisms. This guide offers a comprehensive, data-driven comparison of these two compounds.
Mechanisms of Action
The antiplatelet effects of both this compound and aspirin converge on the inhibition of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation. However, they achieve this through distinct molecular targets within the arachidonic acid cascade.
Aspirin acts as an irreversible inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 in platelets.[1][2][3] By acetylating a serine residue in the active site of COX-1, aspirin blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of TXA2.[4][5] This inhibition is permanent for the lifespan of the platelet (approximately 7-10 days) as platelets lack the machinery to synthesize new enzymes.[2][3]
This compound is a selective inhibitor of thromboxane A2 synthase.[6][7][8] This enzyme is responsible for the conversion of PGH2 to TXA2. By specifically blocking this final step in TXA2 synthesis, Ozagrel prevents the formation of this pro-aggregatory molecule.[8][9]
Comparative Efficacy: Experimental Data
A key preclinical study in rats provides a direct comparison of the antiplatelet and antithrombotic effects of Ozagrel and aspirin. The following tables summarize the quantitative data from this research.[10]
Table 1: Inhibition of Thromboxane A2 (TXA2) Generation in Rats [10]
| Compound | Oral ID50 (mg/kg) | Intravenous ED50 (mg/kg) |
| Ozagrel | 0.3 | 0.042 |
| Aspirin | 6.4 | - |
ID50: The dose required to inhibit 50% of TXA2 generation. ED50: The dose required to achieve 50% of the maximum effect.
Table 2: Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation (ex vivo) in Rats [10]
| Compound | Oral ID50 (mg/kg) |
| Ozagrel | 0.92 |
| Aspirin | 7.0 |
ID50: The dose required to inhibit 50% of platelet aggregation.
Table 3: Inhibition of Femoral Vein Platelet-Rich Thrombosis in Rats [10]
| Compound | Oral ID50 (mg/kg) | Intravenous ED50 (mg/kg) |
| Ozagrel | 13.7 | 0.066 |
| Aspirin | > 100 | 30 (moderately reduced) |
ID50: The dose required to inhibit 50% of thrombus formation. ED50: The dose required to achieve 50% of the maximum effect.
Table 4: Effect on Tail Bleeding Time in Rats [10]
| Compound | Oral Dose (mg/kg) | Effect on Bleeding Time |
| Ozagrel | > 3 | Significantly prolonged |
| Aspirin | 100 | Tended to prolong |
These data suggest that in this rat model, Ozagrel is a more potent inhibitor of TXA2 generation and arachidonic acid-induced platelet aggregation compared to aspirin. Furthermore, Ozagrel demonstrated a more potent antithrombotic effect in the femoral vein thrombosis model.
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparative efficacy data.
Arachidonic Acid-Induced Platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit platelet aggregation stimulated by arachidonic acid.
Protocol:
-
Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference.
-
Incubation: PRP is incubated with either the test compound (this compound or aspirin at various concentrations) or a vehicle control for a specified period at 37°C.
-
Aggregation Measurement: The PRP sample is placed in an aggregometer, and the baseline light transmittance is set to 0%. The PPP is used to set the 100% transmittance baseline.
-
Induction of Aggregation: Arachidonic acid is added to the PRP to induce platelet aggregation.
-
Data Analysis: The change in light transmittance is recorded over time. The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing it to the vehicle control. The IC50 value is then calculated.[11]
Thromboxane B2 (TXB2) Formation Assay
This assay quantifies the amount of TXB2, a stable metabolite of TXA2, produced by platelets. This provides a direct measure of the activity of the cyclooxygenase and thromboxane synthase pathways.
Protocol:
-
Blood Clotting: Whole blood is collected in tubes without anticoagulant and allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce platelet activation and subsequent TXA2 production.
-
Serum Collection: The clotted blood is centrifuged, and the serum is collected.
-
TXB2 Measurement: The concentration of TXB2 in the serum is measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of TXB2 produced is quantified and compared between treated and untreated samples to determine the inhibitory effect of the test compound.
Conclusion
Both this compound and aspirin effectively inhibit platelet function by targeting the thromboxane A2 pathway. Aspirin acts as an irreversible inhibitor of COX-1, a key enzyme early in the arachidonic acid cascade. In contrast, this compound offers a more targeted approach by selectively inhibiting thromboxane A2 synthase, the terminal enzyme in TXA2 production.
Preclinical data from a rat model suggests that this compound is a more potent inhibitor of TXA2 generation, arachidonic acid-induced platelet aggregation, and in vivo thrombosis compared to aspirin.[10] This difference in potency may be attributed to their distinct mechanisms of action.
For researchers and drug development professionals, the choice between these agents in a preclinical or clinical setting will depend on the specific research question and desired pharmacological profile. The detailed experimental protocols provided in this guide offer a foundation for designing and executing studies to further elucidate the comparative effects of these and other antiplatelet agents. Further head-to-head clinical trials in human subjects are warranted to fully understand the comparative efficacy and safety of this compound and aspirin in various thrombotic disorders.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Aspirin and other antiplatelet drugs — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]
- 3. Anti-Inflammatory and Anti-Platelet Effect of Clopidogrel and Aspirin vs Aspirin Alone in Symptomatic Polyvascular Disease and in Patients With Multiple Recurrent Cardiovascular Events | MedPath [trial.medpath.com]
- 4. helena.com [helena.com]
- 5. coachrom.com [coachrom.com]
- 6. ndph.ox.ac.uk [ndph.ox.ac.uk]
- 7. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thromboxane Formation Assay to Identify High On-Treatment Platelet Reactivity to Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. helena.com [helena.com]
A Head-to-Head Comparison of Ozagrel Hydrochloride and Dazoxiben: Thromboxane Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ozagrel hydrochloride and dazoxiben are both potent and selective inhibitors of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). TXA2 is a powerful mediator of platelet aggregation and vasoconstriction, making its inhibition a therapeutic target for various thromboembolic and vasospastic disorders. While both compounds share the same molecular target, their pharmacological profiles and clinical development trajectories have diverged significantly. This guide provides an objective, data-driven comparison of ozagrel and dazoxiben, focusing on their mechanism of action, in vitro potency, pharmacokinetics, and clinical applications.
Mechanism of Action: Selective Inhibition of Thromboxane A2 Synthase
Both ozagrel and dazoxiben are competitive inhibitors that target the heme iron within the active site of the TXAS enzyme.[1][2][3] By binding to the enzyme, they prevent the conversion of prostaglandin H2 (PGH2) into TXA2. This selective inhibition has a dual therapeutic effect:
-
Reduction of Thromboxane A2: Directly decreases the levels of the pro-aggregatory and vasoconstrictive TXA2.
-
Prostacyclin Shunting: The accumulated PGH2 substrate can be redirected towards the synthesis of other prostaglandins, notably prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium.[4] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, thus complementing the therapeutic effect of TXA2 reduction.
Molecular docking studies have shown that both inhibitors interact with the TXAS active site in a similar fashion. The imidazole group present in both molecules forms a cation-π interaction with the heme iron, and a carboxylate group in their side chains forms hydrogen bonds with key residues such as Arg374.[1]
References
Cross-Validation of Ozagrel Hydrochloride's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ozagrel hydrochloride's performance against other alternatives, supported by experimental data from various species. This compound is a selective thromboxane A2 (TXA2) synthase inhibitor, which plays a crucial role in reducing platelet aggregation and vasoconstriction.
This compound's primary mechanism of action involves the selective inhibition of thromboxane A2 (TXA2) synthase, an enzyme responsible for the conversion of prostaglandin H2 to TXA2.[1][2][3] This inhibition leads to a decrease in TXA2 levels, a potent mediator of platelet aggregation and vasoconstriction. Consequently, this compound exhibits anti-platelet, vasodilatory, and anti-inflammatory effects.[1][2] An important aspect of its action is the redirection of prostaglandin H2 metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, thereby creating a more favorable balance between these two eicosanoids.
Comparative Efficacy in Preclinical Models
This compound has been evaluated in a multitude of preclinical models across various species, demonstrating its therapeutic potential in conditions such as ischemic stroke, thrombosis, and airway diseases.
Cerebral Ischemia and Stroke Models
In animal models of cerebral ischemia, this compound has shown significant neuroprotective effects.
Table 1: Effects of this compound in Rodent Models of Cerebral Ischemia
| Species | Model | Dosage | Key Findings | Reference |
| Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg | Decreased cortical infarction area and volume. | [4] |
| Rat | Microthrombosis Model | 3 mg/kg | Suppressed neurological deficits. | [4] |
| SHR Rat | Conscious Cerebral Ischemia-Reperfusion | Not specified | Suppressed the decrease in brain tissue specific gravity. | [5] |
| Mouse | Conscious Cerebral Ischemia-Reperfusion | Not specified | Improved reduced spontaneous locomotor activity and motor coordination. | [5] |
A comparative study in a rat MCAO model demonstrated that Ozagrel (3 mg/kg) significantly decreased both the area and volume of cortical infarction, whereas the free-radical scavenger norphenazone (1 and 3 mg/kg) showed no clear effects.[4]
Thrombosis Models
Ozagrel's anti-thrombotic effects have been quantified and compared with other antiplatelet agents in rat models.
Table 2: Comparison of Anti-thrombotic and Anti-platelet Aggregation Effects in Rats
| Compound | Inhibition of TXA2 Generation (ID50, mg/kg, p.o.) | Inhibition of Femoral Vein Thrombosis (ID50, mg/kg, p.o.) |
| Ozagrel | 0.3 | 13.7 |
| CV-4151 (TXA2 synthase inhibitor) | 0.04 | 2.46 |
| Aspirin | 6.4 | >100 |
| Ticlopidine | Not applicable | Potent inhibition at 300 mg/kg |
Data from a study comparing the effects of various antiplatelet agents on thrombosis in rats.
These findings indicate that while Ozagrel is a potent inhibitor of TXA2 synthesis and thrombosis, other selective TXA2 synthase inhibitors like CV-4151 may exhibit greater potency in this specific animal model.
Airway Disease Models
In guinea pig models of airway disease, Ozagrel has demonstrated protective effects against bronchoconstriction. It has been shown to inhibit leukotriene-, platelet-activating factor-, and antigen-induced bronchoconstriction.[6] In a capsaicin-induced cough model in guinea pigs, orally administered Ozagrel decreased the number of coughs in a dose-dependent manner, with an ED50 value of 26.3 mg/kg.
Signaling Pathway and Experimental Workflows
The therapeutic effects of this compound are rooted in its modulation of the arachidonic acid cascade.
Caption: Mechanism of action of this compound in the arachidonic acid cascade.
Caption: Experimental workflow for the rat Middle Cerebral Artery Occlusion (MCAO) model.
Detailed Experimental Protocols
Rat Model of Middle Cerebral Artery Occlusion (MCAO) for Cerebral Infarction Studies
-
Species: Male Sprague-Dawley rats.
-
Induction of Ischemia: The middle cerebral artery is occluded for a defined period (e.g., 2 hours) using the intraluminal suture method.
-
Drug Administration: this compound (e.g., 3 mg/kg) or a vehicle control is administered, often intravenously or intraperitoneally, at a specific time point relative to the occlusion or reperfusion.
-
Reperfusion: After the occlusion period, the suture is withdrawn to allow for reperfusion of the ischemic territory.
-
Evaluation:
-
Neurological Deficit Scoring: Animals are assessed for neurological deficits at various time points post-reperfusion using a standardized scoring system.
-
Infarct Volume Measurement: 24 to 48 hours after reperfusion, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Biochemical Analysis: Brain tissue can be analyzed for markers of oxidative stress, inflammation, and apoptosis.
-
Guinea Pig Model of Oleic Acid-Induced Lung Injury
-
Species: Male Hartley guinea pigs.
-
Induction of Lung Injury: A single intravenous injection of oleic acid is administered to induce acute lung injury.
-
Drug Administration: this compound is administered, typically intravenously, prior to the oleic acid injection.
-
Evaluation:
-
Bronchoalveolar Lavage (BAL): At a specified time after injury induction, BAL is performed to collect fluid and cells from the lungs.
-
Cell Counts: Total and differential cell counts (macrophages, neutrophils) in the BAL fluid are determined.
-
Protein Concentration: The protein concentration in the BAL fluid is measured as an indicator of vascular permeability.
-
mRNA Expression: Lung tissue is harvested to quantify the mRNA expression of inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8) using techniques like RT-PCR.
-
Conclusion
This compound has demonstrated consistent efficacy across various preclinical models in different species, primarily through its selective inhibition of TXA2 synthase. The presented data highlights its potential in treating conditions characterized by thrombosis and vasoconstriction, such as ischemic stroke and certain airway diseases. Comparative studies indicate that while Ozagrel is effective, the potency can vary compared to other agents, underscoring the importance of continued research and cross-validation in relevant animal models to better predict clinical outcomes. The detailed protocols provided serve as a foundation for researchers designing future studies to further elucidate the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. On the mechanism of prostacyclin and thromboxane A2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Ozagrel hydrochloride and other antiplatelet drugs
A Comparative Analysis of Ozagrel Hydrochloride and Other Antiplatelet Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of this compound against other widely used antiplatelet agents: aspirin, clopidogrel, and ticagrelor. The comparison focuses on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies.
Mechanisms of Action and Signaling Pathways
Antiplatelet drugs inhibit platelet activation and aggregation through various mechanisms. Understanding these distinct pathways is crucial for their effective use and for the development of new therapeutic agents.
This compound: Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2][3][4][5][6][7][8] By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet agonist.[2][5][8] This leads to a reduction in platelet aggregation and promotes vasodilation.[2][5] It is primarily used in the treatment of cerebral ischemia and acute cerebral thrombosis.[1][2]
Aspirin: Aspirin exerts its antiplatelet effect by irreversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme.[9][10][11][12] This action blocks the production of thromboxane A2 from arachidonic acid for the entire lifespan of the platelet.[9][10]
Clopidogrel: Clopidogrel is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[11][13][14][15][16] Its active metabolite irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing ADP-mediated platelet activation and aggregation.[13][14][15][17]
Ticagrelor: Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist.[11][18][19][20] Unlike clopidogrel, it does not require metabolic activation and binds to a different site on the P2Y12 receptor, leading to a faster onset and offset of action.[21][18][19]
Below are the diagrams illustrating the signaling pathways affected by each drug.
Figure 1: Mechanism of Action of this compound.
Figure 2: Mechanism of Action of Aspirin.
Figure 3: Mechanism of Action of Clopidogrel.
Figure 4: Mechanism of Action of Ticagrelor.
Comparative Efficacy and Safety Data
Direct head-to-head experimental studies comparing this compound with aspirin, clopidogrel, and ticagrelor are limited. However, clinical trial data provides valuable insights into their comparative efficacy and safety in different patient populations.
Pharmacokinetic and Pharmacodynamic Properties
| Property | This compound | Aspirin | Clopidogrel | Ticagrelor |
| Mechanism | TXA2 Synthase Inhibitor[1][2][3][4][5][6][7][8] | COX-1 Inhibitor[9][10][11][12] | P2Y12 ADP Receptor Antagonist (Irreversible)[13][14][15][17] | P2Y12 ADP Receptor Antagonist (Reversible)[11][18][19][20] |
| Prodrug | No | No | Yes[13][14][15] | No[21][19] |
| Onset of Action | Rapid (IV administration)[2] | 30-60 minutes[9] | Slow (requires metabolic activation)[14] | Rapid (30 minutes)[21] |
| Offset of Action | Relatively short | 7-10 days (platelet lifespan)[9][12] | 5-7 days[22] | Faster than clopidogrel due to reversible binding[18] |
| Dosing | Typically intravenous[2] | Once daily[9][23] | Once daily[13][23] | Twice daily[15][21] |
Clinical Efficacy in Acute Ischemic Stroke
A study comparing Ozagrel plus aspirin to aspirin alone in patients with acute ischemic stroke who were not eligible for thrombolysis showed that the combination therapy resulted in a significantly better clinical outcome at 14 days, as measured by the NIHSS score (p=0.007) and motor strength scale score (p<0.001).[17] Another study found that the curative effect of combined treatment with clopidogrel and ozagrel sodium was not superior to aspirin alone in acute ischemic stroke.[2]
In a trial involving patients with acute large-vessel ischemic stroke, ticagrelor was associated with better clinical outcomes, including lower rates of recurrent stroke and better functional scores (mRS), compared to clopidogrel.[24]
Clinical Efficacy in Acute Coronary Syndrome (ACS)
Numerous large-scale clinical trials have compared P2Y12 inhibitors in patients with ACS.
| Trial | Comparison | Patient Population | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) |
| PLATO | Ticagrelor vs. Clopidogrel | ACS | Ticagrelor significantly reduced the primary composite endpoint of CV death, MI, or stroke.[15][25] | No significant difference in overall major bleeding; higher rate of non-CABG major bleeding with ticagrelor.[15][25] |
| TRITON-TIMI 38 | Prasugrel vs. Clopidogrel | ACS with planned PCI | Prasugrel significantly reduced the primary composite endpoint of CV death, nonfatal MI, or nonfatal stroke. | Significantly higher rate of major bleeding with prasugrel. |
| ISAR-REACT 5 | Prasugrel vs. Ticagrelor | ACS with planned invasive management | Prasugrel was non-inferior and superior to ticagrelor in reducing the primary composite endpoint of death, MI, or stroke. | No significant difference in major bleeding. |
Experimental Protocols
Standardized experimental protocols are essential for the comparative evaluation of antiplatelet drugs.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for assessing platelet function.[9][14][18]
Figure 5: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection: Whole blood is collected into tubes containing 3.2% sodium citrate as an anticoagulant.[1]
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the blood at a low speed (e.g., 150-200g for 10-15 minutes).[1] The remaining blood is then centrifuged at a higher speed (e.g., 2500g for 10 minutes) to obtain platelet-poor plasma (PPP).[21]
-
Aggregation Measurement: The PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.[1] PPP is used to set the 100% light transmission baseline. A platelet agonist (e.g., ADP, arachidonic acid, collagen) is added to the PRP, and the change in light transmission is recorded as platelets aggregate.[1][9] The extent of aggregation is quantified as the maximum percentage change in light transmission.
Thromboxane A2 (TXA2) Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying TXA2 levels in biological samples.[10][13][26][23][27]
Figure 6: Workflow for TXA2 ELISA.
Methodology:
-
Sample and Standard Preparation: Prepare a standard curve with known concentrations of TXA2 and prepare the biological samples (e.g., serum, plasma).[27]
-
Competitive Binding: Add standards and samples to a microplate pre-coated with a TXA2 antibody, followed by the addition of a biotin-labeled TXA2. A competitive reaction occurs between the labeled and unlabeled TXA2 for antibody binding sites.[10]
-
Enzyme Conjugation: After incubation and washing, an enzyme-conjugated avidin (e.g., HRP) is added, which binds to the biotin.[10]
-
Substrate Reaction: A substrate solution (e.g., TMB) is added, which is converted by the enzyme to produce a colored product.[10][13]
-
Measurement: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of TXA2 in the samples is inversely proportional to the color intensity and is calculated based on the standard curve.[10][13]
Bleeding Time Assay
This in vivo assay assesses the overall effect of an antiplatelet agent on hemostasis.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Evaluation of therapeutic efficacy on combined use of clopidogrel and ozagrel sodium in the treatment of acute ischemic stroke | ZHAO | Chinese Journal of Contemporary Neurology and Neurosurgery [cjcnn.org]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 5. A Comparative Study on Ticagrelor and Clopidogrel in Patients With Acute Coronary Syndrome Treated With Primary Percutaneous Coronary Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of four tests to assess inhibition of platelet function by clopidogrel in stable coronary artery disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The efficacy of aspirin to inhibit platelet aggregation in patients hospitalised with a severe infection: a multicentre, open-label, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspirin has little additional anti-platelet effect in healthy volunteers receiving prasugrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. TXA2(Thromboxane A2) ELISA Kit - Elabscience® [elabscience.com]
- 11. 1.5. Bleeding time assay [bio-protocol.org]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. abbexa.com [abbexa.com]
- 14. journals.viamedica.pl [journals.viamedica.pl]
- 15. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Randomized Assessment of Ticagrelor Versus Prasugrel Antiplatelet Effects in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet Function Analyzed by Light Transmission Aggregometry | Springer Nature Experiments [experiments.springernature.com]
- 19. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 20. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Comparative study of ticagrelor and clopidogrel in therapeutic effect of acute myocardial infarction patients undergoing percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmanow.live [pharmanow.live]
- 24. Ticagrelor Versus Clopidogrel in Acute Large-Vessel Ischemic Stroke: A Randomized Controlled Single-Blinded Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Clinical Outcomes Between Ticagrelor and Clopidogrel in Elderly Patients Undergoing Percutaneous Coronary Intervention: A Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. assaygenie.com [assaygenie.com]
- 27. cloud-clone.com [cloud-clone.com]
A Comparative In Vitro Efficacy Analysis of Ozagrel Hydrochloride and Clopidogrel in Platelet Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the antiplatelet efficacy of Ozagrel hydrochloride and clopidogrel. By examining their distinct mechanisms of action and presenting available experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development and thrombosis.
Introduction: Distinct Mechanisms of Action
This compound and clopidogrel are both potent antiplatelet agents, yet they function through fundamentally different signaling pathways to inhibit platelet aggregation.
-
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase .[1][2][3] By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin H2 to TXA2, a powerful vasoconstrictor and platelet agonist.[4] This action primarily interferes with the arachidonic acid (AA) pathway of platelet activation.
-
Clopidogrel , a thienopyridine derivative, is a prodrug that is metabolized in the liver to an active metabolite.[5][6] This active metabolite irreversibly binds to the P2Y12 purinergic receptor on the platelet surface, thereby inhibiting adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[5][6]
These distinct mechanisms imply that their efficacy will vary depending on the specific agonist used to induce platelet aggregation in vitro.
Quantitative Efficacy Data
The following tables summarize the available in vitro data for this compound and the active metabolite of clopidogrel. It is crucial to note that these data are derived from separate studies with differing experimental conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Agonist | Platelet Source | IC50 Value | Reference |
| Thromboxane A2 Synthase Inhibition | - | Rabbit Platelets | 11 nM | [1][2] |
| Platelet Aggregation Inhibition | Arachidonic Acid | Not Specified | 53.12 μM | [1] |
| Platelet Aggregation Inhibition | Arachidonic Acid | Human Platelets | > 1000 μM | [7][8] |
| Platelet Aggregation Inhibition | ADP | Human Platelets | > 1000 μM | [7][8] |
Note: The significantly higher IC50 for platelet aggregation inhibition compared to enzyme inhibition may reflect the complex cellular processes involved in aggregation.
Table 2: In Vitro Efficacy of Clopidogrel (Active Metabolite)
| Parameter | Agonist | Platelet Source | IC50 Value | Reference |
| Platelet Aggregation Inhibition | ADP (6 μM) | Washed Human Platelets | 1.9 ± 0.3 μM | [9] |
| Platelet Aggregation Inhibition | ADP | Washed Human Platelets | 1.8 μM | [10] |
| 33P-2MeS-ADP Binding Inhibition | - | Washed Human Platelets | 0.53 μM | [10] |
Note: Clopidogrel itself is inactive in vitro; the data presented is for its active metabolite.[10][11]
Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and clopidogrel.
Figure 1: this compound's Mechanism of Action.
Figure 2: Clopidogrel's Mechanism of Action.
Experimental Protocols
The following sections detail the general methodologies for the key in vitro experiments cited in this guide.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Light Transmission Aggregometry (LTA) is a widely used method to assess platelet function.[12][13]
Principle: LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
General Procedure:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[14]
-
Preparation of Platelet-Rich Plasma (PRP): The whole blood is centrifuged at a low speed (e.g., 150-200 x g for 10-15 minutes) to separate the red and white blood cells from the platelet-rich plasma.[14]
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma, which is used as a reference for 100% light transmission.[14]
-
Assay:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
A baseline light transmission is established.
-
The test compound (this compound or the active metabolite of clopidogrel) or vehicle is added and incubated for a specified time.
-
A platelet agonist (e.g., arachidonic acid for Ozagrel studies, ADP for clopidogrel studies) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation is calculated relative to the light transmission of PPP. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then determined.
Figure 3: General Workflow for LTA.
Thromboxane A2 Synthase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of TXA2 synthase.
General Procedure:
-
Enzyme Source: Microsomal fractions containing TXA2 synthase are prepared from platelets (e.g., rabbit platelets).
-
Reaction: The enzyme is incubated with the substrate, prostaglandin H2 (PGH2), in the presence and absence of the inhibitor (this compound).
-
Measurement: The product of the reaction, thromboxane B2 (TXB2), a stable metabolite of TXA2, is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The inhibitory activity is expressed as the IC50 value, the concentration of the inhibitor required to reduce TXA2 synthase activity by 50%.
Discussion and Conclusion
The in vitro data highlight the distinct pharmacological profiles of this compound and clopidogrel.
-
This compound is a highly potent inhibitor of TXA2 synthase, with an IC50 in the nanomolar range for the enzyme itself.[1][2] Its effect on platelet aggregation induced by arachidonic acid is observed at micromolar concentrations, suggesting that higher concentrations are needed to counteract the downstream effects of the arachidonic acid cascade within the cellular environment. It is important to note that one study using human platelets showed a much higher IC50 for Ozagrel against both AA- and ADP-induced aggregation, indicating potential species-specific differences and a lack of efficacy against ADP-induced pathways.[7][8]
-
The active metabolite of clopidogrel demonstrates potent inhibition of ADP-induced platelet aggregation in the low micromolar range.[9][10] Its mechanism is highly specific to the P2Y12 receptor, and as such, it is not expected to inhibit platelet aggregation induced by agonists that act through other pathways, such as collagen, unless ADP feedback is involved.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. nbinno.com [nbinno.com]
- 4. tj-pacific.com [tj-pacific.com]
- 5. Clopid-AS | 75 mg+75 mg | Tablet | ক্লপিড-এ এস ৭৫ মি.গ্রা.+৭৫ মি.গ্রা. ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 9. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The active metabolite of Clopidogrel disrupts P2Y12 receptor oligomers and partitions them out of lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
A Comparative Guide to the Anti-Inflammatory Effects of Ozagrel Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ozagrel hydrochloride's anti-inflammatory performance against other alternatives. The following sections detail its mechanism of action, compare its efficacy with supporting experimental data, and provide insights into the experimental protocols used for its evaluation.
Mechanism of Action: A Targeted Approach to Inflammation
This compound is a selective and potent inhibitor of thromboxane A2 (TXA2) synthase.[1][2] Unlike traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, Ozagrel targets a specific downstream enzyme in the arachidonic acid cascade.[2][3] This targeted inhibition prevents the conversion of prostaglandin H2 (PGH2) into TXA2, a potent mediator of platelet aggregation and vasoconstriction, which also plays a role in inflammatory processes.[4][5]
A key advantage of this selective action is the redirection of the precursor PGH2 towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation with its own anti-inflammatory properties.[2][4] This dual effect of decreasing pro-inflammatory TXA2 while increasing anti-inflammatory PGI2 distinguishes Ozagrel from NSAIDs like aspirin, which inhibit the production of both TXA2 and PGI2.[4]
Signaling Pathway: Arachidonic Acid Cascade
The diagram below illustrates the point of intervention for this compound compared to traditional NSAIDs within the arachidonic acid metabolic pathway.
Comparative Efficacy: Quantitative Data
Ozagrel's efficacy has been quantified in various preclinical models. The tables below summarize its performance against other TXA2 synthase inhibitors and the widely used NSAID, aspirin.
Table 1: Potency of TXA2 Synthase Inhibitors
| Compound | Target | IC50 | Species | Reference |
| Ozagrel | TXA2 Synthase | 11 nM | Rabbit (Platelet) | [2] |
| CV-4151 (Isbogrel) | TXA2 Synthase | Data not specified in nM | Rat | [1] |
Note: While a direct IC50 comparison in nM for CV-4151 was not found in the provided results, in vivo studies demonstrate its higher potency.
Table 2: In Vivo Efficacy in a Rat Thrombosis Model
This table compares the oral and intravenous efficacy of Ozagrel, its more potent alternative CV-4151, and aspirin in inhibiting thromboxane generation and platelet aggregation in rats.
| Compound | Parameter | ID50 / ED50 (mg/kg) | Route | Reference |
| Ozagrel | TXA2 Generation Inhibition | 0.3 (ID50) | Oral | [1] |
| AA-Induced Platelet Aggregation | 0.92 (ID50) | Oral | [1] | |
| Thrombosis Inhibition | 13.7 (ID50) | Oral | [1] | |
| Therapeutic Effect on Thrombosis | 0.066 (ED50) | IV | [1] | |
| CV-4151 (Isbogrel) | TXA2 Generation Inhibition | 0.04 (ID50) | Oral | [1] |
| AA-Induced Platelet Aggregation | 0.06 (ID50) | Oral | [1] | |
| Thrombosis Inhibition | 2.46 (ID50) | Oral | [1] | |
| Therapeutic Effect on Thrombosis | 0.026 (ED50) | IV | [1] | |
| Aspirin | TXA2 Generation Inhibition | 6.4 (ID50) | Oral | [1] |
| AA-Induced Platelet Aggregation | 7.0 (ID50) | Oral | [1] | |
| Thrombosis Inhibition | >100 (Slight inhibition) | Oral | [1] | |
| Therapeutic Effect on Thrombosis | >30 (Moderate reduction) | IV | [1] |
ID50: Dose causing 50% inhibition. ED50: Dose causing 50% of maximal effect.
Table 3: Effects on Inflammatory Cytokines
In a rat model of vascular dementia induced by bilateral common carotid artery occlusion, Ozagrel treatment significantly reduced the expression of key pro-inflammatory cytokines in the brain.
| Treatment Group | Brain TNF-α Levels | Brain IL-6 Levels | Reference |
| Sham | Baseline | Baseline | [5] |
| BCCAo (Control) | Significantly Increased | Significantly Increased | [5] |
| Ozagrel (10 mg/kg) | Significantly Reduced vs. Control | Significantly Reduced vs. Control | [5] |
| Ozagrel (20 mg/kg) | Significantly Reduced vs. Control | Significantly Reduced vs. Control | [5] |
Broader Anti-Inflammatory Pathways
Many inflammatory conditions are driven by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which orchestrates the expression of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[6] While traditional NSAIDs primarily act via the COX pathway, some anti-platelet agents have been shown to suppress NF-κB signaling.[7]
The ability of Ozagrel to significantly reduce TNF-α and IL-6 levels suggests a potential downstream influence on these broader inflammatory pathways, making it a subject of interest for neuroinflammation and other inflammatory conditions.[5]
Experimental Protocols
Detailed, step-by-step protocols are found within the full text of the cited literature. This section provides an overview of the key experimental methodologies used to generate the comparative data.
General Workflow for Preclinical Anti-Inflammatory Evaluation
Methodology Overviews
-
Thromboxane A2 (TXA2) Generation Assay:
-
Principle: To measure the amount of TXA2 produced by platelets after stimulation. Since TXA2 is unstable, its stable metabolite, TXB2, is typically quantified.
-
General Protocol: Platelet-rich plasma is incubated with the test compound (e.g., Ozagrel, aspirin) before being stimulated with an agonist like arachidonic acid or collagen. The reaction is stopped, and the plasma is analyzed for TXB2 levels, usually by Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay. The ID50 is calculated as the drug concentration that inhibits TXB2 production by 50%. This method was used to compare Ozagrel, CV-4151, and aspirin.[1]
-
-
Platelet Aggregation Assay (Ex Vivo):
-
Principle: To measure the ability of a drug to inhibit platelet clumping induced by an agonist.
-
General Protocol: Blood is collected from animals previously treated with the test compound. Platelet-rich plasma is prepared and placed in an aggregometer. An agonist (e.g., arachidonic acid, ADP) is added, and the change in light transmittance through the plasma is measured over time. Increased transmittance indicates aggregation. The ID50 is the dose that inhibits aggregation by 50% compared to a vehicle control. This assay was used to determine the ID50 values for Ozagrel and its comparators.[1]
-
-
Cytokine mRNA Expression Analysis (RT-PCR):
-
Principle: To quantify the levels of specific messenger RNA (mRNA) transcripts for inflammatory cytokines (e.g., TNF-α, IL-6) in tissue samples.
-
General Protocol: Following an in vivo experiment (e.g., the BCCAo model[5]), brain tissue is harvested. Total RNA is extracted and purified. Reverse transcriptase is used to create complementary DNA (cDNA) from the RNA template. Quantitative PCR (qPCR) is then performed using specific primers for the target genes (TNF-α, IL-6) and a housekeeping gene for normalization. The relative change in gene expression between treatment groups is then calculated.
-
Conclusion
This compound presents a distinct profile as an anti-inflammatory agent due to its selective inhibition of TXA2 synthase. Experimental data demonstrates its potent ability to inhibit the TXA2 pathway, proving more effective than aspirin in a preclinical thrombosis model.[1] Its mechanism allows for the beneficial increase of PGI2, an effect not seen with traditional NSAIDs.[2][4] Furthermore, studies showing its ability to reduce key pro-inflammatory cytokines like TNF-α and IL-6 in the brain suggest its therapeutic potential extends to conditions involving neuroinflammation.[5] For researchers developing targeted anti-inflammatory therapies, Ozagrel serves as a key benchmark for compounds acting on the thromboxane-prostaglandin axis.
References
- 1. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ozagrel a thromboxane A2 synthase inhibitor extenuates endothelial dysfunction, oxidative stress and neuroinflammation in rat model of bilateral common carotid artery occlusion induced vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ticagrelor and clopidogrel suppress NF-κB signaling pathway to alleviate LPS-induced dysfunction in vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Dose-Response Relationship of Ozagrel Hydrochloride and its Analogues in Thromboxane A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of Ozagrel hydrochloride and its analogues, with a focus on their dose-response relationships in the inhibition of Thromboxane A2 (TXA2) synthesis and subsequent physiological effects. The information is supported by experimental data to aid in research and development decisions.
Introduction
Ozagrel, a selective inhibitor of thromboxane A2 synthase, is a crucial tool in cardiovascular research and a therapeutic agent in certain ischemic conditions.[1] Its primary mechanism of action is the inhibition of the enzyme responsible for converting prostaglandin H2 into thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction.[1] Understanding the dose-dependent efficacy of Ozagrel and its analogues is paramount for the development of novel antiplatelet and antithrombotic therapies.
Dose-Response Comparison
The following tables summarize the quantitative data on the inhibitory effects of this compound and its key analogue, CV-4151 (Isbogrel). The data is derived from a comparative study in rats, providing a direct assessment of their relative potencies.
Table 1: Inhibition of Thromboxane A2 (TXA2) Generation in Rat Blood [2]
| Compound | Administration | ID50 (mg/kg) |
| This compound | Oral (p.o.) | 0.3 |
| CV-4151 (Isbogrel) | Oral (p.o.) | 0.04 |
| This compound | Intravenous (i.v.) | 0.042 |
| CV-4151 (Isbogrel) | Intravenous (i.v.) | 0.0056 |
ID50: The dose required to cause a 50% inhibition of the response.
Table 2: Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation in Rats (ex vivo) [2]
| Compound | Administration | ID50 (mg/kg) |
| This compound | Oral (p.o.) | 0.92 |
| CV-4151 (Isbogrel) | Oral (p.o.) | 0.06 |
Table 3: Antithrombotic Effect in a Rat Model of Femoral Vein Thrombosis [2]
| Compound | Administration | ID50 (mg/kg) | ED50 (mg/kg) |
| This compound | Oral (p.o.) | 13.7 | - |
| CV-4151 (Isbogrel) | Oral (p.o.) | 2.46 | - |
| This compound | Intravenous (i.v.) | - | 0.066 |
| CV-4151 (Isbogrel) | Intravenous (i.v.) | - | 0.026 |
ED50: The dose that is therapeutically effective in 50% of the population.
Table 4: Inhibition of Arachidonic Acid (AA)-Induced Platelet Aggregation by Ozagrel and a Novel Analogue (in vitro) [3][4]
| Compound | IC50 (μM) |
| Ozagrel | 53.12 |
| PNC3 | Not explicitly stated, but demonstrated superior activity to Ozagrel |
IC50: The concentration of an inhibitor where the response is reduced by half.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by Ozagrel and a typical experimental workflow for assessing its activity.
Caption: Inhibition of the Thromboxane A2 synthesis pathway by Ozagrel and its analogues.
References
- 1. What is Ozagrel Sodium used for? [synapse.patsnap.com]
- 2. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]
- 4. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of Ozagrel Hydrochloride for Thromboxane A2 Synthase: A Comparative Guide
For researchers and professionals in drug development, understanding the precise mechanism and selectivity of a pharmacological agent is paramount. This guide provides an objective comparison of Ozagrel hydrochloride's performance as a selective Thromboxane A2 (TXA2) synthase inhibitor against other relevant compounds. The information presented herein is supported by experimental data to aid in the critical evaluation and selection of appropriate research tools.
Mechanism of Action: Targeting a Key Player in Thrombosis and Inflammation
This compound is a selective inhibitor of Thromboxane A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade.[1][2] By specifically targeting this enzyme, this compound effectively blocks the conversion of prostaglandin H2 (PGH2) to TXA2. TXA2 is a potent mediator of platelet aggregation and vasoconstriction, both of which are key events in thrombosis and inflammatory processes.[3][4] The selective inhibition of TXA2 synthase by this compound leads to a reduction in these pro-thrombotic and pro-inflammatory signals.[1][2]
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and specificity of an enzyme inhibitor are best understood through quantitative measures of its potency against its intended target and its lack of activity against other related enzymes. The following table summarizes the available data for this compound and its alternatives.
| Compound | Target Enzyme | IC50 / ID50 | Off-Target Enzyme(s) | Off-Target IC50 | Selectivity Notes |
| This compound | Thromboxane A2 Synthase | 11 nM [2] | Cyclooxygenase (COX), Prostacyclin (PGI2) Synthase, PGE2 Isomerase | > 1 mM[5] | Highly selective for TXA2 synthase with negligible activity against other key enzymes in the prostaglandin pathway. |
| Isbogrel (CV-4151) | Thromboxane A2 Generation | ID50: 0.04 mg/kg (oral, in rats)[6] | Not specified | Not specified | A potent TXA2 synthase inhibitor, shown to be more potent than Ozagrel in in vivo models.[6] |
| Dazoxiben | Thromboxane B2 Production | IC50: 0.3 µg/ml (in human whole blood)[7][8] | Not specified | Not specified | An early TXA2 synthase inhibitor; its use has paved the way for the development of more selective agents. |
| Aspirin | Cyclooxygenase-1 (COX-1) | IC50: 3.57 µM[1] | Cyclooxygenase-2 (COX-2) | IC50: 29.3 µM[1] | A non-selective inhibitor of COX enzymes, which are upstream of TXA2 synthase. It inhibits the production of multiple prostaglandins, not just TXA2.[9][10] |
IC50: Half maximal inhibitory concentration. A lower value indicates higher potency. ID50: The dose of a drug that produces a 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are crucial. Below are representative protocols for assessing the inhibition of TXA2 synthase.
In Vitro Thromboxane A2 Synthase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of TXA2 synthase in a controlled, in vitro setting.
Objective: To determine the IC50 value of a test compound against TXA2 synthase.
Materials:
-
Purified or microsomal preparation of Thromboxane A2 synthase
-
Prostaglandin H2 (PGH2) substrate
-
Test compounds (e.g., this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Reaction termination solution (e.g., a solution of a stable TXA2 analog or a chemical quencher)
-
Enzyme immunoassay (EIA) or ELISA kit for Thromboxane B2 (TXB2), the stable metabolite of TXA2
Procedure:
-
Enzyme Preparation: Prepare a working solution of TXA2 synthase in the assay buffer.
-
Compound Incubation: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme preparation. Incubate for a predetermined time at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the PGH2 substrate to each well.
-
Reaction Termination: After a specific incubation period, stop the reaction by adding the termination solution.
-
TXB2 Measurement: Quantify the amount of TXB2 produced in each well using a competitive enzyme immunoassay (EIA) or ELISA kit. The amount of TXB2 is inversely proportional to the activity of the TXA2 synthase.
-
Data Analysis: Plot the percentage of inhibition of TXA2 synthase activity against the logarithm of the test compound concentration. The IC50 value is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Measurement of Thromboxane B2 (TXB2) by Enzyme Immunoassay (EIA)
This protocol outlines the general steps for quantifying TXB2 levels, which is a stable and reliable indicator of TXA2 production.
Objective: To measure the concentration of TXB2 in biological samples (e.g., serum, plasma, cell culture supernatants) as an index of TXA2 synthase activity.
Principle: This is a competitive immunoassay. TXB2 in the sample competes with a fixed amount of enzyme-labeled TXB2 for a limited number of binding sites on a TXB2-specific antibody. The amount of color produced is inversely proportional to the concentration of TXB2 in the sample.
Procedure:
-
Sample Preparation: Collect and process biological samples as required. This may involve centrifugation to remove cellular debris.
-
Standard Curve Preparation: Prepare a series of standards with known concentrations of TXB2.
-
Immunoassay: a. Add standards and samples to the wells of a microplate pre-coated with a capture antibody. b. Add the enzyme-conjugated TXB2 to each well. c. Add the primary antibody specific for TXB2 to each well. d. Incubate the plate to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add a substrate solution that will react with the enzyme to produce a colored product. g. Stop the reaction after a specific time.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Molecular Pathway and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the TXA2 signaling pathway and a typical experimental workflow for evaluating inhibitor selectivity.
References
- 1. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Development of a screening assay for the in vitro evaluation of thromboxane A2 synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol as a Potential Platelet Inhibitor in Aspirin-Resistant Diabetic Patients—A Novel Therapeutic Strategy Targeting F0F1-ATP Synthase Inhibition [mdpi.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Human Thromboxane B2 ELISA Kit (EEL061) - Invitrogen [thermofisher.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Differential effects of dazoxiben, a selective thromboxane-synthase inhibitor, on platelet and renal prostaglandin-endoperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of specific inhibitors of thromboxane A2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility and Comparative Efficacy of Ozagrel Hydrochloride: A Guide for Researchers
Ozagrel hydrochloride is a selective thromboxane A2 (TXA2) synthase inhibitor.[1] Its primary mechanism of action involves blocking the enzyme responsible for converting prostaglandin H2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[2] This targeted inhibition leads to a reduction in platelet aggregation and vasoconstriction, making it a therapeutic option in conditions like acute ischemic stroke.[3][4][5]
Consistency of Effects Across Studies
Meta-analyses of randomized controlled trials (RCTs) on the use of Ozagrel for acute ischemic stroke (AIS) provide insights into the consistency of its therapeutic effects. One meta-analysis, which included a systematic review of published RCTs, found that Ozagrel was effective in improving neurological impairment in AIS patients during scheduled treatment.[3][4][5] The pooled analysis showed a significant mean difference in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment.[3][4][5] Subgroup analysis indicated that daily doses of 80 mg and 160 mg of Ozagrel might both contribute to this improvement.[3][4][5] However, the evidence for reducing long-term death or disability was limited, suggesting the need for larger, high-quality trials.[3][4][5]
Another network meta-analysis of 145 RCTs involving 13,289 patients in China also supported the efficacy of Sodium Ozagrel in treating AIS, showing a significant improvement in neurological function defects compared to placebo.[6] The consistency of these findings across multiple independent studies suggests a reproducible pharmacological effect of Ozagrel in the context of acute ischemic stroke.
Comparative Efficacy with Other Antiplatelet Agents
Ozagrel's antiplatelet and antithrombotic effects have been compared with other agents like aspirin and ticlopidine in preclinical studies.
| Drug | Oral ID50 for TXA2 Generation (mg/kg) | Oral ID50 for AA-induced Platelet Aggregation (mg/kg) | Oral ID50 for Femoral Vein Thrombosis (mg/kg) |
| Ozagrel | 0.3 | 0.92 | 13.7 |
| Aspirin | 6.4 | 7.0 | >100 |
| CV-4151 (Isbogrel) | 0.04 | 0.06 | 2.46 |
Table 1: Comparative Oral Efficacy of Ozagrel, Aspirin, and CV-4151 in Rats. Data sourced from a study comparing the antiplatelet and antithrombotic effects of TXA2 synthase inhibitors.[7]
| Drug | Intravenous ED50 for TXA2 Generation (mg/kg) | Intravenous ED50 for Therapeutic Effect on Thrombosis (mg/kg) |
| Ozagrel | 0.042 | 0.066 |
| Aspirin | - | >30 (moderately reduced thrombosis) |
| CV-4151 (Isbogrel) | 0.0056 | 0.026 |
Table 2: Comparative Intravenous Efficacy of Ozagrel, Aspirin, and CV-4151 in Rats. Data sourced from the same comparative study.[7]
Ticlopidine, another antiplatelet agent, works by inhibiting the P2Y12 ADP receptor.[8] While a direct head-to-head comparison of Ozagrel and Ticlopidine in the same study is limited in the provided results, their different mechanisms of action suggest they are not directly comparable in terms of TXA2 inhibition. Ticlopidine's antiplatelet effect is delayed, with maximum inhibition occurring after 3 to 5 days of administration.[8] In contrast, Ozagrel's effect as a TXA2 synthase inhibitor is more direct.
Experimental Protocols
Arachidonic Acid-Induced Platelet Aggregation Assay
This protocol is a standard method to assess the efficacy of antiplatelet agents that target the cyclooxygenase or thromboxane synthase pathways.
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist, in this case, arachidonic acid.[9]
Materials:
-
Blood collection tubes with 3.2% sodium citrate anticoagulant.
-
Centrifuge.
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Arachidonic acid solution (e.g., 1 mM).[9]
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
Procedure:
-
Blood Collection: Collect whole blood by clean venipuncture into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[9]
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes to obtain PPP.[10]
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Aggregometer Setup:
-
Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.[9]
-
-
Aggregation Measurement:
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar and incubate at 37°C for a few minutes.[10]
-
Add the arachidonic acid solution (e.g., 50 µL of 1 mM) to the PRP to induce aggregation.[10]
-
Record the change in light transmission over time. The maximum aggregation percentage is determined.
-
-
Inhibitor Testing: To test the effect of this compound, pre-incubate the PRP with varying concentrations of the drug before adding arachidonic acid.
Thromboxane B2 (TXB2) Measurement by ELISA
This protocol describes the quantification of TXB2, the stable metabolite of TXA2, in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Principle: This assay is based on the competitive binding between TXB2 in the sample and a fixed amount of labeled TXB2 for a limited number of binding sites on a TXB2-specific antibody coated on a microplate. The amount of labeled TXB2 bound is inversely proportional to the concentration of TXB2 in the sample.
Materials:
-
Commercially available TXB2 ELISA kit (containing pre-coated microplate, standards, detection reagents, wash buffer, substrate, and stop solution).[11][12][13]
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Pipettes and tips.
-
Distilled or deionized water.
Procedure (General Outline):
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized components and diluting concentrated buffers.[11][12]
-
Standard Curve Preparation: Create a serial dilution of the TXB2 standard to generate a standard curve.[11][12]
-
Sample Incubation:
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer to remove any unbound substances.[11]
-
Substrate Addition: Add the substrate solution to each well. The substrate will be converted by the bound enzyme, resulting in a color change. Incubate for a specified time (e.g., 15-20 minutes at 37°C) in the dark.[11]
-
Reaction Stoppage: Add the stop solution to each well to terminate the enzymatic reaction. The color will typically change from blue to yellow.[11]
-
Absorbance Measurement: Immediately read the absorbance of each well at 450 nm using a microplate reader.[14]
-
Calculation: Calculate the concentration of TXB2 in the samples by interpolating their absorbance values from the standard curve.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing antiplatelet drug efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Therapies for Acute Ischemic Stroke in China: A Network Meta-Analysis of 13289 Patients from 145 Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of thromboxane A2 synthase inhibitors (CV-4151 and ozagrel), aspirin, and ticlopidine on the thrombosis caused by endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ticlopidine and clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. helena.com [helena.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Thromboxane B2 Parameter Assay Kit KGE011: R&D Systems [rndsystems.com]
- 14. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Ozagrel Hydrochloride's Impact on Cerebral Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ozagrel hydrochloride's effect on cerebral blood flow against alternative therapies and placebos. The information is supported by experimental data from preclinical and clinical studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase.[1][2] Its primary therapeutic action in the context of cerebral ischemia is to improve blood flow by modulating the balance of vasoactive and platelet-aggregating mediators.[3] This guide delves into the quantitative and qualitative effects of Ozagrel on cerebral blood flow, comparing it with other agents used in the management of cerebrovascular diseases.
Mechanism of Action of this compound
This compound exerts its effects by selectively inhibiting the enzyme thromboxane A2 synthase. This inhibition leads to a dual therapeutic benefit: a decrease in the production of thromboxane A2 and a concurrent increase in the synthesis of prostacyclin (PGI2).[4]
-
Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation. By reducing its levels, Ozagrel helps to dilate cerebral blood vessels and prevent the formation of blood clots.[1][4]
-
Prostacyclin (PGI2): A vasodilator and an inhibitor of platelet aggregation. The redirection of the common precursor, prostaglandin H2, towards prostacyclin synthesis amplifies the beneficial effects of Ozagrel on cerebral circulation.[5][6]
The signaling pathways for both thromboxane A2 and prostacyclin in vascular smooth muscle cells are depicted below.
Comparative Data on Cerebral Blood Flow
The following table summarizes the effects of this compound and comparator agents on cerebral blood flow based on available clinical and preclinical data.
| Agent | Dosage | Patient/Animal Model | Method of CBF Measurement | Effect on Cerebral Blood Flow | Reference(s) |
| This compound | 80 mg, IV, twice daily for 2 weeks | 10 patients with lacunar infarction | Not specified in abstract | Significantly increased in the cerebral cortex, cerebral white matter, and around the infarcted area. | [1] |
| Placebo/Control (No Ozagrel) | N/A | 10 patients with lacunar infarction | Not specified in abstract | No significant change reported. | [1] |
| Edaravone | IV drip infusion | 20 patients with acute cerebral thrombosis | SPECT | No direct acute effect on cerebral blood flow after cerebral infarction. | [7] |
| Fasudil hydrochloride | Intravenous administration | 5 patients with chronic cerebral infarction | Positron Emission Tomography (PET) | Significantly increased hemispheric mean CBF at 30, 60, and 90 min post-administration (when corrected for PaCO2). | [2][8] |
Key Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This is a widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents like this compound.
Objective: To induce a focal cerebral ischemia that mimics human stroke to study the effects of therapeutic interventions.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament suture with a rounded tip
-
This compound solution for administration
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane and maintain anesthesia throughout the surgical procedure. Place the rat on a heating pad to maintain a core body temperature of 37°C.
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures. Place a temporary microvascular clip on the ICA.
-
Arteriotomy: Make a small incision in the ECA between the ligation and the carotid bifurcation.
-
Filament Insertion: Insert the 4-0 nylon monofilament through the incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The advancement is typically 18-20 mm from the carotid bifurcation.
-
Occlusion Period: Keep the filament in place for a predetermined duration (e.g., 60 or 120 minutes) to induce transient focal ischemia.
-
Drug Administration: Administer this compound or vehicle (placebo) at a specified time point (e.g., before, during, or after the occlusion period).
-
Reperfusion: After the occlusion period, gently withdraw the filament to allow for reperfusion of the MCA territory.
-
Wound Closure: Remove the vessel clips and suture the cervical incision.
-
Post-operative Care: Monitor the animal for recovery from anesthesia and provide appropriate post-operative care, including pain management and access to food and water.
-
Neurological Assessment and Tissue Analysis: At a predetermined time point after reperfusion (e.g., 24 hours), assess neurological deficits and sacrifice the animal for brain tissue analysis (e.g., infarct volume measurement).[9][10][11]
Clinical Study Design: Ozagrel in Lacunar Infarction
The study by Oishi et al. (1996) provides a framework for a clinical trial evaluating the effects of Ozagrel on cerebral blood flow in stroke patients.
Study Population: Patients with lacunar infarction, with a non-treated lacunar infarction group and an age-matched control group.
Treatment Protocol:
-
Administered Group: Intravenous infusion of 80 mg of sodium ozagrel twice a day for 2 weeks.
-
Non-administered Group: Standard care without Ozagrel.
-
Control Group: Individuals without cerebrovascular disease but with similar risk factors.
Key Assessments:
-
Hemostatic Markers: Platelet factor 4, beta-thromboglobulin, fibrinopeptide A, and thromboxane B2 levels were measured.
-
Cerebral Blood Flow: Measured in the cerebral cortex, cerebral white matter, and the area around the infarction.
Conclusion
This compound demonstrates a clear mechanism of action that promotes cerebral vasodilation and inhibits platelet aggregation through the selective inhibition of thromboxane A2 synthase.[1] Comparative data, although limited in quantitative detail in some studies, suggests that Ozagrel significantly increases cerebral blood flow in patients with ischemic stroke, an effect not directly observed with agents like edaravone.[1][7] Fasudil also shows an ability to increase cerebral blood flow, operating through a different signaling pathway.[2][8] The preclinical MCAO model provides a robust platform for further investigation into the neuroprotective and hemodynamic effects of Ozagrel. Future clinical trials with standardized, quantitative cerebral blood flow measurements are warranted to further elucidate the comparative efficacy of Ozagrel in the management of acute ischemic stroke.
References
- 1. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]
- 2. [Research and development of ozagrel, a highly selective inhibitor of TXA2 synthase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jneurology.com [jneurology.com]
- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. pure.teikyo.jp [pure.teikyo.jp]
- 8. Effects of fasudil hydrochloride on cerebral blood flow in patients with chronic cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MRI Guiding of the Middle Cerebral Artery Occlusion in Rats Aimed to Improve Stroke Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Middle cerebral artery occlusion in the rat by intraluminal suture. Neurological and pathological evaluation of an improved model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ozagrel Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of Ozagrel hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to maintain compliance with federal, state, and local regulations.
I. Core Disposal Procedure for this compound
The primary recommended method for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is incineration.[1] This process should be conducted by a licensed professional waste disposal company. The general steps are as follows:
-
Consult Local Authorities: Before proceeding with any disposal method, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and local or regional authorities to ensure compliance with all applicable regulations.[1]
-
Collection and Storage:
-
Incineration:
-
Record Keeping: Maintain detailed records of the disposal, including the date, quantity of waste, and the disposal vendor used. A certificate of destruction should be obtained from the vendor and kept on file for a minimum of three years.[2]
II. General Laboratory Waste Management Principles
In addition to the specific procedure for this compound, researchers should adhere to general best practices for laboratory chemical waste management:
-
Waste Minimization: Order only the necessary quantities of chemicals to reduce the generation of waste.[3][4]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.[5] Incompatible wastes should never be mixed.[5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[3][4]
-
Container Management: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.[3][4]
-
Prohibited Disposal Methods: Never dispose of this compound or other pharmaceutical waste down the drain or in the regular trash.[5][6] The U.S. Environmental Protection Agency (EPA) strongly advises against the sewering of pharmaceuticals.[6]
III. Quantitative Data and Experimental Protocols
Currently, publicly available literature and safety data sheets do not provide specific quantitative data, such as precise solvent-to-compound ratios for incineration preparation. The selection of a suitable combustible solvent and the operational parameters for incineration are determined by the licensed waste disposal facility based on the chemical properties of the waste and their specific incineration equipment.
| Parameter | Guideline | Source |
| Disposal Method | Chemical Incineration with afterburner and scrubber | [1] |
| Regulatory Compliance | Adherence to all federal, state, and local regulations is mandatory. | [1] |
| Record Retention | A certificate of destruction should be kept for a minimum of three years. | [2] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. odu.edu [odu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guide for Handling Ozagrel Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Ozagrel hydrochloride, a thromboxane A2 synthase inhibitor. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Gloves: Nitrile or latex gloves.[1] - Eye Protection: Safety glasses with side shields or safety goggles.[2] - Respiratory Protection: NIOSH-approved N95 or P1 dust mask if not handled in a fume hood.[1] - Lab Coat: Standard laboratory coat. |
| Solution Preparation | - Gloves: Nitrile or latex gloves.[1] - Eye Protection: Safety glasses with side shields or safety goggles.[2] - Lab Coat: Standard laboratory coat. |
| Handling Solutions | - Gloves: Nitrile or latex gloves.[1] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat. |
| Spill Cleanup | - Gloves: Two pairs of nitrile gloves.[3] - Eye Protection: Safety goggles.[2] - Respiratory Protection: NIOSH-certified N95 or higher respirator.[3] - Lab Coat/Gown: Impervious gown or lab coat.[3] |
| Waste Disposal | - Gloves: Nitrile or latex gloves.[1] - Eye Protection: Safety glasses with side shields.[2] - Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
1. Engineering Controls and General Handling:
-
Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended, especially when working with the solid form, to minimize inhalation of dust.
-
Avoid the formation of dust and aerosols.[1]
2. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear the appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it into a sealed, labeled container for disposal.[1][2]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1][2]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2]
4. Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
It is recommended to use a licensed professional waste disposal service.[1]
-
Unused this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving to disposal, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
